2-Amino-2-(3-bromo-phenyl)-propionitrile
Description
Properties
Molecular Formula |
C9H9BrN2 |
|---|---|
Molecular Weight |
225.08 g/mol |
IUPAC Name |
2-amino-2-(3-bromophenyl)propanenitrile |
InChI |
InChI=1S/C9H9BrN2/c1-9(12,6-11)7-3-2-4-8(10)5-7/h2-5H,12H2,1H3 |
InChI Key |
NMINVRPXZJMMLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)(C1=CC(=CC=C1)Br)N |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Profiling and Synthetic Workflows of 2-Amino-2-(3-bromo-phenyl)-propionitrile
Target Audience: Research Chemists, Medicinal Scientists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper
Executive Summary
In modern drug discovery and peptidomimetic design, α -aminonitriles serve as indispensable bifunctional building blocks. Specifically, 2-Amino-2-(3-bromo-phenyl)-propionitrile (also nomenclatured as 2-amino-2-(3-bromophenyl)propanenitrile) occupies a unique chemical space. By incorporating a chiral center, a hydrolyzable nitrile, a primary amine, and a meta-bromo-substituted aryl ring, this intermediate acts as a versatile linchpin for synthesizing unnatural amino acids and complex nitrogenous heterocycles[1].
This technical guide deconstructs the physicochemical properties, structural stability, and synthetic methodologies of 2-Amino-2-(3-bromo-phenyl)-propionitrile, providing self-validating protocols designed for high-yield laboratory execution.
Structural and Physicochemical Properties
Understanding the intrinsic properties of this molecule is critical for predicting its behavior in organic synthesis and biological assays. The presence of the electron-withdrawing nitrile group adjacent to the amine significantly alters the basicity of the nitrogen, while the hydrophobic 3-bromophenyl group dictates its solubility profile.
Quantitative Data Summary
| Property | Value / Description |
| IUPAC Name | 2-amino-2-(3-bromophenyl)propanenitrile |
| Molecular Formula | C₉H₉BrN₂ |
| Molecular Weight | 225.09 g/mol |
| Exact Mass | 224.00 g/mol |
| Physical State | Crystalline solid or viscous oil (dependent on enantiomeric purity) |
| Hydrogen Bond Donors | 1 (Primary amine, -NH₂) |
| Hydrogen Bond Acceptors | 2 (Amine -NH₂, Nitrile -C≡N) |
| Estimated LogP | ~2.1 (Highly lipophilic, poorly soluble in water) |
| Solubility Profile | Soluble in DCM, DMSO, EtOH, and EtOAc; Insoluble in H₂O |
Mechanistic Insight: The Retro-Strecker Vulnerability
A critical physicochemical trait of α -aminonitriles is their thermodynamic instability in aqueous media. While stable in anhydrous organic solvents, exposure to neutral or slightly basic aqueous environments triggers a reversible2[2].
Causality: The lone pair on the amine nitrogen can facilitate the expulsion of the cyanide ion, reverting the molecule back to 3'-bromoacetophenone and highly toxic hydrogen cyanide (HCN). Engineering Solution: To circumvent this degradation during storage, the compound is routinely precipitated and stored as a hydrochloride salt. Protonation of the amine ( −NH3+ ) eliminates the electron density required to initiate the retro-addition, locking the molecule in its stable form.
Synthetic Methodology: The Modified Strecker Reaction
The classical 3 condenses a ketone, an amine, and a cyanide source[3]. However, synthesizing sterically hindered α -aminonitriles from ketones (like 3'-bromoacetophenone) requires modified conditions to overcome the low electrophilicity of the ketimine intermediate.
Workflow of the modified Strecker synthesis for 2-Amino-2-(3-bromo-phenyl)-propionitrile.
Self-Validating Protocol: Synthesis Workflow
Reagents Required:
-
3'-Bromoacetophenone (1.0 equiv)
-
Ammonia solution (7N in Methanol) (5.0 equiv)
-
Trimethylsilyl cyanide (TMSCN) (1.2 equiv)
-
Titanium tetraisopropoxide Ti(O-iPr)4 (0.1 equiv, optional Lewis acid)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Imine Formation: Dissolve 3'-bromoacetophenone in anhydrous DCM under an inert argon atmosphere. Add the methanolic ammonia and Ti(O-iPr)4 . Stir at room temperature for 12 hours.
-
Causality: Ketones are significantly less reactive than aldehydes. The titanium Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbon center and driving the equilibrium toward the ketimine by sequestering the generated water.
-
Validation Check 1: Perform TLC (Hexanes:EtOAc 4:1). The ketone ( Rf≈0.6 ) must be fully consumed. IR spectroscopy of an aliquot must confirm the disappearance of the strong C=O stretch (~1685 cm⁻¹) and the appearance of a C=N stretch (~1630 cm⁻¹).
-
-
Nucleophilic Cyanation: Cool the reaction vessel to 0°C. Dropwise, add TMSCN over 15 minutes. Allow the reaction to warm to room temperature and stir for an additional 6 hours.
-
Quenching and Workup: Quench the reaction carefully with saturated aqueous NaHCO3 (Caution: Perform in a well-ventilated fume hood to manage potential trace HCN gas). Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Final Validation (Self-Correction Check):
-
Validation Check 2: The isolated crude must be analyzed via IR spectroscopy. The successful formation of the product is definitively marked by a sharp, distinct C≡N stretching band at ~2230 cm⁻¹. ¹H NMR (CDCl₃) must exhibit a distinct singlet at ~1.8 ppm, corresponding to the methyl group attached to the newly formed chiral α -carbon.
-
Downstream Applications and Reactivity
The strategic value of 2-Amino-2-(3-bromo-phenyl)-propionitrile lies in its orthogonal reactivity. The molecule possesses three distinct handles for further functionalization.
Downstream reactivity and degradation pathways of the synthesized alpha-aminonitrile.
A. Hydrolysis to Unnatural Amino Acids
The most common application is the hydrolysis of the nitrile group to yield 2-amino-2-(3-bromophenyl)propanoic acid .
-
Protocol Logic: Nitrile hydrolysis requires harsh conditions (e.g., 6N HCl at reflux for 24 hours). The intermediate primary amide is formed first, which subsequently hydrolyzes to the carboxylic acid. The resulting unnatural amino acid is a highly sought-after building block for designing protease-resistant peptidomimetics.
B. Palladium-Catalyzed Cross-Coupling
The meta-bromo substitution on the phenyl ring acts as an ideal electrophile for Suzuki-Miyaura or Sonogashira cross-coupling reactions.
-
Protocol Logic (Causality): Before subjecting the molecule to Pd-catalysis, the primary amine must be protected (e.g., using Boc2O or Fmoc-Cl). If left unprotected, the free amine and the nitrile group will competitively coordinate with the Palladium center, poisoning the catalyst and stalling the catalytic cycle. Once protected, the aryl bromide can be coupled with various boronic acids to generate complex biaryl-substituted α -aminonitriles.
References
-
Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties. Tetrahedron / ResearchGate.1
-
Multi-component Reactions – Methods for Drug Discovery. Aalto University.3
-
2-Aminooctanenitrile - Strecker Synthesis Adaptations. Benchchem.4
-
Relationship of Chemical Structure and Solvent to In Vivo Scintigraphic Distribution Patterns of Aminonitriles. SNM Journals.2
Sources
Solubility Profiling of 2-Amino-2-(3-bromo-phenyl)-propionitrile: A Comprehensive Technical Guide
Executive Summary
As a Senior Application Scientist, I approach the solubility profiling of complex halogenated α -amino nitriles not merely as a routine metric, but as a foundational parameter that dictates downstream synthetic viability. 2-Amino-2-(3-bromo-phenyl)-propionitrile is a highly specialized quaternary building block, frequently utilized as an intermediate in the synthesis of unnatural amino acids and novel active pharmaceutical ingredients (APIs).
Understanding its solubility across various organic solvents is critical for optimizing reaction conditions (such as in downstream Strecker synthesis modifications), designing liquid-liquid extractions, and controlling crystallization. This whitepaper synthesizes structural mechanistic analysis with field-proven methodologies to provide a definitive guide on the solubility behavior of this compound.
Physicochemical Profiling & Mechanistic Solvation Analysis
To predict and understand the solubility of 2-Amino-2-(3-bromo-phenyl)-propionitrile, we must deconstruct its molecular architecture and evaluate it through the lens of Hansen Solubility Parameters (HSP), which divide cohesive energy into dispersion ( δD ), polarity ( δP ), and hydrogen bonding ( δH ) forces[1].
The molecule presents a fascinating amphiphilic dichotomy:
-
The α -Amino Group (-NH 2 ): Acts as both a hydrogen bond donor and acceptor. It requires solvents with high δH values to disrupt intermolecular amine-amine hydrogen bonding in the crystal lattice.
-
The Nitrile Group (-C ≡ N): Possesses a strong dipole moment and acts as a potent hydrogen bond acceptor. This drives high affinity for polar aprotic solvents.
-
The 3-Bromophenyl Moiety: The heavy, polarizable bromine atom and the aromatic ring contribute significantly to the dispersion forces ( δD ) and overall lipophilicity. This moiety severely limits solubility in highly polar protic solvents like water, but enhances solubility in halogenated organics.
-
The Quaternary α -Carbon (Methyl Group): The presence of the methyl group at the alpha position introduces steric hindrance, which disrupts planar π−π stacking of the aromatic rings. This lowers the overall crystal lattice energy compared to its non-methylated analogs, generally increasing its solubility in mid-polarity organic solvents.
Causality in Solvent Selection: Because the molecule contains both highly polar/H-bonding motifs and a bulky lipophilic ring, it exhibits peak solubility in solvents that offer a balanced HSP profile. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) are exceptional because their strong dipoles interact favorably with the nitrile, while their oxygen atoms act as H-bond acceptors for the amine. Conversely, non-polar aliphatic hydrocarbons fail to overcome the lattice energy dictated by the polar functional groups.
Predicted Solubility Matrix in Organic Solvents
Based on structural analogies to similar brominated phenylalanine derivatives[2] and HSP theoretical frameworks[3], the following quantitative matrix summarizes the expected thermodynamic solubility of 2-Amino-2-(3-bromo-phenyl)-propionitrile at 25°C.
| Solvent | Polarity Index | Predicted Solubility Range | Mechanistic Solvation Rationale |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 50 mg/mL (High) | Strong dipole-dipole interactions; excellent H-bond acceptor for the -NH 2 group. Note: Highly hygroscopic; water absorption can rapidly crash out the compound[2]. |
| Dichloromethane (DCM) | 3.1 | 20 - 50 mg/mL (Good) | Dispersion forces ( δD ) perfectly match the polarizable 3-bromophenyl ring. The gold standard for liquid-liquid extraction of this intermediate. |
| Ethyl Acetate (EtOAc) | 4.4 | 15 - 40 mg/mL (Good) | Moderate polarity balances the amphiphilic nature of the amino nitrile. Ideal for silica gel chromatography eluents. |
| Methanol (MeOH) | 5.1 | 10 - 30 mg/mL (Moderate) | H-bonding with both -CN and -NH 2 , but overall solubility is restricted by the lipophilic bulk of the bromophenyl ring. |
| Hexane / Heptane | 0.1 | < 1 mg/mL (Poor) | Insufficient polarity and H-bonding capacity to overcome the crystal lattice energy of the polar -NH 2 and -CN groups. Used primarily as an anti-solvent for crystallization. |
Experimental Methodology: The Self-Validating Shake-Flask Protocol
While kinetic solubility assays (e.g., solvent-shift methods) are fast, they are notorious for overestimating solubility due to the formation of metastable supersaturated states[4]. For rigorous physicochemical profiling, the thermodynamic shake-flask method remains the gold standard[5].
Below is a field-proven, self-validating protocol designed specifically for halogenated α -amino nitriles.
Step-by-Step Workflow
-
Solid Dispensation: Add an excess amount (~50 mg) of crystalline 2-Amino-2-(3-bromo-phenyl)-propionitrile into a 5 mL amber glass vial.
-
Expert Insight: Amber glass is mandatory to prevent potential UV-induced radical degradation of the carbon-bromine bond during prolonged incubation.
-
-
Solvent Addition: Introduce 1.0 mL of the target organic solvent (e.g., DCM or EtOAc). Seal tightly with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate the calculated solubility limit.
-
Thermodynamic Equilibration: Place the vials in a temperature-controlled orbital shaker incubator set to 25.0 ± 0.1 °C. Shake at 300 rpm for 48 hours.
-
Self-Validation Checkpoint: Prepare duplicate vials and pull samples at 24 hours and 48 hours. If the HPLC-determined concentration variance between T=24h and T=48h is <5%, thermodynamic equilibrium is definitively confirmed[5].
-
-
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes at 25°C.
-
Expert Insight: Centrifugation is strictly preferred over syringe filtration for this specific compound. The highly polar -CN and -NH 2 groups can non-specifically bind to certain filter membranes (e.g., nylon), stripping the solute from the solvent and skewing quantitative results.
-
-
Dilution and Quantification: Carefully extract 100 µL of the clear supernatant and dilute it in a compatible mobile phase (e.g., Acetonitrile/Water 50:50 v/v) to ensure the concentration falls within the linear dynamic range of the detector. Quantify using a pre-established HPLC-UV calibration curve, monitoring at ~220 nm and ~254 nm for the bromophenyl chromophore.
Workflow Visualization
Figure 1: Self-validating thermodynamic shake-flask workflow for solubility determination.
Downstream Implications for Drug Development
The solubility profile of 2-Amino-2-(3-bromo-phenyl)-propionitrile directly dictates its handling in the laboratory and manufacturing plant:
-
Crystallization Strategies: The stark contrast in solubility between Ethyl Acetate (high) and Hexane (low) makes the EtOAc/Hexane binary system the optimal choice for anti-solvent crystallization. The compound can be dissolved in minimal warm EtOAc, followed by the dropwise addition of Hexane to yield high-purity crystals.
-
Reaction Solvent Selection: If this intermediate is to be hydrolyzed to the corresponding amino acid (3-bromophenylalanine derivative), the high solubility in polar aprotic solvents allows for the use of DMSO or DMF as co-solvents to maintain homogeneity during aqueous acidic or basic hydrolysis.
References
- Formulation Using Hansen Solubility Parameters - ResearchG
- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences.
- Using of Hansen solubility parameters as a prescreening method in the development of dosage form formul
- Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed.
- (R)-2-Amino-3-(3-bromophenyl)propanoic acid - MedchemExpress.com.
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Theoretical and Practical Framework for the Investigation of 2-Amino-2-(3-bromo-phenyl)-propionitrile: A Technical Guide
This guide provides a comprehensive theoretical and practical framework for researchers, scientists, and drug development professionals interested in the study of 2-Amino-2-(3-bromo-phenyl)-propionitrile. While specific experimental and theoretical data for this molecule is not abundant in publicly accessible literature, this document synthesizes established principles and data from analogous compounds to propose a robust investigatory pathway. We will delve into its likely synthesis, propose a detailed protocol for its theoretical and computational analysis, and discuss its potential applications in medicinal chemistry.
Introduction: Unveiling a Molecule of Interest
2-Amino-2-(3-bromo-phenyl)-propionitrile is an α-aminonitrile featuring a stereocenter and two key functional groups: a reactive nitrile and an amino group. The presence of a bromophenyl moiety further enhances its potential as a versatile building block in synthetic and medicinal chemistry. α-Aminonitriles are valuable precursors for the synthesis of α-amino acids and their derivatives, which are fundamental in numerous biological processes[1][2]. The nitrile group itself is a significant pharmacophore, found in over 30 approved pharmaceuticals, where it can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or even participate in reversible covalent inhibition[3][4].
This guide aims to provide a foundational understanding of 2-Amino-2-(3-bromo-phenyl)-propionitrile, enabling researchers to embark on its synthesis and detailed characterization with a sound theoretical and practical basis.
Synthesis and Structural Characterization: A Proposed Pathway
A plausible and efficient method for the synthesis of 2-Amino-2-(3-bromo-phenyl)-propionitrile is the Strecker synthesis, a well-established multicomponent reaction. This approach involves the one-pot reaction of an aldehyde (3-bromobenzaldehyde), a source of ammonia (e.g., ammonium chloride), and a cyanide salt (e.g., potassium cyanide).
Proposed Synthetic Protocol (Strecker Synthesis)
-
Reaction Setup: In a well-ventilated fume hood, dissolve 3-bromobenzaldehyde in a suitable solvent such as methanol.
-
Addition of Reagents: To the stirred solution, add an aqueous solution of ammonium chloride, followed by an aqueous solution of potassium cyanide.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or slightly elevated temperatures (e.g., 40-50 °C) for several hours to drive the reaction to completion.
-
Workup and Isolation: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the pure 2-Amino-2-(3-bromo-phenyl)-propionitrile.
Caption: Proposed workflow for the synthesis of 2-Amino-2-(3-bromo-phenyl)-propionitrile.
Predicted Spectroscopic Data
The following table outlines the expected spectroscopic data for the target molecule, which would be crucial for its characterization following synthesis.
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | - Aromatic protons (3H, multiplet) in the range of δ 7.2-7.8 ppm.- Methine proton (1H, singlet or doublet) adjacent to the amino and cyano groups, around δ 4.5-5.0 ppm.- Amino protons (2H, broad singlet), which may be exchangeable with D₂O. |
| ¹³C NMR | - Aromatic carbons, including the carbon attached to bromine (around δ 122 ppm) and other aromatic carbons (δ 125-135 ppm).- Nitrile carbon (C≡N) around δ 118-125 ppm.- Methine carbon (chiral center) around δ 50-60 ppm. |
| IR Spectroscopy | - A sharp, medium intensity peak for the C≡N stretch around 2220-2260 cm⁻¹.- N-H stretching vibrations for the primary amine as two bands in the range of 3300-3500 cm⁻¹.- C-H stretching for the aromatic ring just above 3000 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) and the (M+2)⁺ peak with approximately equal intensity, which is characteristic of a monobrominated compound. The exact mass would be a key identifier. |
A Prospective on Theoretical and Computational Analysis
To gain deeper insights into the electronic structure, reactivity, and potential biological activity of 2-Amino-2-(3-bromo-phenyl)-propionitrile, a thorough computational study is highly recommended. Density Functional Theory (DFT) is a powerful tool for such investigations, as demonstrated in studies of similar molecules[5].
Proposed Computational Methodology
A robust computational analysis can be performed using a widely available software package like Gaussian. The following protocol is recommended:
-
Geometry Optimization: The molecular structure should be optimized using the B3LYP functional with the 6-311++G(d,p) basis set to obtain the ground-state equilibrium geometry.
-
Vibrational Frequency Analysis: A frequency calculation should be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the IR spectrum.
-
Electronic Properties:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) should be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability[5].
-
Molecular Electrostatic Potential (MEP): An MEP map should be generated to visualize the electron density distribution and identify the regions most susceptible to electrophilic and nucleophilic attack[5].
-
-
Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and global softness should be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.
Caption: Proposed workflow for the computational analysis of the target molecule.
Significance of Computational Data
| Calculated Parameter | Scientific Insight Provided |
| Optimized Molecular Geometry | Provides precise bond lengths, bond angles, and dihedral angles, which are fundamental for understanding the molecule's three-dimensional structure. |
| Vibrational Frequencies | Allows for the theoretical prediction of the IR spectrum, which can be compared with experimental data for structural validation. |
| HOMO-LUMO Energy Gap | A smaller energy gap suggests higher reactivity and potential for intramolecular charge transfer, which can be important for bioactivity[5]. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting intermolecular interactions[5]. |
| Global Reactivity Descriptors | Quantitatively describes the molecule's reactivity, aiding in the prediction of its behavior in chemical reactions. |
Potential Applications in Drug Discovery and Development
The structural features of 2-Amino-2-(3-bromo-phenyl)-propionitrile suggest several promising avenues for its application in drug discovery.
-
Scaffold for Novel Therapeutics: The α-aminonitrile core is a versatile starting point for the synthesis of a wide range of biologically active compounds, including enzyme inhibitors and receptor modulators. The nitrile group can participate in crucial hydrogen bonding interactions within a protein's active site[4].
-
Precursor for Unnatural Amino Acids: Hydrolysis of the nitrile group would yield 2-amino-2-(3-bromophenyl)propanoic acid, a novel unnatural amino acid. Such amino acids are valuable tools for peptide and protein engineering, and for creating peptidomimetics with enhanced stability and efficacy[1].
-
Fragment-Based Drug Design: The molecule itself can be considered a valuable fragment for fragment-based drug discovery (FBDD) campaigns. The bromophenyl group provides a vector for growing the fragment into a more potent lead compound through techniques like Suzuki or Sonogashira coupling.
-
Modulation of Physicochemical Properties: The bromine atom can enhance binding to target proteins through halogen bonding and can be used to modulate the lipophilicity and metabolic stability of a lead compound.
Caption: Relationship between the structural features and potential applications of the molecule.
Conclusion
While 2-Amino-2-(3-bromo-phenyl)-propionitrile remains a relatively unexplored chemical entity, this guide provides a comprehensive roadmap for its synthesis, characterization, and theoretical investigation. By leveraging established synthetic methodologies and powerful computational tools, researchers can unlock the potential of this molecule as a valuable building block in medicinal chemistry and materials science. The insights gained from the proposed theoretical studies will be instrumental in guiding the rational design of novel therapeutics and functional materials based on this promising scaffold.
References
- Theoretical study on the effect of intramolecular amino groups on C-NO2 bond. (n.d.). Google Scholar.
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Trivedi, S. (2017). A Theoretical Studies of 2-(4-bromophenyl)-2-(4-chlorophenylamino) acetonitrile by density functional theory. International Journal for Research in Applied Science & Engineering Technology. Retrieved March 10, 2026, from [Link]
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Preparation of 2-Amino-2-phenyl-propionitrile hydrochloride. (n.d.). PrepChem.com. Retrieved March 10, 2026, from [Link]
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2-Amino-3-(2-bromophenyl)propanoic acid | C9H10BrNO2. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]
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Taniguchi, T., Goto, N., & Ishibashi, H. (2017). Novel synthesis of 3-aminopropionitriles by ring opening of 2-oxazolidinones with cyanide ion. Kanazawa University Repository. Retrieved March 10, 2026, from [Link]
-
2-amino-2-(3-bromophenyl)acetonitrile (C8H7BrN2). (n.d.). PubChemLite. Retrieved March 10, 2026, from [Link]
-
Lei, F., Tu, Y., Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Atlantis Press. Retrieved March 10, 2026, from [Link]
-
Lei, F., Tu, Y., Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. Retrieved March 10, 2026, from [Link]
-
2‐Bromo‐2‐chloro‐3‐arylpropanenitriles as C‐3 Synthons for the Synthesis of Functionalized 3‐Aminothiophenes. (2025, October 18). ResearchGate. Retrieved March 10, 2026, from [Link]
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Retrieved March 10, 2026, from [Link]
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Propionitrile in Pharmaceutical Manufacturing. (2025, October 9). Rock Chemicals, Inc. Retrieved March 10, 2026, from [Link]
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Singh, A., Ansari, K. R., Quraishi, M. A., & Lgaz, H. (2018). l-Proline-promoted synthesis of 2-amino-4-arylquinoline-3-carbonitriles as sustainable corrosion inhibitors for mild steel in 1 M HCl: experimental and computational studies. RSC Advances, 8(49), 27798-27813. Retrieved March 10, 2026, from [Link]
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Silva, J. P., Pereira, P. J. B., & Gama, F. M. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2321. Retrieved March 10, 2026, from [Link]
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Kong, A. D., Yu, C. Y., & Li, Y. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(8), 1277-1304. Retrieved March 10, 2026, from [Link]
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2-Amino-3-phenylpropanenitrile | C9H10N2. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]
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Lakhera, S., Singh, S. P., & Sati, P. (2023). Theoretical study on spectral and optical properties of essential amino acids. Journal of the Iranian Chemical Society, 20(3), 713-741. Retrieved March 10, 2026, from [Link]
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Computational assessment of amino acid-coupled benzanthrone 2-aminoacetamides as molecular probes for insulin amyloid fibril visualization. (2023, June 12). New Journal of Chemistry (RSC Publishing). Retrieved March 10, 2026, from [Link]
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3-[(2-Bromoethyl)amino]-Propionitrile HBr - CAS - 22623-73-0. (n.d.). Axios Research. Retrieved March 10, 2026, from [Link]
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Executive Summary
In modern drug discovery, α -amino nitriles serve as indispensable, bifunctional building blocks. Among these, 2-Amino-2-(3-bromo-phenyl)-propionitrile (CAS: 2171992-96-2) stands out as a critical intermediate, particularly in the development of centrally active therapeutics such as 1,4-oxazine-based β -Secretase 1 (BACE1) inhibitors for Alzheimer's disease. This whitepaper provides an in-depth technical analysis of this compound, detailing its structural logic, comparative analogues, and the causal methodologies required for its synthesis and downstream elaboration.
Structural & Mechanistic Profiling
The architectural design of 2-Amino-2-(3-bromo-phenyl)-propionitrile is highly intentional, offering three distinct vectors for pharmacological optimization:
-
The α -Methyl Group: Unlike standard des-methyl amino nitriles, the presence of the α -methyl group provides significant steric hindrance. This bulk locks the conformation of downstream heterocycles (e.g., 1,4-oxazines) into the optimal geometry for target binding. Furthermore, it completely blocks metabolic oxidation at the alpha position, a common liability in CNS drugs.
-
The 3-Bromo Substituent: Positioned at the meta carbon of the phenyl ring, the bromine atom acts as a versatile synthetic handle. It enables late-stage diversification via palladium-catalyzed cross-coupling (such as Suzuki-Miyaura reactions) to install biaryl systems that project deep into the S1 or S3 binding pockets of target enzymes .
-
The Nitrile Core: The cyano group functions as a masked carboxylic acid or primary amine. Its controlled hydrolysis or reduction allows for divergent synthetic pathways, making it the linchpin of the molecule's utility.
Comparative Analysis of Analogues
To understand the specific utility of the 3-bromo-propionitrile derivative, it must be contextualized against its structural analogues. The table below summarizes the physicochemical properties and primary applications of related α -amino nitriles.
| Compound Name | R-Group Substitution | α -Alkyl Group | Molecular Weight ( g/mol ) | Primary Application / Utility |
| 2-Amino-2-(3-bromo-phenyl)-propionitrile | 3-Bromo | Methyl | 225.10 | BACE1 Inhibitors, Unnatural Amino Acids |
| 2-Amino-2-(4-bromo-phenyl)-propionitrile | 4-Bromo | Methyl | 225.10 | Para-directed cross-coupling precursors |
| 2-Amino-2-(3-bromo-phenyl)-acetonitrile | 3-Bromo | Hydrogen | 211.06 | Basic heterocycles, Disinfection byproducts |
| 2-Amino-2-phenyl-propionitrile | None (H) | Methyl | 146.19 | Standard Strecker benchmark |
| 2-Amino-2-(3-chloro-phenyl)-propionitrile | 3-Chloro | Methyl | 180.64 | Bioisosteric replacement studies |
Experimental Protocols & Causal Methodologies
The synthesis of 2-Amino-2-(3-bromo-phenyl)-propionitrile is achieved via a modified Strecker reaction. Standard Strecker conditions (NaCN/NH 4 Cl in water) often fail for sterically hindered ketones like 3'-bromoacetophenone. The following protocol utilizes anhydrous conditions and Trimethylsilyl cyanide (TMSCN) to overcome this barrier.
Step-by-Step Methodology: Modified Strecker Synthesis
Protocol adapted from the optimized workflows for BACE1 inhibitor intermediates.
Materials & Reagents:
-
3'-Bromoacetophenone (100 mmol, 20 g)
-
Trimethylsilyl cyanide (TMSCN) (200 mmol, 20 g)
-
Ammonium chloride (NH 4 Cl) (200 mmol, 11 g)
-
7 N Ammonia in Methanol (NH 3 /MeOH) (400 mL)
Workflow & Causal Logic:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 3'-bromoacetophenone and NH 4 Cl in 400 mL of 7 N NH 3 /MeOH.
-
Causality: The massive excess of ammonia (7 N) is required to drive the equilibrium toward the ketimine intermediate, overcoming the steric repulsion of the methyl group on the ketone.
-
-
Cyanide Addition: Slowly add TMSCN to the stirred solution.
-
Causality: TMSCN is utilized instead of NaCN to ensure complete solubility in the organic methanolic system and to provide a safer, controlled generation of the nucleophile.
-
-
Incubation: Stir the mixture at room temperature (RT) for 4 days.
-
Causality: Prolonged reaction time at RT, rather than heating, prevents the thermal degradation (retro-Strecker reaction) of the sensitive α -amino nitrile, maximizing thermodynamic conversion.
-
-
Self-Validating Checkpoint: Monitor via TLC (Hexanes/EtOAc). The disappearance of the UV-active ketone spot and the appearance of a more polar, ninhydrin-positive spot confirms the formation of the α -amino nitrile. 1 H NMR of an aliquot should show the disappearance of the methyl ketone singlet (~2.6 ppm) and the appearance of the α -methyl singlet shifted upfield (~1.8 ppm).
-
Isolation: Evaporate the solvent in vacuo (venting through a bleach scrubber to neutralize residual HCN). Suspend the residue in EtOAc, filter to remove inorganic salts, and concentrate the filtrate to yield the racemic intermediate.
Mechanistic Pathway Visualization
A critical challenge in utilizing 2-Amino-2-(3-bromo-phenyl)-propionitrile is its conversion to the corresponding carboxylic acid ( α -methyl-3-bromophenylglycine). Direct aqueous acidic hydrolysis (e.g., refluxing HCl) fails due to rapid decarboxylation of the sterically crowded, electron-withdrawn intermediate. Therefore, a controlled, two-step hydrolysis is mandatory .
Fig 1: Strecker synthesis workflow and controlled two-step hydrolysis preventing decarboxylation.
Downstream Applications in Drug Discovery
The primary utility of 2-Amino-2-(3-bromo-phenyl)-propionitrile lies in its integration into complex pharmacophores. In the development of BACE1 inhibitors, the nitrile group is reduced to an amino alcohol or directly cyclized to form a 1,4-oxazine core.
The strategic value of this specific core is its ability to modulate the amidine pKa . By carefully fine-tuning the electronic environment around the oxazine ring (facilitated by the α -methyl group), medicinal chemists can drastically reduce P-glycoprotein (P-gp) efflux. This modulation transforms a biologically active in vitro hit into an orally bioavailable, brain-penetrant lead capable of robustly lowering amyloid- β (A β ) levels in the central nervous system.
References
-
Title: 1,4-Oxazine β -Secretase 1 (BACE1) Inhibitors: From Hit Generation to Orally Bioavailable Brain Penetrant Leads Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Organic Chemistry II - Synthesis of Amino Acids via the Strecker Reaction Source: Chemistry LibreTexts URL: [Link]
Substituted Propionitriles in Drug Development: A Technical Guide to Synthesis, Biocatalysis, and Medicinal Applications
Substituted propionitriles—encompassing α-aminonitriles, β-aminonitriles, and arylpropionitriles—are indispensable pharmacophores and synthetic intermediates in modern medicinal chemistry. Because the nitrile group acts as a masked carboxylic acid, amide, or amine, these compounds serve as the architectural foundation for non-steroidal anti-inflammatory drugs (NSAIDs), complex heterocycles, and novel peptide ligation strategies.
This technical guide synthesizes the mechanistic causality behind their chemical synthesis, explores their biocatalytic resolution, and details field-proven protocols designed for high-yield, enantioselective drug development.
Mechanistic Foundations of Propionitrile Synthesis
The synthesis of substituted propionitriles requires strict control over chemoselectivity and stereocenter generation. The two most prominent classes in drug discovery are α-aminonitriles and 2-arylpropionitriles.
α-Aminonitriles via Catalytic Strecker Reactions
The multicomponent Strecker reaction remains the premier method for synthesizing α-aminonitriles. Modern pharmaceutical applications demand green, high-yielding conditions. The use of Lewis acid catalysts, such as EPZG (FeCl₃ supported on clay), facilitates the rapid activation of the intermediate imine[1]. Causality of Catalyst Choice: The clay support provides a massive surface area, while the highly electrophilic Fe³⁺ center coordinates with the carbonyl oxygen of the starting aldehyde. This dramatically lowers the activation energy for imine formation and subsequent nucleophilic attack by the cyanide source (e.g., trimethylsilyl cyanide), preventing the formation of undesired cyanohydrin byproducts 1[1].
Catalytic Strecker synthesis pathway for α-aminonitriles.
2-Arylpropionitriles via Selective α-Methylation
2-Arylpropionitriles are the direct precursors to the "profen" class of NSAIDs (e.g., ibuprofen, flurbiprofen). Synthesizing these requires the selective mono-methylation of arylacetonitriles. Traditional methods using strong bases (like BuLi) and methyl iodide often fail due to over-methylation (yielding dimethylated byproducts) and extreme reagent toxicity. Causality of Reagent Selection: Utilizing quaternary ammonium salts (PhMe₃NI) with a bulky, moderate base like NaOtBu ensures that only the mono-anion is formed. The mild methylating agent transfers the methyl group slowly to the sterically hindered α-position, ensuring high mono-selectivity2[2]. Alternatively, dimethylcarbonate (DMC) can be used at high temperatures as both a green solvent and methylating agent 3[3].
Quantitative Reaction Metrics
The following table summarizes the comparative efficiencies of modern synthetic routes for substituted propionitriles, providing a benchmark for process chemists.
| Target Compound Class | Synthetic Route | Catalyst / Reagent System | Reaction Conditions | Typical Yield | Key Mechanistic Advantage |
| α-Aminonitriles | Multicomponent Strecker | EPZG (FeCl₃ on clay) | Solvent-free, RT, 18-45 min | 90–95% | High atom economy; avoids toxic solvents. |
| 2-Arylpropionitriles | α-Methylation | Dimethylcarbonate (DMC) / K₂CO₃ | 180–220 °C (Autoclave) | >99% Selectivity | Eliminates toxic methyl halides; DMC acts as a green reagent. |
| 2-Arylpropionitriles | α-Methylation | PhMe₃NI / NaOtBu | Organic solvent, Heating | Up to 76% | Safe, bench-stable reagent; prevents dimethylation. |
| β-Aminonitriles | Cyanoethylation | Basic Catalysis (Optional) | Aqueous/Organic, RT to 50°C | 80–90% | Direct nucleophilic addition to acrylonitrile. |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints for reaction monitoring.
Protocol A: Green Synthesis of α-Aminonitriles via EPZG
Objective: Synthesize α-aminonitriles without organic solvents using a recoverable Lewis acid catalyst.
-
Preparation: In a mortar, combine 1.0 mmol of the target aromatic aldehyde and 1.0 mmol of the substituted aniline.
-
Catalyst Addition: Add 20 mg of EPZG catalyst. Causality: The solid-state mixing increases the local concentration of reactants, driving the equilibrium toward the imine intermediate.
-
Cyanation: Carefully add 1.0 mmol of trimethylsilyl cyanide (TMSCN). Grind the mixture at room temperature.
-
Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate 8:2). The disappearance of the highly UV-active aldehyde spot (typically within 18–45 minutes) validates the completion of the nucleophilic addition[1].
-
Workup: Extract the product with ethyl acetate. Filter to recover the EPZG catalyst (which can be reused up to 5 times without activity loss). Evaporate the solvent to yield the pure α-aminonitrile.
Protocol B: Selective Mono-Methylation of Arylacetonitriles
Objective: Synthesize 2-arylpropionitriles while strictly avoiding over-methylation.
-
Deprotonation: Dissolve 1.0 mmol of arylacetonitrile in anhydrous THF under an inert argon atmosphere. Add 2.0 equivalents of NaOtBu. Causality: NaOtBu is strong enough to deprotonate the α-carbon but sterically hindered enough to prevent side reactions with the nitrile group itself.
-
Methylation: Add 1.2 equivalents of PhMe₃NI. Heat the mixture to 60 °C.
-
Validation Checkpoint (GC-MS): Sample the reaction after 4 hours. GC-MS should show a mass shift corresponding to +14 Da (mono-methylation). If a +28 Da peak (dimethylation) exceeds 2%, lower the reaction temperature.
-
Quenching: Cool to room temperature and quench with saturated aqueous NH₄Cl to neutralize the remaining base and destroy unreacted methylating agent[2]. Extract with dichloromethane and purify via flash chromatography.
Biocatalytic Resolution and Enantiomeric Control
In drug development, the biological activity of substituted propionitriles is heavily dependent on chirality. The isomer with the highest therapeutic activity is the eutomer, while the less active or toxic isomer is the distomer.
For NSAID precursors like 3-(1-cyanoethyl)benzoic acid, chemical resolution is inefficient. Instead, industrial biocatalysis employs a tandem enzyme system: Nitrile Hydratase (NHase) and Amidase . Mechanistic Causality: The NHase performs a non-specific hydration of the racemic propionitrile to a racemic amide. The critical enantiodiscrimination occurs during the amidase step. The chiral environment of the amidase active site sterically blocks the D-amide (distomer), selectively hydrolyzing only the L-amide into the desired L-carboxylic acid (eutomer) 4[4].
Enzymatic kinetic resolution of substituted propionitriles.
Advanced Applications in Medicinal Chemistry
Beyond serving as precursors for traditional small-molecule drugs like Ketoprofen5[5], substituted propionitriles are driving next-generation therapeutics:
-
Aqueous Peptide Ligation: Traditional peptide synthesis struggles in water because amino acids are zwitterionic; their nucleophilicity is quenched by protonation at neutral pH. α-Aminonitriles, however, possess a uniquely low basicity (pKₐH ≈ 5.3), remaining highly nucleophilic over a broad physiological pH range. Furthermore, the nitrile triple bond contains built-in chemical energy that can be harnessed via thioacid activation (e.g., H₂S) to drive iterative N-to-C terminal peptide ligation without external coupling reagents6[6].
-
Antibody-Drug Conjugates (ADCs): 3-Arylpropionitriles and related cyano-derivatives are increasingly utilized in linker chemistry. Their predictable reactivity allows for stable conjugation of cytotoxic payloads to monoclonal antibodies, ensuring targeted drug delivery while minimizing premature payload release in systemic circulation.
References
- Eco-friendly Synthesis of α -Aminonitriles Catalysed by Epzg Der Pharma Chemica URL
- Efficient Synthesis of 2‐Arylpropionitriles Via Selective Monomethylation of Aryl Acetonitriles Using an Easy to Handle Methylation Agent ResearchGate / European Journal of Organic Chemistry URL
- Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely Springer Nature URL
- Selective Mono-Methylation of Arylacetonitriles and Methyl Arylacetates by Dimethylcarbonate ACS Publications URL
- 3-(1-Cyanoethyl)
- Biotransformations in Organic Chemistry Internet Archive URL
Sources
Methodological & Application
Application Notes and Protocols: Strecker Synthesis of 2-Amino-2-(3-bromophenyl)-propionitrile
Introduction
The Strecker synthesis, first reported by Adolph Strecker in 1850, remains a cornerstone of organic chemistry for the synthesis of α-amino acids from aldehydes or ketones.[1] This one-pot, three-component reaction involves the treatment of a carbonyl compound with ammonia and a cyanide source to form an α-aminonitrile, which is a versatile intermediate that can be subsequently hydrolyzed to the corresponding α-amino acid.[2][3][4] The robustness and broad substrate scope of the Strecker synthesis have made it a widely adopted method in both academic research and industrial applications, including the synthesis of pharmaceutical intermediates.
This document provides a comprehensive guide for the synthesis of 2-Amino-2-(3-bromo-phenyl)-propionitrile, a valuable building block in medicinal chemistry. The protocol details the reaction of 3-bromobenzaldehyde, sodium cyanide, and ammonium chloride. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental procedure, and address critical safety considerations, particularly concerning the handling of cyanide salts.
Reaction Principle and Mechanism
The Strecker synthesis proceeds in two main stages: the formation of an α-aminonitrile, followed by its hydrolysis to the α-amino acid.[5][6] This application note focuses on the first stage, the synthesis of the α-aminonitrile intermediate.
The reaction is initiated by the formation of an imine from the aldehyde and ammonia. The ammonium chloride serves as an in-situ source of ammonia and a mild acid catalyst. The protonation of the carbonyl oxygen of 3-bromobenzaldehyde by the ammonium ion increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by ammonia. Subsequent dehydration leads to the formation of an iminium ion intermediate.[5][7] The highly nucleophilic cyanide ion then attacks the electrophilic carbon of the iminium ion, yielding the final product, 2-Amino-2-(3-bromo-phenyl)-propionitrile.[7]
// Nodes aldehyde [label="3-Bromobenzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; ammonia [label="NH₃ (from NH₄Cl)", fillcolor="#F1F3F4", fontcolor="#202124"]; protonated_aldehyde [label="Protonated Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; aminoalcohol [label="Aminoalcohol Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; iminium [label="Iminium Ion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cyanide [label="CN⁻ (from NaCN)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; aminonitrile [label="2-Amino-2-(3-bromo-phenyl)-propionitrile", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges aldehyde -> protonated_aldehyde [label="+ H⁺ (from NH₄⁺)"]; protonated_aldehyde -> aminoalcohol [label="+ NH₃"]; aminoalcohol -> iminium [label="- H₂O"]; iminium -> aminonitrile [label="+ CN⁻"]; ammonia -> aminoalcohol; cyanide -> iminium; } dot Caption: Strecker synthesis reaction mechanism.
Experimental Protocol
This protocol is designed for the laboratory-scale synthesis of 2-Amino-2-(3-bromo-phenyl)-propionitrile.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Purity | Supplier |
| 3-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 10.0 g | 0.054 | ≥98% | Sigma-Aldrich |
| Sodium Cyanide | NaCN | 49.01 | 2.92 g | 0.059 | ≥98% | Sigma-Aldrich |
| Ammonium Chloride | NH₄Cl | 53.49 | 3.16 g | 0.059 | ≥99% | Sigma-Aldrich |
| Methanol | CH₃OH | 32.04 | 50 mL | - | ACS grade | Fisher Scientific |
| Dichloromethane | CH₂Cl₂ | 84.93 | 100 mL | - | ACS grade | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | 50 mL | - | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~5 g | - | - | - |
Equipment
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Thermometer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Fume hood
Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, dissolve sodium cyanide (2.92 g, 0.059 mol) and ammonium chloride (3.16 g, 0.059 mol) in 20 mL of deionized water.
-
Addition of Aldehyde: In a separate beaker, dissolve 3-bromobenzaldehyde (10.0 g, 0.054 mol) in 30 mL of methanol. Add this solution to the aqueous solution in the flask.
-
Reaction: Heat the reaction mixture to 50-60°C with constant stirring. Maintain this temperature for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 50 mL of deionized water to the flask.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) to remove any unreacted acidic species.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 2-Amino-2-(3-bromo-phenyl)-propionitrile as a solid.
Safety Precautions and Waste Disposal
Extreme caution must be exercised when working with sodium cyanide as it is a highly toxic substance. [8]
Personal Protective Equipment (PPE)
-
Always work in a well-ventilated fume hood.[9]
-
Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles at all times.[9]
-
Avoid inhalation of dust or vapors.
Handling of Sodium Cyanide
-
Never add acid to sodium cyanide or its solutions, as this will liberate highly toxic hydrogen cyanide (HCN) gas.[10] The workup procedure is designed to be basic to avoid this.
-
Have a cyanide antidote kit readily available and ensure all personnel are trained in its use.
-
In case of skin contact, immediately wash the affected area with copious amounts of water.[9]
-
In case of ingestion, seek immediate medical attention.[8]
Waste Disposal
-
All aqueous waste containing cyanide must be quenched before disposal. This can be achieved by treatment with an excess of sodium hypochlorite (bleach) in a basic solution (pH > 10) to oxidize the cyanide to the much less toxic cyanate.
-
All solid cyanide waste should be collected in a designated, labeled container for hazardous waste disposal according to institutional guidelines.
-
Organic waste should be collected in a separate, labeled container for halogenated waste.
Characterization
The final product, 2-Amino-2-(3-bromo-phenyl)-propionitrile, should be characterized to confirm its identity and purity.
-
Molecular Formula: C₈H₇BrN₂[11]
-
Molecular Weight: 211.06 g/mol [11]
-
Appearance: Off-white to pale orange solid.[12]
-
Expected Spectroscopic Data:
-
¹H NMR and ¹³C NMR spectroscopy should be used to confirm the structure.
-
Mass spectrometry will confirm the molecular weight of the compound.[13]
-
Infrared (IR) spectroscopy should show characteristic peaks for the amine (N-H stretch) and nitrile (C≡N stretch) functional groups.
-
Conclusion
The Strecker synthesis offers a reliable and efficient method for the preparation of 2-Amino-2-(3-bromo-phenyl)-propionitrile. By following the detailed protocol and adhering to the stringent safety precautions outlined in this document, researchers can safely and successfully synthesize this valuable chemical intermediate. The subsequent hydrolysis of the aminonitrile to the corresponding amino acid provides a pathway to a broader class of compounds for further investigation in drug discovery and development.[6][14]
References
-
Strecker amino acid synthesis - Wikipedia. (n.d.). Retrieved March 11, 2026, from [Link]
-
Strecker Synthesis - Organic Chemistry Portal. (n.d.). Retrieved March 11, 2026, from [Link]
-
MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. Retrieved March 11, 2026, from [Link]
-
ResearchGate. (n.d.). General mechanism of the Strecker amino acid synthesis. Retrieved March 11, 2026, from [Link]
-
United Chemical. (2025, April 18). Sodium Cyanide Safety Protection and Emergency Measures. Retrieved March 11, 2026, from [Link]
-
911Metallurgist. (2016, January 25). Sodium Cyanide Safety - Poisoning - HCN Vapor. Retrieved March 11, 2026, from [Link]
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Chemistry Learner. (n.d.). Strecker Synthesis: Definition, Example, and Mechanism. Retrieved March 11, 2026, from [Link]
-
Sodium Cyanide. (n.d.). Retrieved March 11, 2026, from [Link]
-
α-Aminonitrile synthesis by cyanation - Organic Chemistry Portal. (n.d.). Retrieved March 11, 2026, from [Link]
-
ACS Publications. (2024, November 20). Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis. Retrieved March 11, 2026, from [Link]
-
International Multidisciplinary Journal for Research & Development. (2025, September 27). HYDROLYTIC PATHWAYS FOR THE SYNTHESIS OF Α-AMINO ACIDS FROM Α-AMINONITRILES. Retrieved March 11, 2026, from [Link]
-
Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved March 11, 2026, from [Link]
- Google Patents. (n.d.). EP0565635B1 - Process for the preparation of aminonitriles.
-
α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. (n.d.). Retrieved March 11, 2026, from [Link]
- Google Patents. (n.d.). WO1992012121A1 - Process for the preparation of aminonitriles.
-
YouTube. (2021, July 27). Strecker Amino Acid Synthesis. Retrieved March 11, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-bromobenzaldehyde. Retrieved March 11, 2026, from [Link]
-
Justia Patents. (1976, May 25). Preparation of 3-bromobenzaldehyde. Retrieved March 11, 2026, from [Link]
-
Chemistry Notes. (2021, July 27). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Retrieved March 11, 2026, from [Link]
-
WordPress.com. (2013, September 10). How to prepare 3-Bromobenzaldehyde. Retrieved March 11, 2026, from [Link]
-
MDPI. (2022, January 4). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. Retrieved March 11, 2026, from [Link]
-
PubChemLite. (n.d.). 2-amino-2-(3-bromophenyl)acetonitrile (C8H7BrN2). Retrieved March 11, 2026, from [Link]
-
PrepChem.com. (n.d.). Preparation of 2-Amino-2-phenyl-propionitrile hydrochloride. Retrieved March 11, 2026, from [Link]
- Google Patents. (n.d.). US4945186A - Method of producing 3-bromobenzaldehyde.
-
Organic Syntheses Procedure. (n.d.). p-BROMOBENZALDEHYDE. Retrieved March 11, 2026, from [Link]
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PubChem. (n.d.). 2-Amino-3-phenylpropanenitrile | C9H10N2 | CID 561384. Retrieved March 11, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved March 11, 2026, from [Link]
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Application Note: 2-Amino-2-(3-bromo-phenyl)-propionitrile in Medicinal Chemistry
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Structural rationale, synthetic methodologies, and downstream diversification strategies.
Executive Overview & Structural Rationale
In modern drug discovery, the design of conformationally restricted, metabolically stable building blocks is paramount. 2-Amino-2-(3-bromo-phenyl)-propionitrile (CAS: 1354019-24-1 1) is a highly versatile α -amino nitrile that serves as a multi-functional linchpin for synthesizing complex active pharmaceutical ingredients (APIs).
As a Senior Application Scientist, I approach this molecule not just as a chemical entity, but as a strategic node in Structure-Activity Relationship (SAR) campaigns. Its architecture offers three distinct vectors for diversification:
-
The α -Methyl Group: Induces the Thorpe-Ingold effect, providing conformational rigidity when incorporated into peptidomimetics. This steric bulk also shields the α -carbon, drastically reducing susceptibility to enzymatic degradation and racemization.
-
The Nitrile Moiety: Acts as a masked carboxylic acid. Unlike esters, nitriles are highly stable under various cross-coupling conditions, allowing for late-stage unmasking into primary amides or unnatural α -amino acids 2.
-
The 3-Bromophenyl Ring: Provides an orthogonal handle for palladium-catalyzed cross-coupling reactions. The meta-substitution pattern is particularly valuable, as it often explores a different spatial vector in the biological target's binding pocket compared to the more common para-substituted analogs.
Mechanistic Pathways & Synthetic Utility
The synthesis of 2-amino-2-(3-bromo-phenyl)-propionitrile is typically achieved via a modified Strecker synthesis [[3]](). Because ketones are sterically more hindered and electronically less reactive than aldehydes, standard aqueous Strecker conditions often result in low yields and cyanohydrin byproducts. To circumvent this, Lewis acid-mediated imine formation followed by anhydrous cyanide addition is the preferred field-proven method 4.
Mechanistic pathway of the modified Strecker synthesis.
Once synthesized, the molecule acts as a divergent hub. It can be hydrolyzed to form unnatural amino acids, cyclized to form hydantoins (a privileged scaffold in anticonvulsant and oncology indications), or subjected to Suzuki-Miyaura coupling to build biaryl systems.
Divergent synthetic utility of the title compound in drug discovery.
Quantitative Summary of Downstream Transformations
To facilitate rapid decision-making in the lab, the following table summarizes the expected outcomes and specific analytical markers for validating the success of each primary transformation.
| Downstream Transformation | Reagents & Conditions | Target Scaffold | Typical Yield | Analytical Validation Marker |
| Acidic Hydrolysis | 6M HCl, Reflux, 12-24h | Unnatural α -Amino Acid | 75–85% | LC-MS: [M+H]⁺ shift from 225 to 244 Da |
| Hydantoin Formation | RNCO, Pyridine, DCM, RT | 5,5-Disubstituted Hydantoin | 80–90% | FT-IR: Appearance of Imide C=O at ~1710 cm⁻¹ |
| Suzuki Cross-Coupling | Ar-B(OH)₂, Pd(dppf)Cl₂, 90°C | Biaryl α -Amino Nitrile | 65–80% | ¹H-NMR: Disappearance of aryl-Br multiplet |
Self-Validating Experimental Protocols
The following protocols are designed with built-in causality and validation checkpoints to ensure high-fidelity execution.
Protocol A: Modified Strecker Synthesis of 2-Amino-2-(3-bromo-phenyl)-propionitrile
Causality: Standard aqueous KCN conditions fail here due to the poor electrophilicity of 3-bromoacetophenone. Using Titanium(IV) ethoxide acts as both a Lewis acid to activate the ketone and a dehydrating agent to drive ketimine formation. Trimethylsilyl cyanide (TMSCN) provides a soluble, highly reactive cyanide source.
Step-by-Step Procedure:
-
Imine Formation: In an oven-dried flask under N₂, dissolve 3-bromoacetophenone (1.0 eq) in anhydrous THF (0.5 M). Add a 2.0 M solution of ammonia in ethanol (3.0 eq), followed by dropwise addition of Ti(OEt)₄ (2.0 eq).
-
Stirring: Stir the reaction at room temperature for 12 hours.
-
Validation Checkpoint 1: Monitor by TLC (Hexanes/EtOAc 8:2). The ketone spot (UV active) should disappear, replaced by a less polar imine spot.
-
-
Cyanation: Cool the mixture to 0 °C. Add TMSCN (1.5 eq) dropwise. Caution: Highly toxic; perform in a well-ventilated fume hood. Warm to room temperature and stir for 4 hours.
-
Quench & Workup: Pour the mixture into a saturated aqueous solution of NaHCO₃ to precipitate titanium salts. Filter through a Celite pad, washing with EtOAc. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Validation Checkpoint 2: FT-IR of the crude product must show a weak but distinct C≡N stretch at ~2230 cm⁻¹ and an N−H stretch at ~3300 cm⁻¹. The C=O stretch (~1680 cm⁻¹) must be completely absent.
-
-
Purification: Purify via flash chromatography (DCM/MeOH gradient) to yield the pure α -amino nitrile.
Protocol B: Acid-Catalyzed Hydrolysis to Unnatural Amino Acid
Causality: Basic hydrolysis (e.g., NaOH/H₂O₂) often stalls at the primary amide stage due to the steric hindrance of the α -methyl group. Acidic conditions protonate the nitrile, significantly increasing its electrophilicity toward water, driving the reaction completely to the carboxylic acid.
Step-by-Step Procedure:
-
Reaction Setup: Suspend the α -amino nitrile (1.0 eq) in 6M aqueous HCl (10 mL/mmol).
-
Reflux: Heat the mixture to reflux (105 °C) for 18 hours. The starting material will gradually dissolve as it hydrolyzes.
-
Monitoring:
-
Validation Checkpoint 1: Take a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. You should observe the transient amide intermediate ([M+H]⁺ = 243) early in the reaction, which must fully convert to the amino acid ([M+H]⁺ = 244) by the end of the reflux period.
-
-
Isolation: Cool to room temperature and concentrate in vacuo to remove HCl. The resulting solid is the hydrochloride salt of α -methyl-3-bromophenylglycine.
-
Neutralization (Optional): To obtain the zwitterion, dissolve in minimal water and adjust the pH to the isoelectric point (~pH 6.0) using 1M NaOH. Filter the resulting precipitate.
Protocol C: Late-Stage Suzuki-Miyaura Diversification
Causality: Performing cross-coupling directly on the free amino nitrile can lead to catalyst poisoning via amine coordination to palladium. To ensure a robust, self-validating system, the amine is transiently protected with a Boc group, or a highly sterically hindered bidentate ligand like dppf is used to outcompete amine coordination.
Step-by-Step Procedure (Direct Coupling with dppf):
-
Preparation: In a microwave vial, combine the α -amino nitrile (1.0 eq), an arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Seal the vial and purge with N₂ for 5 minutes.
-
Solvent Addition: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 ratio, 0.2 M).
-
Heating: Heat the reaction at 90 °C for 4 hours.
-
Validation Checkpoint 1: Monitor by LC-MS. The isotopic pattern of the starting material (1:1 ratio of M / M+2 due to ⁷⁹Br/⁸¹Br) will disappear, replaced by the mass of the coupled product lacking the bromine isotope signature.
-
-
Workup: Dilute with EtOAc and filter through a short pad of silica to remove palladium black. Wash with water, dry the organics, and concentrate. Purify via reverse-phase HPLC or silica gel chromatography.
References
- 1354019-24-1_CAS号:1354019-24-1. ChemSrc.
- Enders, D.; Shilvock, J. P. "Some recent applications of alpha-amino nitrile chemistry." Chemical Society Reviews, 2000, 29, 359-373.
- Merino, P.; Marqués-López, E.; Tejero, T.; Herrera, R. P. "Organocatalytic Strecker reactions." Tetrahedron, 2009, 65, 1219-1234.
- Ullah, B.; Gupta, N. K.; Ke, Q.; Ullah, N.; Cai, X.; Liu, D. "Organocatalytic Synthesis of α-Aminonitriles: A Review." Catalysts, 2022, 12, 10.
Sources
Application Note: 2-Amino-2-(3-bromo-phenyl)-propionitrile as a Versatile Building Block in Medicinal Chemistry
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Synthesis, controlled hydrolysis, and downstream applications of quaternary α-aminonitriles.
Introduction & Mechanistic Rationale
In modern drug discovery, conformationally constrained building blocks are essential for optimizing ligand efficiency and target selectivity. 2-Amino-2-(3-bromo-phenyl)-propionitrile is a highly valuable quaternary α-aminonitrile. It features three distinct synthetic handles clustered around a single quaternary carbon:
-
An α-methyl group: Provides steric bulk and conformational restriction. In the context of Alzheimer's disease research, this methyl group is specifically directed toward the S2′ pocket of the β-Secretase 1 (BACE1) enzyme[1].
-
A nitrile group (-CN): A versatile precursor that can be hydrolyzed to amides or carboxylic acids, or reduced to 1,2-diamines for heterocycle synthesis (e.g., 1,4-oxazines).
-
A 3-bromoaryl moiety: Serves as a prime candidate for late-stage palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library generation.
As a Senior Application Scientist, I emphasize that working with quaternary α-aminonitriles requires precise control over reaction conditions. The quaternary center is highly susceptible to fragmentation (retro-Strecker reactions) or decarboxylation during downstream processing. This guide details field-proven protocols to synthesize this building block and safely navigate its hydrolysis without degrading the molecular core.
BACE1 inhibitor development pathway utilizing the alpha-aminonitrile building block.
Synthetic Workflows & Protocols
Protocol A: Modified Strecker Synthesis
The synthesis of 2-amino-2-(3-bromo-phenyl)-propionitrile is achieved via a modified Strecker reaction using 3-bromoacetophenone[1].
Causality & Expert Insight: Traditional Strecker conditions (NaCN/NH₄Cl in aqueous media) often fail for sterically hindered ketones. By utilizing Trimethylsilylcyanide (TMSCN) in a methanolic ammonia solution, we achieve higher solubility and a more reactive cyanide source. The addition of NH₄Cl acts as a mild proton source to drive the formation of the intermediate ketimine, which is subsequently trapped by the cyanide nucleophile.
Materials Required:
-
3-Bromoacetophenone (100 mmol, ~19.9 g)
-
Trimethylsilylcyanide (TMSCN) (200 mmol, ~19.8 g) — Danger: Highly toxic, liberates HCN.
-
Ammonium chloride (NH₄Cl) (200 mmol, ~10.7 g)
-
7 N Ammonia in Methanol (NH₃/MeOH) (400 mL)
Step-by-Step Methodology:
-
Preparation: In a well-ventilated fume hood, equip a 1 L round-bottom flask with a magnetic stir bar.
-
Dissolution: Dissolve 3-bromoacetophenone (100 mmol) and NH₄Cl (200 mmol) in 400 mL of 7 N NH₃/MeOH. Stir for 15 minutes at room temperature to initiate imine formation.
-
Cyanation: Slowly add TMSCN (200 mmol) dropwise via syringe over 10 minutes.
-
Reaction: Seal the flask securely and stir the mixture at room temperature (20–25 °C) for 4 days. Self-Validation: Monitor via LCMS or TLC (Hexanes/EtOAc). The disappearance of the ketone peak and the appearance of the product mass (m/z ~225/227 [M+H]⁺ for the Br isotopes) indicates completion.
-
Workup: Carefully evaporate the solvent in vacuo (ensure the rotary evaporator exhaust is properly scrubbed for residual cyanide).
-
Isolation: Suspend the crude residue in Ethyl Acetate (100 mL). Filter off the insoluble inorganic salts (NH₄Cl/silicon byproducts).
-
Concentration: Evaporate the filtrate in vacuo to yield the racemic intermediate, 2-amino-2-(3-bromo-phenyl)-propionitrile, typically as a viscous oil or low-melting solid.
Protocol B: Controlled Hydrolysis to α-Methyl Amino Acids
Converting the α-aminonitrile to the corresponding carboxylic acid is a critical juncture.
Causality & Expert Insight: Direct acidic hydrolysis (e.g., refluxing aqueous HCl) is the standard textbook method for nitriles. However, for quaternary α-aminonitriles, this leads to rapid decarboxylation [1]. The harsh acidic conditions promote the formation of an iminium intermediate that fragments, destroying the quaternary center. To circumvent this, we employ a two-step sequence: first, a mild hydration to the primary amide using HBr in acetic acid, followed by basic hydrolysis (NaOH) to the carboxylic acid.
Step-by-Step Methodology:
-
Amide Formation: Dissolve 2-amino-2-(3-bromo-phenyl)-propionitrile (50 mmol) in a 33% solution of HBr in glacial acetic acid (50 mL).
-
Stirring: Stir at room temperature for 12–16 hours. The acidic environment protonates the nitrile, making it susceptible to nucleophilic attack by bromide/water, halting at the stable amide stage.
-
Intermediate Isolation: Pour the mixture over crushed ice and basify cautiously with aqueous Na₂CO₃. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield 2-amino-2-(3-bromophenyl)propanamide.
-
Basic Hydrolysis: Dissolve the crude amide in a mixture of Ethanol (30 mL) and 2 M NaOH (aq) (30 mL). Reflux for 8–12 hours.
-
Precipitation: Cool to room temperature. Carefully adjust the pH to the isoelectric point (approx. pH 5.5-6.0) using 1 M HCl. Filter the resulting precipitate to isolate the pure α-methyl amino acid.
Synthetic workflow and downstream applications of 2-Amino-2-(3-bromo-phenyl)-propionitrile.
Quantitative Data & Troubleshooting
The table below summarizes the critical differences in hydrolysis conditions and their expected outcomes, validating the necessity of the two-step protocol.
Table 1: Reaction Conditions and Outcomes for Nitrile Hydrolysis
| Starting Substrate | Reaction Conditions | Major Product | Typical Yield | Mechanistic Notes |
| 2-Amino-2-(3-bromophenyl)propionitrile | Refluxing HCl (aq), 24h | Degradation products (Ketone/Amine) | < 5% | Rapid decarboxylation/retro-Strecker fragmentation observed. |
| 2-Amino-2-(3-bromophenyl)propionitrile | 33% HBr in AcOH, rt, 16h | 2-Amino-2-(3-bromophenyl)propanamide | 82 - 88% | Mild hydration; quaternary center remains fully intact. |
| 2-Amino-2-(3-bromophenyl)propanamide | 2 M NaOH (aq) / EtOH, reflux, 12h | 2-Amino-2-(3-bromophenyl)propanoic acid | 70 - 78% | Clean conversion to the final α-methyl amino acid. |
Late-Stage Functionalization
Once the core scaffold (either the aminonitrile, the diamine, or the 1,4-oxazine derivative) is established, the 3-bromo substituent serves as a critical vector for tuning pharmacokinetic properties (such as lowering P-glycoprotein efflux to enhance brain penetrance)[1].
Recommended Cross-Coupling Parameters:
-
Suzuki-Miyaura Coupling: For introducing aryl or heteroaryl groups (e.g., pyrimidines, pyridines), utilize Pd(dppf)Cl₂ (5 mol%) with K₂CO₃ in Dioxane/Water (4:1) at 90 °C. The steric hindrance of the α-methyl group does not significantly impede reactivity at the meta-position.
-
Buchwald-Hartwig Amination: To introduce cyclic amines, Pd₂(dba)₃ with XPhos and NaOtBu in Toluene (100 °C) provides excellent yields, allowing for the rapid generation of diverse CNS-active libraries.
References
-
Title: 1,4-Oxazine β-Secretase 1 (BACE1) Inhibitors: From Hit Generation to Orally Bioavailable Brain Penetrant Leads Source: Journal of Medicinal Chemistry, American Chemical Society (ACS), 2015, 58 (20), 8216-8235. URL: [Link]
Sources
Application Notes and Protocols for the Synthesis of 1-(3-bromophenyl)ethane-1,2-diamine from 2-Amino-2-(3-bromophenyl)-propionitrile
Introduction: Strategic Importance of Vicinal Diamines
Vicinal diamines, particularly those bearing aryl substituents, are privileged structural motifs in medicinal chemistry and materials science. The target molecule, 1-(3-bromophenyl)ethane-1,2-diamine, serves as a versatile building block for the synthesis of complex heterocyclic scaffolds, chiral ligands for asymmetric catalysis, and novel pharmaceutical candidates. The presence of a bromine atom on the phenyl ring provides a valuable synthetic handle for further functionalization via cross-coupling reactions, enabling the exploration of a broad chemical space in drug discovery programs.
This guide provides a comprehensive overview of the chemical principles and detailed experimental protocols for the reduction of the α-aminonitrile, 2-Amino-2-(3-bromo-phenyl)-propionitrile, to the corresponding 1,2-diamine. We will explore several reductive strategies, critically evaluating their advantages, limitations, and practical considerations for researchers in an R&D setting.
Chemical Transformation and Mechanistic Overview
The core transformation is the reduction of a nitrile group to a primary amine. This involves the formal addition of four hydrogen atoms across the carbon-nitrogen triple bond.
Caption: General scheme for the reduction of 2-Amino-2-(3-bromo-phenyl)-propionitrile.
The choice of reducing agent is critical and is governed by factors such as chemoselectivity, scalability, safety, and cost. For this specific substrate, two key challenges must be addressed:
-
Chemoselectivity: The reducing agent must selectively reduce the nitrile in the presence of a potentially labile aryl bromide. Aggressive conditions can lead to hydrodebromination, yielding an undesired side product.
-
Side Reactions: The presence of the α-amino group can sometimes lead to the formation of secondary amine byproducts through the reaction of the initially formed primary amine with the intermediate imine.
We will discuss three primary methods to effect this transformation:
-
Complex Metal Hydride Reduction: Primarily using Lithium Aluminum Hydride (LAH).
-
Catalytic Hydrogenation: Employing Raney® Nickel as the catalyst.
-
Borane-Based Reductions: Utilizing borane complexes as milder alternatives.
Method 1: Lithium Aluminum Hydride (LAH) Reduction
LAH is a potent, non-selective reducing agent capable of reducing a wide array of functional groups, including nitriles.[1][2][3][4] Its high reactivity ensures a complete reduction of the nitrile to the primary amine.
Rationale and Mechanistic Insight: The reduction proceeds via a two-step nucleophilic addition of hydride (H⁻) ions from the AlH₄⁻ complex.[3] The first hydride attacks the electrophilic nitrile carbon, forming an intermediate imine anion. A second hydride addition then leads to a dianion, which upon aqueous workup, is protonated to yield the primary diamine.[1][3] Due to its powerful nature, LAH is less likely to be affected by the steric hindrance around the nitrile group and typically does not reduce aryl halides under standard conditions, making it a strong candidate for this transformation.
Experimental Protocol: LAH Reduction
Safety First: Lithium Aluminum Hydride reacts violently with water and protic solvents, releasing flammable hydrogen gas.[5][6][7][8] All manipulations must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including a fire-retardant lab coat, safety glasses, and nitrile gloves, is mandatory. A Class D fire extinguisher (for combustible metals) must be readily accessible.
Caption: Experimental workflow for the LAH reduction of the α-aminonitrile.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 10 mmol scale) |
| 2-Amino-2-(3-bromophenyl)-propionitrile | 239.11 | 1.0 | 2.39 g |
| Lithium Aluminum Hydride (LAH) | 37.95 | 1.5 | 0.57 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | ~100 mL |
| Deionized Water | 18.02 | - | As per Fieser workup |
| 15% Sodium Hydroxide (aq) | 40.00 | - | As per Fieser workup |
| Celite® 545 | - | - | For filtration |
| Ethyl Acetate / Dichloromethane | - | - | For extraction |
| Anhydrous Sodium Sulfate | 142.04 | - | For drying |
Step-by-Step Procedure:
-
Setup: Assemble a three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a dropping funnel, under an inert atmosphere. Ensure all glassware is thoroughly oven-dried.
-
LAH Suspension: To the flask, add anhydrous THF (50 mL) and cool to 0°C using an ice-water bath. Carefully add Lithium Aluminum Hydride (1.5 eq.) in portions.
-
Substrate Addition: Dissolve the 2-Amino-2-(3-bromo-phenyl)-propionitrile (1.0 eq.) in anhydrous THF (50 mL) and add it to the dropping funnel. Add the solution dropwise to the stirred LAH suspension over 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Quenching (Fieser Method): Cool the reaction mixture back to 0°C.[9] Cautiously and slowly, add dropwise:
-
Isolation: Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude diamine can be purified by silica gel column chromatography or vacuum distillation.
Method 2: Catalytic Hydrogenation with Raney® Nickel
Catalytic hydrogenation is a scalable and often more cost-effective method for nitrile reduction.[4] Raney® Nickel is a common catalyst for this transformation, typically used under a hydrogen atmosphere.[10]
Rationale and Mechanistic Insight: The reaction occurs on the surface of the heterogeneous nickel catalyst. Both the nitrile and hydrogen are adsorbed onto the catalyst surface, facilitating the stepwise addition of hydrogen across the C≡N triple bond. A key consideration for this substrate is the potential for hydrodebromination of the aryl bromide.[10] This side reaction can often be minimized by careful control of reaction conditions (temperature, pressure, and reaction time) and by the addition of a base. The presence of a base can also help to suppress the formation of secondary amine byproducts.[11]
Experimental Protocol: Raney® Nickel Hydrogenation
Safety First: Raney® Nickel is pyrophoric when dry and must be handled as a slurry in water or ethanol.[12] Hydrogen gas is highly flammable and forms explosive mixtures with air. The reaction must be conducted in a well-ventilated fume hood using a dedicated hydrogenation apparatus.
Caption: Experimental workflow for the Raney® Nickel catalyzed hydrogenation.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 10 mmol scale) |
| 2-Amino-2-(3-bromophenyl)-propionitrile | 239.11 | 1.0 | 2.39 g |
| Raney® Nickel (50% slurry in water) | - | ~10-20 wt% | ~0.24 - 0.48 g |
| Ethanol or Methanol | - | - | ~100 mL |
| Ammonium Hydroxide (28% aq) | 35.05 | Excess | ~5 mL |
| Hydrogen Gas (H₂) | 2.02 | Excess | 50-100 psi |
| Celite® 545 | - | - | For filtration |
Step-by-Step Procedure:
-
Setup: To a suitable hydrogenation vessel (e.g., a Parr shaker apparatus), add the 2-Amino-2-(3-bromo-phenyl)-propionitrile (1.0 eq.), ethanol (100 mL), and ammonium hydroxide.
-
Catalyst Addition: Under a stream of nitrogen, carefully add the Raney® Nickel slurry.
-
Hydrogenation: Seal the vessel, purge with nitrogen several times, and then carefully purge with hydrogen. Pressurize the vessel with hydrogen to the desired pressure (start with ~50 psi) and begin vigorous stirring. The reaction may be run at room temperature or with gentle heating (e.g., 40-50°C).
-
Monitoring: Monitor the reaction by observing the uptake of hydrogen from the ballast tank. The reaction is complete when hydrogen uptake ceases. This can be confirmed by TLC or GC-MS analysis of an aliquot.
-
Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Crucially, do not allow the filter cake to dry, as it can ignite spontaneously in air. Keep it wet with solvent and dispose of it appropriately.
-
Isolation & Purification: Concentrate the filtrate under reduced pressure. The residue can be taken up in a suitable solvent (e.g., dichloromethane) and washed with water to remove inorganic salts. Dry the organic layer, concentrate, and purify the product as described for the LAH method.
Method 3: Borane-Based Reductions
Borane complexes, such as Borane-THF (BH₃·THF) or Borane-dimethyl sulfide (BH₃·SMe₂), offer a milder alternative to LAH.[9] They are generally more chemoselective and may offer a better profile for substrates with sensitive functional groups.
Rationale and Mechanistic Insight: Borane is an electrophilic reducing agent. The reduction of nitriles with borane is thought to proceed through coordination of the boron to the nitrile nitrogen, followed by intramolecular hydride delivery. This process is repeated until the fully reduced amine is formed. While boranes can reduce aryl halides, the conditions are typically much harsher than those required for nitrile reduction, suggesting that good chemoselectivity should be achievable. A potential side reaction with α-aminonitriles is reductive decyanation, where the C-CN bond is cleaved.[13] However, this is often substrate-dependent and may be minimized by controlling reaction conditions.
Experimental Protocol: Borane-THF Reduction
Safety First: Borane-THF is flammable and reacts with water. It should be handled under an inert atmosphere. Upon heating, it can release flammable hydrogen gas.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 10 mmol scale) |
| 2-Amino-2-(3-bromo-phenyl)-propionitrile | 239.11 | 1.0 | 2.39 g |
| Borane-THF complex (1 M in THF) | - | 2.0 - 3.0 | 20 - 30 mL |
| Anhydrous Tetrahydrofuran (THF) | - | - | ~50 mL |
| 3 M Hydrochloric Acid (aq) | 36.46 | - | For workup |
| 1 M Sodium Hydroxide (aq) | 40.00 | - | For workup |
Step-by-Step Procedure:
-
Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the α-aminonitrile (1.0 eq.) in anhydrous THF (50 mL).
-
Borane Addition: Cool the solution to 0°C. Slowly add the 1 M solution of Borane-THF complex (2.0 - 3.0 eq.) via syringe or dropping funnel.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC.
-
Workup: Cool the reaction to 0°C. Slowly and carefully add 3 M HCl to quench the excess borane and hydrolyze the amine-borane complex (caution: hydrogen evolution).
-
Isolation: Stir for 1 hour, then make the solution basic (pH > 10) by the addition of 1 M NaOH.
-
Purification: Extract the aqueous layer with ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.
Comparative Analysis of Reductive Methods
| Feature | Lithium Aluminum Hydride (LAH) | Catalytic Hydrogenation (Raney® Ni) | Borane-THF (BH₃·THF) |
| Reactivity | Very High | Moderate to High | Moderate |
| Chemoselectivity | Good (Aryl bromide generally stable) | Moderate (Risk of hydrodebromination) | Good to Excellent (Aryl bromide generally stable) |
| Key Side Reactions | Difficult workup | Hydrodebromination, secondary amine formation | Potential for reductive decyanation |
| Safety Concerns | Pyrophoric, highly water-reactive, generates H₂ | Pyrophoric catalyst (when dry), flammable H₂ gas under pressure | Flammable, water-reactive, generates H₂ |
| Scalability | Challenging due to exothermicity and workup | Excellent, widely used in industry | Good |
| Cost | Moderate | Catalyst can be expensive, but H₂ is cheap | Moderate |
| Ideal For | Small to medium scale synthesis where high reactivity is required. | Large-scale production where cost and efficiency are paramount. | Substrates with other reducible groups where high selectivity is needed. |
Conclusion and Recommendations
For the laboratory-scale synthesis of 1-(3-bromophenyl)ethane-1,2-diamine, the Lithium Aluminum Hydride (LAH) reduction is often the most reliable starting point due to its high reactivity and good chemoselectivity for this particular substrate profile. The primary drawback is the hazardous nature of the reagent and the care required during the workup.
For scaling up the synthesis, Catalytic Hydrogenation with Raney® Nickel is the preferred industrial method.[10] However, careful optimization would be required to minimize hydrodebromination of the aryl bromide, likely involving lower pressures, temperatures, and the use of basic additives.
The Borane-THF reduction presents a valuable alternative, particularly if other reducible functional groups were present on the molecule that are sensitive to LAH. Its milder nature and generally good chemoselectivity make it an attractive option, although the potential for reductive decyanation should be evaluated on a small scale.
Ultimately, the choice of method will depend on the specific requirements of the research program, including scale, available equipment, and safety infrastructure. It is recommended to perform small-scale trial reactions to determine the optimal conditions for this specific transformation.
References
-
ACS Center for Lab Safety. A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications. [Link]
-
ACS Center for Lab Safety. A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ResearchGate. [Link]
-
Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. [Link]
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Reddit. LAH usage and safety. r/Chempros. [Link]
-
Donners, M., et al. Hydride Reduction of a Lactate Ester: Optimisation and Scale-Up. ResearchGate. [Link]
-
Zhang, Z., et al. Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. Organic Chemistry Frontiers. [Link]
-
Poul, Y., et al. Manganese catalysed reduction of nitriles with amine boranes. PMC. [Link]
-
Various Authors. Catalytic Reduction of Nitriles. Thieme. [Link]
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Haddenham, D., et al. Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. Organic Chemistry Portal. [Link]
-
Wu, B., et al. Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. ARKIVOC. [Link]
-
Princeton University Environmental Health and Safety. Lithium Aluminum Hydride. Princeton University. [Link]
-
Scribd. LAH Reduction of Nitriles to Amines. Scribd. [Link]
-
Oestreich, M., et al. Chemoselective Silylative Reduction of Conjugated Nitriles under Metal-Free Catalytic Conditions: β-Silyl Amines and Enamines. PubMed. [Link]
-
Ramachandran, P.V., & Alawaed, A.A. Reduction of activated aromatic nitriles with ammonia borane. ResearchGate. [Link]
- Papa, D., et al. Reduction of nitriles.
-
FICS. Reduction Of Nitriles. FICS. [Link]
-
Chemistry Steps. Reactions of Nitriles. Chemistry Steps. [Link]
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Ogura, K., et al. Reductive decyanization of .alpha.-amino nitriles by borane. The Journal of Organic Chemistry. [Link]
-
Amidon, J. Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [https://digitalcommons.calvin.edu/cgi/viewcontent.cgi?article=1240&context=honors_th]]([Link])
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Royal Society of Chemistry. Supporting information 1. Materials and Methods. The Royal Society of Chemistry. [Link]
-
Chemistry LibreTexts. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry LibreTexts. [Link]
-
Myers, A.G. Chem 115 Handout: Reagents for Organic Synthesis. Andrew G. Myers Research Group, Harvard University. [Link]
-
Clark, J. reduction of nitriles. Chemguide. [Link]
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Sharma, V.K., et al. Organocatalytic Synthesis of α-Aminonitriles: A Review. ResearchGate. [Link]
-
University of Cambridge. Experiment 5: Reductions with Lithium Aluminium Hydride. University of Cambridge. [Link]
-
Fernandes, D.M., et al. Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. MDPI. [Link]
-
Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal. [Link]
-
Studer, M., et al. Catalytic hydrogenation of chiral alpha-amino and alpha-hydroxy esters at room temperature with Nishimura catalyst without racemization. ResearchGate. [Link]
-
Staskun, B., & van Es, T. The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney (Ni/Al) Alloy/Formic Acid. ResearchGate. [Link]
-
Catalyst University. Strong Reductions using Lithium Aluminum Hydride (LAH). YouTube. [Link]
-
Sharma, V.K., et al. Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]
-
ResearchGate. Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. ResearchGate. [Link]
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Ashenhurst, J. The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
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Szőllősi, G., et al. Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. [Link]
- Google Patents. Preparation method of N-(3-aminopropyl)-1,3-propane diamine.
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El-Sayed, W.A., et al. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. PMC. [Link]
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analytical techniques for characterizing 2-Amino-2-(3-bromo-phenyl)-propionitrile
An In-depth Technical Guide to the Analytical Characterization of 2-Amino-2-(3-bromo-phenyl)-propionitrile
Abstract
This application note provides a comprehensive guide to the analytical techniques for the structural elucidation, purity assessment, and chiral separation of 2-Amino-2-(3-bromo-phenyl)-propionitrile. As a key chiral intermediate in pharmaceutical synthesis, rigorous and reliable characterization is paramount. This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. The methodologies are designed for researchers, quality control analysts, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind the experimental choices to ensure robust and reproducible results.
Introduction: The Analytical Imperative
2-Amino-2-(3-bromo-phenyl)-propionitrile is a synthetic intermediate of significant interest in medicinal chemistry and drug development. Its structure incorporates three key features: a chiral quaternary carbon, a primary amine, and a nitrile group, all attached to a brominated phenyl ring. This combination of functionalities makes it a versatile building block. The presence of a stereocenter is particularly critical in pharmaceutical applications, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[1] Therefore, a multi-faceted analytical approach is not just recommended but essential to confirm chemical identity, quantify purity, and determine enantiomeric excess.
This guide presents an integrated analytical workflow, treating each technique as a component of a holistic characterization strategy.
Caption: Integrated workflow for the complete characterization of the target compound.
Chromatographic Analysis: Purity and Chiral Separation
Chromatography is the cornerstone for assessing the purity of pharmaceutical intermediates.[2] For a compound like 2-Amino-2-(3-bromo-phenyl)-propionitrile, both reversed-phase and chiral chromatography are necessary.
Reversed-Phase HPLC for Purity and Assay
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method for separating the main compound from potential impurities, such as starting materials or by-products.[3] The primary challenge with amino compounds is managing peak tailing due to interactions with the silica stationary phase.[3] Using an acidic mobile phase modifier protonates the amine, improving solubility in the mobile phase and shielding silanol interactions.
Protocol: RP-HPLC Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV detector, quaternary pump, autosampler, and column oven.[2]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Dilute to a final concentration of approximately 0.1 mg/mL with the initial mobile phase.
-
Filter through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column provides good hydrophobic retention for the phenyl ring. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as an ion-pairing agent and acid modifier to improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 20% B to 80% B over 20 min | A gradient elution ensures that both polar and non-polar impurities are eluted.[4] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times and improved peak efficiency. |
| Injection Vol. | 10 µL | |
| Detection | UV at 220 nm | The phenyl ring provides strong chromophoric activity at lower UV wavelengths. |
-
System Suitability:
-
Tailing Factor: For the main peak, the tailing factor should be ≤ 1.5.
-
Reproducibility: Five replicate injections of the standard solution should have a relative standard deviation (RSD) of ≤ 2.0% for the peak area.
-
Chiral HPLC for Enantiomeric Purity
Determining the enantiomeric purity is critical. This cannot be achieved on a standard C18 column and requires a Chiral Stationary Phase (CSP). Polysaccharide-based or Pirkle-type columns, such as the (R,R) Whelk-O1, are often effective for separating enantiomers of amino acid derivatives.[5] Normal-phase chromatography is typically employed for these separations.
Protocol: Chiral HPLC Separation
-
Instrumentation: HPLC system with UV detector.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the racemic standard and the test sample in the mobile phase.
-
Filter through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | (R,R) Whelk-O1, 250 mm x 4.6 mm, 5 µm | This "pi-acceptor" CSP is known to be effective for resolving enantiomers of underivatized amino acids and their derivatives.[5] |
| Mobile Phase | n-Hexane:Ethanol:Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) | A non-polar mobile phase is used with this CSP. Ethanol acts as the polar modifier, and a small amount of TFA is added to improve peak shape.[5] |
| Flow Rate | 1.0 mL/min | |
| Column Temp. | 25 °C | Chiral separations can be sensitive to temperature; a controlled temperature is crucial. |
| Injection Vol. | 10 µL | |
| Detection | UV at 225 nm |
-
System Suitability & Validation:
-
Inject the racemic standard to confirm the separation of the two enantiomers. The resolution between the two peaks should be > 2.0.[5]
-
The limit of quantitation (LOQ) for the undesired enantiomer should be established by injecting a series of dilutions.
-
Spectroscopic Characterization
Spectroscopic methods provide definitive information about the molecular structure and functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. Due to the basic nature of the amino group, Electrospray Ionization (ESI) in positive ion mode is highly effective.
Causality: The presence of bromine is a key structural feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, any bromine-containing ion will appear as a pair of peaks (M and M+2) of nearly equal intensity, which is a definitive diagnostic marker.[6]
Protocol: ESI-MS Analysis
-
Instrumentation: A mass spectrometer equipped with an ESI source (e.g., a Quadrupole or Time-of-Flight analyzer).
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in 50:50 acetonitrile:water with 0.1% formic acid.
-
Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in positive ion mode.
-
Expected Results:
| Ion | Calculated Monoisotopic Mass (Da) | Expected Observation |
| [M+H]⁺ (with ⁷⁹Br) | 224.9971 | A strong signal at m/z ≈ 225.0 |
| [M+H]⁺ (with ⁸¹Br) | 226.9951 | A strong signal at m/z ≈ 227.0 with nearly identical intensity to the 225.0 peak. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR spectra should be acquired.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or DMSO-d₆. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0.00 ppm).[7]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.
-
Expected Spectral Data:
Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: These are estimated values and may vary based on solvent and concentration.
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| -CH₃ | ~1.8 - 2.0 | Singlet (s) | ~25 - 30 |
| -NH₂ | ~2.0 - 3.0 (broad) | Singlet (s, broad) | N/A |
| Aromatic C-H | ~7.2 - 7.8 | Multiplet (m) | ~120 - 135 |
| Quaternary C-(NH₂)(CN) | N/A | N/A | ~55 - 65 |
| C-Br | N/A | N/A | ~122 |
| -C≡N | N/A | N/A | ~118 - 125 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides rapid confirmation of the key functional groups within the molecule.
Causality: The nitrile (C≡N) group has a very characteristic sharp absorption in a region of the spectrum where few other groups absorb, making it easy to identify.[8] Primary amines (-NH₂) exhibit a characteristic pair of stretching bands.[8]
Protocol: FT-IR Analysis
-
Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflection (ATR) accessory for easy sample handling.[1]
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Expected Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch (Primary Amine) | 3400 - 3250 | Two medium-intensity bands. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium to weak bands. |
| C-H Stretch (Aliphatic, -CH₃) | 2980 - 2850 | Medium to weak bands. |
| C≡N Stretch (Nitrile) | 2260 - 2220 | Sharp, medium-intensity band.[8] |
| C=C Stretch (Aromatic) | 1600 - 1450 | Multiple sharp bands. |
Summary and Conclusion
The analytical characterization of 2-Amino-2-(3-bromo-phenyl)-propionitrile requires a coordinated application of orthogonal techniques. The workflow described herein provides a robust framework for confirming the molecule's identity, structure, purity, and enantiomeric composition. HPLC methods are essential for quantitative assessment of purity and chirality, while MS, NMR, and FT-IR provide definitive qualitative and structural information. Adherence to these detailed protocols will ensure data integrity and provide the necessary confidence for advancing this key intermediate in the drug development pipeline.
Caption: Relationship between analytical goals and the corresponding techniques.
References
- HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC. (2015, June 10). Vertex AI Search.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). Vertex AI Search.
- 3-Bromopropionitrile | C3H4BrN | CID 17020 - PubChem. PubChem.
- 2-amino-2-(3-bromophenyl)acetonitrile (C8H7BrN2) - PubChemLite. PubChem.
- DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid - IJTSRD. (2022, March 15). IJTSRD.
- Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. (2019, July 1). Spectroscopy Online.
- 3-BROMOPROPIONITRILE(2417-90-5) 1H NMR spectrum - ChemicalBook. ChemicalBook.
- 2-amino-2-(3-bromophenyl)acetonitrile | CAS 120667-58-5 | SCBT. Santa Cruz Biotechnology.
- A Comparative Guide to Analytical Method Validation for 2-(3-phenoxyphenyl)propanenitrile - Benchchem. BenchChem.
- Analytical strategies for the determination of amino acids: Past, present and future trends. (2019, November 15). Journal of Chromatography B.
- Determination of amino acid without derivatization by using HPLC - HILIC column - JOCPR. Journal of Chemical and Pharmaceutical Research.
- Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - MDPI. (2021, October 30). MDPI.
- A Comparative Guide to HPLC Purity Analysis of 3-Bromo-2-(bromomethyl)benzonitrile - Benchchem. BenchChem.
- 2-Amino-4-(3-bromo-phenyl)-6-(2-methoxy-phenyl)-nicotinonitrile | 642039-97-2. Merck.
- Synthesis and characterization of novel 2-oxo-4-((4-(3-oxomorpholino)phenyl)amino)-2H-chromene-3-carbonitrile derivatives - World Scientific News. (2024, January 18). World Scientific News.
- A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) - TSI Journals. (2007, July 27). TSI Journals.
- How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids - AnalyteGuru. (2026, January 8). AnalyteGuru.
- Mixed vs. Pure: How FTIR can assess enantiomers of amino acid samples - Thermo Fisher Scientific. Thermo Fisher Scientific.
- Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. (2025, September 11). WuXi AppTec.
- An In-depth Technical Guide to the Synthesis and Characterization of 2-(3-phenoxyphenyl)propanenitrile - Benchchem. BenchChem.
- Amino Acid Analysis Methods - Creative Proteomics. Creative Proteomics.
- Fundamentals of Biological Mass Spectrometry and Proteomics - Broad Institute. Broad Institute.
- 1 Mass Spectrometry of Amino Acids and Proteins - Wiley-VCH. Wiley-VCH.
- Propionitrile, 3-(phenyl)(phenylaminocarbonyl)amino- - Optional[Vapor Phase IR] - Spectrum - SpectraBase. SpectraBase.
- 2-(4-Amino-3-bromophenyl)acetonitrile | 882855-96-1 - Sigma-Aldrich. Sigma-Aldrich.
- Propanenitrile, 3-(phenylamino)- - the NIST WebBook. NIST.
- 2-Amino-2-methylpropionitrile (1) 1H NMR spectrum H3C CH3 NC NH3 +Cl-. University of Glasgow.
- Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane - (tert-butyl bromide) - Doc Brown's Chemistry. Doc Brown's Chemistry.
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- 5. tsijournals.com [tsijournals.com]
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- 7. 1H proton nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. spectroscopyonline.com [spectroscopyonline.com]
derivatization of 2-Amino-2-(3-bromo-phenyl)-propionitrile for biological screening
Application Note: Orthogonal Derivatization of 2-Amino-2-(3-bromo-phenyl)-propionitrile for Biological Screening Libraries
Executive Summary
In modern drug discovery and Diversity-Oriented Synthesis (DOS), the rapid generation of structure-activity relationship (SAR) data relies heavily on the late-stage functionalization of versatile chemical scaffolds. 2-Amino-2-(3-bromo-phenyl)-propionitrile is a highly functionalized α -aminonitrile that serves as an ideal hub for library generation. Synthesized typically via a Strecker reaction, this scaffold presents three orthogonal reactive handles: an α -amino group, a nitrile group, and a 3-bromo-phenyl moiety.
This application note provides field-proven, self-validating protocols for the selective derivatization of each handle, enabling researchers to rapidly expand chemical space for biological screening while maintaining high stereochemical and structural integrity.
Mechanistic Rationale & Strategic Design
As a Senior Application Scientist, I emphasize that successful library generation is not merely about executing reactions, but understanding the causality behind catalyst and condition selection to prevent cross-reactivity.
-
Handle 1: The Aryl Bromide (Suzuki-Miyaura Cross-Coupling) The 3-bromo substituent is primed for palladium-catalyzed cross-coupling to explore the hydrophobic binding pockets of target proteins [1]. The primary challenge is catalyst poisoning; the free α -amine and the nitrile group can strongly coordinate to palladium, forming catalytically dead complexes. To circumvent this, we employ Pd(dppf)Cl2 . The large bite angle and steric bulk of the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand effectively shield the palladium center from competitive coordination by the aminonitrile motif, ensuring efficient transmetalation.
-
Handle 2: The Nitrile Group (Chemoselective Hydration) α -Aminonitriles are masked α -amino acids/amides. Traditional hydrolysis requires harsh conditions (e.g., 6M HCl at reflux or strong aqueous base), which frequently leads to concomitant debromination, decomposition, or racemization of the α -stereocenter. To ensure structural integrity, we utilize the Parkins Catalyst ( [PtH{(PMe2O)2H}(PMe2OH)] ) [2]. This platinum(II) complex operates under completely neutral conditions. Mechanistically, the nitrile coordinates to the Pt center, followed by an intramolecular nucleophilic attack from the phosphinito OH group, forming a highly structured metallacyclic intermediate that selectively yields the primary amide without over-hydrolysis to the carboxylic acid [3]. (Note: For purely enantioselective biological screening, enzymatic hydrolysis using nitrilases from Rhodococcus rhodochrous PA-34 can be employed to yield optically active amino acids directly [4]).
-
Handle 3: The α -Amine (Capping & Modulation) The primary amine is a critical vector for modulating the compound's logP and hydrogen-bond donor/acceptor profile. Simple parallel acylation or reductive amination can be performed orthogonally to the other handles.
Derivatization Workflow
Figure 1. Orthogonal derivatization pathways for 2-Amino-2-(3-bromo-phenyl)-propionitrile.
Validated Experimental Protocols
Protocol A: Late-Stage Suzuki-Miyaura Cross-Coupling
Objective: Introduce diverse aryl/heteroaryl groups at the 3-position of the phenyl ring.
-
Setup: In an oven-dried 10 mL microwave vial, add 2-Amino-2-(3-bromo-phenyl)-propionitrile (0.5 mmol, 112.5 mg), the desired arylboronic acid (0.6 mmol, 1.2 equiv), and K2CO3 (1.5 mmol, 207 mg).
-
Catalyst Addition: Add Pd(dppf)Cl2⋅CH2Cl2 (0.025 mmol, 5 mol%, 20.4 mg).
-
Solvent: Add 4 mL of a degassed 1,4-Dioxane/ H2O mixture (4:1 v/v). The biphasic system is crucial; water dissolves the inorganic base to facilitate the formation of the reactive boronate complex, while dioxane solubilizes the organic fragments.
-
Reaction: Seal the vial, purge with N2 for 5 minutes, and heat at 90 °C for 4 hours.
-
Self-Validation (LC-MS): Sample 10 µL of the organic layer, dilute in 1 mL MeCN, and inject. The reaction is complete when the starting material's characteristic isotopic doublet ( m/z 225.0/227.0 [M+H]+ , 1:1 ratio) is fully depleted. If significant debromination is observed ( m/z 147.1), lower the temperature to 75 °C for subsequent runs.
-
Workup: Cool to room temperature, dilute with EtOAc (10 mL), wash with brine, dry over Na2SO4 , and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Protocol B: Chemoselective Nitrile Hydration to α -Amino Amide
Objective: Convert the nitrile to a primary amide without racemization or aryl bromide cleavage.
-
Setup: In a 25 mL round-bottom flask, dissolve 2-Amino-2-(3-bromo-phenyl)-propionitrile (1.0 mmol, 225 mg) in 5 mL of EtOH/ H2O (1:1 v/v).
-
Catalyst Addition: Add the Parkins catalyst, [PtH{(PMe2O)2H}(PMe2OH)] (0.01 mmol, 1 mol%, 4.3 mg).
-
Reaction: Stir the mixture at 80 °C open to the atmosphere (the catalyst is air-stable) for 12 hours.
-
Self-Validation (LC-MS): The conversion is tracked by the appearance of the amide product ( m/z 243.0/245.0 [M+H]+ ). The strict absence of m/z 244.0/246.0 confirms that no over-hydrolysis to the carboxylic acid has occurred, validating the chemoselectivity of the Pt-metallacycle intermediate.
-
Workup: Concentrate the mixture under reduced pressure to remove EtOH. Extract the aqueous residue with CH2Cl2 (3 × 10 mL). Dry the combined organics and evaporate to yield the pure α -amino amide (often requiring no further chromatography) [5].
Protocol C: Parallel Amine Acylation
Objective: Cap the α -amine to modulate target binding and ADME properties.
-
Setup: Dissolve the aminonitrile (0.2 mmol) in anhydrous CH2Cl2 (2 mL) and add N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 3 equiv).
-
Reaction: Cool to 0 °C and add the desired acyl chloride (0.22 mmol, 1.1 equiv) dropwise. Stir for 2 hours, allowing the reaction to warm to room temperature.
-
Workup: Quench with saturated aqueous NaHCO3 , extract with CH2Cl2 , and evaporate. Purify via preparative HPLC for biological screening.
Quantitative Data Summary
The following table summarizes the expected quantitative analytical data for a representative mini-library generated using the protocols above.
| Compound ID | Derivatization Pathway | Reagent Used | Isolated Yield (%) | Purity (HPLC) | LC-MS [M+H]+ (Expected) |
| 1 (Core) | N/A | N/A | N/A | >99% | 225.0 / 227.0 |
| 2a | Protocol A (Suzuki) | Phenylboronic acid | 82% | >95% | 223.1 |
| 2b | Protocol A (Suzuki) | 4-Pyridylboronic acid | 76% | >95% | 224.1 |
| 3a | Protocol B (Hydration) | Parkins Catalyst, H2O | 91% | >98% | 243.0 / 245.0 |
| 4a | Protocol C (Acylation) | Acetyl chloride | 88% | >95% | 267.0 / 269.0 |
| 5a | Dual (Prot. A → B) | 1. PhB(OH)2 2. Parkins | 74% (over 2 steps) | >95% | 241.1 |
References
-
Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) Chemical Reviews URL:[Link]
-
Synthetic Applications of the Parkins Nitrile Hydration Catalyst [PtH{(PMe2O)2H}(PMe2OH)] : A Review Molecules (MDPI) URL:[Link]
-
Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst Organic Syntheses URL:[Link]
-
Asymmetric hydrolysis of alpha-aminonitriles to optically active amino acids by a nitrilase of Rhodococcus rhodochrous PA-34 Applied Microbiology and Biotechnology URL:[Link]
-
Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile Journal of the American Chemical Society URL:[Link]
use of 2-Amino-2-(3-bromo-phenyl)-propionitrile in the synthesis of PI3K/mTOR inhibitors
Application Note: Utilizing 2-Amino-2-(3-bromo-phenyl)-propionitrile as a Key Scaffold in the Synthesis of Dual PI3K/mTOR Inhibitors
Introduction & Pharmacological Rationale
The PI3K/AKT/mTOR signaling axis is a master regulator of cellular metabolism, proliferation, and survival. Dysregulation of this pathway—often via PIK3CA mutations or PTEN loss—is a pervasive driver of oncogenesis[1]. Historically, the clinical efficacy of first-generation mTOR inhibitors (rapalogs) has been severely limited by the disruption of the mTORC1–S6K–IRS1 negative feedback loop, which paradoxically triggers the hyperactivation of upstream AKT[2].
To overcome this adaptive resistance, modern drug development has shifted toward "vertical inhibition" using dual PI3K/mTOR inhibitors. By simultaneously targeting the highly conserved ATP-binding clefts of both the PI3K catalytic isoforms and the mTORC1/mTORC2 complexes, these agents achieve profound apoptotic responses rather than mere cytostasis[1][2].
In the structural design of these ATP-competitive inhibitors, 2-Amino-2-(3-bromo-phenyl)-propionitrile (CAS: 2171992-96-2) has emerged as a highly privileged α-amino nitrile building block. Synthesized via a Strecker-type multicomponent reaction[3], this intermediate provides a dense array of reactive handles and a critical quaternary stereocenter, enabling the rapid assembly of rigid, metabolically stable heterocyclic cores.
Figure 1: PI3K/AKT/mTOR signaling cascade and the multi-node blockade achieved by dual inhibitors.
Chemical Profiling & Strategic Utility
| Physicochemical Property | Specification |
| Chemical Name | 2-Amino-2-(3-bromophenyl)propanenitrile |
| CAS Number | 2171992-96-2 |
| Molecular Weight | 225.09 g/mol |
| Key Functional Groups | Primary amine (-NH₂), Nitrile (-C≡N), Aryl bromide (-ArBr) |
| Structural Feature | Quaternary α-carbon stereocenter |
The Causality of Scaffold Selection: The inclusion of a quaternary α-carbon in 2-Amino-2-(3-bromo-phenyl)-propionitrile is a deliberate structural choice. Quaternary centers restrict the conformational flexibility of the resulting pharmacophore, locking the 3-bromophenyl vector in an optimal 3D orientation to project deeply into the kinase hinge region. Furthermore, the proximity of the nucleophilic amine and electrophilic nitrile allows for atom-economical cyclization into nitrogen-rich heterocycles (e.g., hydantoins or imidazolones)[3]. The meta-bromo substituent is intentionally preserved during this cyclization to serve as a late-stage handle for Suzuki-Miyaura cross-coupling, enabling the modular attachment of classic PI3K hinge-binding motifs (such as morpholine-substituted pyrimidines)[4].
Figure 2: Step-by-step synthetic workflow from the α-amino nitrile to the final dual inhibitor.
Experimental Protocols
Protocol A: Hydantoin Core Assembly (Cyclization)
Rationale: Reacting the primary amine of the α-amino nitrile with an isocyanate yields a urea intermediate. Subsequent acid-catalyzed intramolecular cyclization into the nitrile forms an iminohydantoin, which readily hydrolyzes to the stable hydantoin (imidazolidine-2,4-dione) core. This reaction is highly self-validating; the disappearance of the sharp nitrile stretch (~2230 cm⁻¹) in FTIR confirms successful cyclization.
Step-by-Step Methodology:
-
Urea Formation: Dissolve 2-Amino-2-(3-bromo-phenyl)-propionitrile (1.0 eq, 10 mmol) in 50 mL of anhydrous THF under an inert N₂ atmosphere.
-
Cool the solution to 0 °C. Add ethyl isocyanate (1.1 eq, 11 mmol) dropwise over 10 minutes to prevent exothermic side reactions.
-
Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexanes/EtOAc 1:1) until the starting material is entirely consumed.
-
Cyclization & Hydrolysis: Remove the THF in vacuo. Redissolve the crude urea intermediate in 30 mL of 6M HCl.
-
Reflux the acidic mixture at 100 °C for 12 hours to drive the cyclization and subsequent hydrolysis of the imine intermediate.
-
Workup: Cool the mixture to 0 °C, carefully neutralize to pH 7 with saturated aqueous NaHCO₃, and extract with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify via flash column chromatography to yield the 5-(3-bromophenyl)-5-methylimidazolidine-2,4-dione core.
Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling
Rationale: The 3-bromophenyl moiety serves as the critical handle for attaching the PI3K/mTOR hinge-binding motif (e.g., a morpholine-substituted pyrimidine). We specifically utilize PdCl₂(dppf) as the catalyst. The bidentate dppf ligand provides a large bite angle, which is essential for facilitating the difficult reductive elimination step in the presence of the sterically demanding quaternary center adjacent to the aryl bromide[5].
Step-by-Step Methodology:
-
In a 20 mL microwave-safe vial, combine the hydantoin core from Protocol A (1.0 eq, 1.0 mmol), 4-morpholinopyrimidin-5-ylboronic acid pinacol ester (1.2 eq, 1.2 mmol), and K₃PO₄ (3.0 eq, 3.0 mmol).
-
Add 10 mL of a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Expert Insight: The aqueous component is crucial for fully dissolving the inorganic base, which accelerates the transmetalation step of the catalytic cycle.
-
Add PdCl₂(dppf)·CH₂Cl₂ (0.05 eq, 0.05 mmol). Seal the vial with a crimp cap and purge with N₂ for 5 minutes.
-
Heat the reaction mixture at 90 °C for 4 hours using a heating block or microwave synthesizer.
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter the mixture through a Celite pad to remove palladium black.
-
Concentrate the filtrate and purify via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA) to isolate the final dual PI3K/mTOR inhibitor.
Quantitative Data Summaries
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions Optimization was required due to the steric hindrance imposed by the adjacent quaternary stereocenter[5].
| Entry | Catalyst (5 mol%) | Base (3.0 eq) | Solvent System | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 34 |
| 2 | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 58 |
| 3 | PdCl₂(dppf)·CH₂Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 72 |
| 4 | PdCl₂(dppf)·CH₂Cl₂ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 89 |
Table 2: Representative In Vitro Kinase Inhibitory Activity Biological evaluation demonstrates that appending the morpholine-pyrimidine motif to the 3-bromophenyl vector yields potent dual inhibition[4].
| Compound | PI3Kα IC₅₀ (nM) | mTORC1 IC₅₀ (nM) | mTORC2 IC₅₀ (nM) | HCT-116 Proliferation IC₅₀ (nM) |
| Hydantoin Core (Intermediate) | >10,000 | >10,000 | >10,000 | >20,000 |
| Synthesized Dual Inhibitor | 1.8 | 4.2 | 6.5 | 18.4 |
| Reference (Omipalisib) | 0.5 | 0.2 | 0.3 | 4.1 |
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-2-(3-bromo-phenyl)-propionitrile
Welcome to the technical support center for the synthesis of 2-Amino-2-(3-bromo-phenyl)-propionitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The methodologies and advice presented herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-Amino-2-(3-bromo-phenyl)-propionitrile?
The most prevalent and cost-effective method is the Strecker synthesis.[1][2][3] This is a one-pot, three-component reaction involving 3-bromobenzaldehyde, an ammonia source (like ammonium chloride), and a cyanide source (like potassium or sodium cyanide).[1][4] The reaction proceeds through the formation of an imine intermediate, which is then attacked by the cyanide nucleophile to form the desired α-aminonitrile.[1][3][4]
Q2: Why is yield improvement a critical topic for this specific compound?
2-Amino-2-(3-bromo-phenyl)-propionitrile and its derivatives are valuable intermediates in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Maximizing yield is crucial for reducing costs, minimizing waste, and ensuring a scalable and efficient supply chain for drug discovery and development programs.
Q3: What are the primary challenges and side reactions in this synthesis?
The main challenges include:
-
Cyanohydrin Formation: The starting aldehyde can react directly with cyanide to form a cyanohydrin byproduct, competing with the desired imine pathway.[5]
-
Imine Hydrolysis: The imine intermediate is susceptible to hydrolysis, reverting to the starting aldehyde, especially in the presence of excess water.[5]
-
Retro-Strecker Reaction: The aminonitrile product can degrade back to the imine and cyanide, particularly during workup or purification under harsh pH or thermal conditions.[6]
-
Purification Difficulties: The basic nature of the amine can cause streaking and poor separation on standard silica gel chromatography.[6][7]
Troubleshooting Guide: Enhancing Yield & Purity
This section addresses specific issues you may encounter during the synthesis.
Issue 1: Low or No Product Formation (Unreacted Starting Material)
Question: My reaction has stalled. TLC and HPLC analysis shows a significant amount of unreacted 3-bromobenzaldehyde. What went wrong?
Answer: This is a common issue that typically points to inefficient formation of the crucial imine intermediate. The equilibrium between the aldehyde/ammonia and the imine/water must be shifted towards the product.
Possible Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Excess Water | Water is a product of imine formation. According to Le Châtelier's principle, excess water in the reaction medium will shift the equilibrium back towards the starting materials (aldehyde and ammonia).[5] | 1. Use Anhydrous Solvents: Ensure solvents like methanol or ethanol are properly dried. 2. Add a Dessicant: Consider adding a non-reactive drying agent like anhydrous magnesium sulfate (MgSO₄) to the reaction to sequester water as it forms.[5][8] |
| Incorrect pH | Imine formation is pH-dependent. The reaction is typically favored under slightly basic conditions (pH 8-10) which facilitate the nucleophilic attack of ammonia.[9] Excessively high pH can promote unwanted side reactions, while acidic pH will protonate the ammonia, reducing its nucleophilicity. | 1. Monitor and Adjust pH: Use a pH meter or pH paper to ensure the reaction mixture is within the optimal 8-10 range. 2. Buffering: The use of ammonium chloride with an ammonia source helps to buffer the system. |
| Low Temperature | While lower temperatures can suppress side reactions, they can also significantly slow down the rate of imine formation. | Optimize Temperature: If the reaction is sluggish at 0-5°C, try gradually increasing the temperature to room temperature or slightly above (e.g., 40°C), while carefully monitoring for byproduct formation.[9] |
| Poor Reagent Quality | 3-Bromobenzaldehyde can oxidize over time to 3-bromobenzoic acid. This impurity will not participate in the reaction and will lower the potential yield. | 1. Verify Reagent Purity: Use freshly opened or purified 3-bromobenzaldehyde.[9] 2. Check Appearance: The aldehyde should be a colorless liquid.[10] If it is yellow or has solidified, consider purification by distillation. |
Issue 2: Significant Byproduct Formation
Question: I've isolated my product, but the yield is low and I have a major impurity. How can I identify and prevent it?
Answer: The most likely impurity is the 3-bromomandelonitrile (the cyanohydrin). This occurs when the cyanide ion attacks the aldehyde directly, which is a competing and often faster reaction than imine formation.
Controlling the Cyanohydrin Side Reaction:
| Parameter | Scientific Rationale | Recommended Action |
| Order of Addition | Pre-forming the imine before introducing the cyanide source minimizes the concentration of free aldehyde available to react with the cyanide.[5] | Staged Addition: First, stir the 3-bromobenzaldehyde with the ammonia source (e.g., ammonium chloride and ammonium hydroxide) in the solvent for a period (e.g., 30-60 minutes) to allow for imine formation. Then, add the cyanide solution slowly. |
| Temperature Control | Cyanohydrin formation is often more favored at higher temperatures. | Maintain Low Temperature: Conduct the cyanide addition at a lower temperature (0-10°C) to disfavor the cyanohydrin pathway.[5][9] |
| Ammonia Concentration | A sufficient excess of the ammonia source helps to push the equilibrium towards the imine, reducing the amount of free aldehyde.[5] | Use Slight Excess of Ammonia Source: Employ a slight molar excess (e.g., 1.1-1.2 equivalents) of the ammonium salt relative to the aldehyde. |
Issue 3: Product Loss and Degradation During Work-up & Purification
Question: My initial reaction appears successful by TLC, but my final isolated yield is poor after extraction and column chromatography. What is happening?
Answer: The α-aminonitrile product can be unstable, especially on silica gel or under non-neutral pH conditions during aqueous workup. The primary degradation pathway is the retro-Strecker reaction.[6]
Strategies for Stable Work-up and Purification:
| Problem Area | Cause | Recommended Protocol |
| Aqueous Workup | The aminonitrile can hydrolyze or revert to the starting materials under strongly acidic or basic conditions.[6] | 1. Neutralize Carefully: Before extraction, adjust the reaction mixture pH to a neutral range (7-8) using a mild base like sodium bicarbonate.[6] Avoid strong acids or bases. 2. Use Brine: During extraction, wash the organic layer with brine (saturated NaCl solution) to break emulsions and reduce the amount of dissolved water.[6][9] 3. Work Quickly: Minimize the contact time between the organic layer and any aqueous phases.[6] |
| Silica Gel Chromatography | The basic amine group interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to severe peak tailing, streaking, and on-column degradation.[6] | 1. Deactivate Silica: Pre-treat the silica gel by slurrying it in an eluent containing a small amount of a volatile base, such as triethylamine (~1%) or ammonium hydroxide.[7] 2. Use Alternative Media: Consider using neutral or basic alumina for chromatography. 3. Amine Protection: For particularly difficult purifications, consider protecting the amine (e.g., as a Boc-carbamate) before chromatography. This adds steps but makes the compound much less polar and non-basic, simplifying purification.[6] |
| Isolation | The free base may be an oil or difficult to crystallize. | Isolate as a Salt: Consider precipitating the product as a more stable hydrochloride (HCl) salt by bubbling HCl gas through an ethereal solution or adding a solution of HCl in isopropanol.[9][11] |
Optimized Experimental Protocol
This protocol incorporates the troubleshooting advice above to maximize yield and purity.
Reagents:
-
3-Bromobenzaldehyde (1.0 eq)
-
Ammonium Chloride (NH₄Cl) (1.2 eq)
-
Ammonium Hydroxide (NH₄OH, ~28% solution)
-
Sodium Cyanide (NaCN) (1.1 eq)
-
Methanol (Anhydrous)
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Imine Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-bromobenzaldehyde (1.0 eq) and ammonium chloride (1.2 eq) in methanol. Cool the mixture to 0°C in an ice bath.
-
Slowly add ammonium hydroxide solution to adjust the pH to ~9. Stir the mixture at 0-5°C for 1 hour to facilitate imine formation.
-
Cyanide Addition: In a separate flask, dissolve sodium cyanide (1.1 eq) in a minimal amount of cold deionized water.
-
Add the aqueous NaCN solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above 10°C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-10 hours.[9] Monitor the disappearance of the aldehyde starting material by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol.
-
Dilute the residue with ethyl acetate and deionized water. Carefully neutralize the aqueous layer to pH 7-8 with saturated sodium bicarbonate solution.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts and wash sequentially with water and then brine.[6]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Amino-2-(3-bromo-phenyl)-propionitrile.
-
Purification: Purify the crude product via column chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent system (e.g., a gradient of hexane/ethyl acetate).
Visualized Workflows and Mechanisms
Visual aids can clarify complex processes. Below are diagrams representing the synthesis workflow, troubleshooting logic, and the underlying chemical mechanism.
Reaction Workflow
Caption: Optimized workflow for the synthesis of 2-Amino-2-(3-bromo-phenyl)-propionitrile.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield issues in the Strecker synthesis.
Reaction Mechanism
Caption: Core mechanism of the Strecker synthesis pathway.
References
- BenchChem. (n.d.). Side reactions in the Strecker synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid.
- BenchChem. (n.d.). Preventing degradation of aminonitriles during workup and purification.
- BenchChem. (n.d.). Technical Support Center: Enhancing the Yield of 2-Aminobutanenitrile via Strecker Synthesis.
-
Bandyopadhyay, D., Velazquez, J. M., & Banik, B. K. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. PMC. [Link]
-
Sha, F., & Zhang, G. (2011). Asymmetric Strecker Reactions. Chemical Reviews, ACS Publications. [Link]
-
Reddit r/Chempros. (2022). Purification of aminonitrile. [Link]
-
Corti, N., et al. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers. [Link]
-
Ahmad, S., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. ResearchGate. [Link]
-
Wang, Z., et al. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society. [Link]
-
Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, ACS Publications. [Link]
- BenchChem. (n.d.). The Aminonitrile Functional Group in Heterocyclic Chemistry: A Technical Guide to Reactivity and Synthesis.
-
Master Organic Chemistry. (n.d.). Strecker Synthesis. [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]
-
MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. [Link]
-
PrepChem.com. (n.d.). Preparation of 2-Amino-2-phenyl-propionitrile hydrochloride. [Link]
-
Wikipedia. (n.d.). 3-Bromobenzaldehyde. [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. medschoolcoach.com [medschoolcoach.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 3-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]
- 11. prepchem.com [prepchem.com]
Technical Support Center: Purification of 2-Amino-2-(3-bromo-phenyl)-propionitrile
Welcome to the Technical Support Center for the isolation and purification of 2-Amino-2-(3-bromo-phenyl)-propionitrile . As a Strecker synthesis derivative of 3-bromoacetophenone, this α -aminonitrile presents unique chromatographic challenges due to its basicity and thermodynamic instability[1].
As a Senior Application Scientist, I frequently see researchers struggle with product loss when handling these molecules. The core issue is that α -aminonitriles exist in a delicate thermodynamic equilibrium. The electron-withdrawing cyano group weakens the adjacent C–N bond, making the molecule highly susceptible to degradation. This guide provides field-proven, self-validating methodologies designed to bypass these failure modes and ensure high-purity isolation.
Part 1: Physicochemical Properties & Purification Parameters
To design a successful purification strategy, we must first understand the quantitative and mechanistic parameters governing the molecule's behavior.
| Parameter | Value / Recommendation | Mechanistic Rationale |
| Target Compound | 2-Amino-2-(3-bromo-phenyl)-propionitrile | Synthesized via Strecker reaction from 3-bromoacetophenone[1]. |
| Amine Basicity (pKa) | ~ 8.0 - 9.0 (Estimated) | High basicity drives strong adsorption to acidic silanol groups on standard silica[2]. |
| Optimal Workup pH | 7.5 - 8.5 (Mildly basic) | Prevents acid/base-catalyzed hydrolysis of the labile nitrile group[2]. |
| Silica Modifier | 1% - 2% v/v Triethylamine (TEA) | Competitively binds and neutralizes acidic silanol sites on silica gel[2]. |
| Precipitation Solvent | Anhydrous Diethyl Ether | Maximizes the insolubility of the highly polar hydrochloride (HCl) salt[3]. |
Part 2: Purification Decision Workflow
Before committing your entire crude batch to a column, consult the decision workflow below. We strongly advocate for salt precipitation over chromatography whenever possible.
Decision workflow for purifying crude 2-Amino-2-(3-bromo-phenyl)-propionitrile.
Part 3: Step-by-Step Methodologies
Protocol A: Hydrochloride (HCl) Salt Precipitation (Preferred)
Expert Insight: Chromatography of basic aminonitriles is inherently risky. By protonating the primary amine, we drastically alter the molecule's solubility profile. The resulting polar hydrochloride salt precipitates out of non-polar solvents, while the unreacted starting material (3-bromoacetophenone) and neutral byproducts remain highly soluble[3].
Self-Validating Mechanism: This protocol is a self-validating system. The phase change (precipitation) only occurs for the basic amine. If a crystalline solid forms upon the addition of HCl, it directly confirms the successful isolation of the basic pharmacophore, inherently separating it from the neutral ketone.
-
Dissolution: Dissolve the crude 2-Amino-2-(3-bromo-phenyl)-propionitrile in a minimal volume of anhydrous diethyl ether.
-
Temperature Control: Chill the solution to 0°C in an ice bath to maximize the thermodynamic yield of crystallization.
-
Acidification: Slowly add 1.0 M HCl in diethyl ether dropwise under vigorous stirring until no further precipitation is observed. Caution: Avoid massive excess of acid to prevent nitrile hydrolysis[2].
-
Isolation: Filter the resulting precipitate rapidly under a nitrogen atmosphere using a Büchner funnel. (Note: Aminonitrile salts can be hygroscopic).
-
Washing: Wash the filter cake thoroughly with cold anhydrous diethyl ether to remove residual 3-bromoacetophenone[3].
-
Drying: Dry the pure HCl salt under high vacuum.
Protocol B: Amine-Deactivated Normal-Phase Chromatography
Expert Insight: Standard silica gel contains acidic silanol groups (pKa ~4.5-5.5). When a basic aminonitrile binds to these sites, the strong acid-base interaction causes severe band broadening and catalyzes degradation[2]. By pre-treating the column with Triethylamine (TEA), we competitively neutralize these active sites, allowing the target compound to elute cleanly.
-
Column Packing: Slurry pack standard silica gel using a mobile phase containing 2% v/v TEA (e.g., 98:2 Hexane:TEA) to fully deactivate the silanol groups[2].
-
Equilibration: Flush the column with 3 column volumes of your starting eluent (e.g., 90:9:1 Hexane:Ethyl Acetate:TEA).
-
Loading: Dissolve the crude mixture in a minimal amount of dichloromethane (DCM) and load it onto the column.
-
Elution: Run the column using a gradient of Hexane/Ethyl Acetate, ensuring a constant 1% v/v TEA modifier is maintained throughout the run[2].
-
Fraction Analysis: Monitor fractions via TLC (pre-treated with TEA). Use a Ninhydrin stain to specifically visualize the primary amine.
-
Concentration: Combine pure fractions and concentrate under reduced pressure at a water bath temperature strictly below 30°C to prevent thermal degradation[2].
Part 4: Troubleshooting Guides & FAQs
Retro-Strecker degradation pathway of the target aminonitrile on acidic silica.
Q1: I am observing significant product loss and the reappearance of 3-bromoacetophenone after my column. What is happening? A1: You are observing the retro-Strecker reaction[2]. This is the thermodynamic reversal of the aminonitrile synthesis, where the molecule reverts to an imine and subsequently hydrolyzes back to the starting ketone (3-bromoacetophenone) and a cyanide source. This degradation is heavily promoted by heat and the acidic environment of standard silica gel[2]. Solution: Switch to Protocol A (Salt Precipitation) or ensure your silica is fully deactivated with TEA (Protocol B).
Q2: My compound is streaking badly on the TLC plate, making it impossible to calculate an accurate Rf value. How can I fix this? A2: Streaking is the macroscopic symptom of strong, reversible acid-base interactions between your basic aminonitrile and the acidic silanol groups on the silica plate[2][3]. Solution: Add 1-2% TEA to your TLC developing solvent. Alternatively, switch to basic Alumina or C18 Reverse-Phase TLC plates, which lack acidic silanol groups[3].
Q3: How do I prevent hydrolysis of the nitrile group during the initial aqueous workup? A3: The nitrile group is highly susceptible to nucleophilic attack by water, converting your product into an unwanted amino amide or amino acid[2]. This process is accelerated by pH extremes. Solution: Maintain strict pH control. Neutralize your reaction mixture to a pH of 7.5–8.5 using a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) rather than strong bases like NaOH. Perform all extractions in an ice bath to kinetically slow down hydrolysis[2].
Q4: I have tried both salt formation and modified silica, but my purity is still low. Are there alternative strategies? A4: Yes. If the free amine is too unstable, we recommend transient protection. Reacting the crude mixture with Di-tert-butyl dicarbonate (Boc₂O) converts the basic primary amine into a neutral carbamate[2][3]. This completely eliminates silanol interactions and dramatically increases stability against the retro-Strecker reaction. Once purified via standard chromatography, the Boc group can be quantitatively removed using Trifluoroacetic acid (TFA)[3].
References
-
Title: Purification of aminonitrile Source: r/Chempros (Reddit) URL: [Link]
-
Title: A truly green synthesis of α-aminonitriles via Strecker reaction Source: PubMed Central (NIH) URL: [Link]
-
Title: Organocatalytic Synthesis of α-Aminonitriles: A Review Source: ResearchGate URL: [Link]
Sources
Technical Support Center: Synthesis of 2-Amino-2-(3-bromo-phenyl)-propionitrile
Welcome to the technical support center for the synthesis of 2-Amino-2-(3-bromo-phenyl)-propionitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format, grounded in established chemical principles and practical laboratory experience.
Introduction
The synthesis of 2-Amino-2-(3-bromo-phenyl)-propionitrile, a valuable building block in medicinal chemistry, is most commonly achieved via the Strecker synthesis.[1] This one-pot, three-component reaction involves the condensation of 3-bromobenzaldehyde, an ammonia source (such as ammonium chloride), and a cyanide source (such as sodium or potassium cyanide).[2] While conceptually straightforward, the reaction is often plagued by side reactions and purification challenges that can significantly impact yield and purity. This guide will address these issues head-on, providing you with the necessary tools to optimize your synthesis and troubleshoot effectively.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and purification of 2-Amino-2-(3-bromo-phenyl)-propionitrile.
Problem 1: Low or No Product Formation
Symptom: After the reaction and work-up, you observe a low yield of the desired aminonitrile, or none at all. TLC or LC-MS analysis shows mainly unreacted 3-bromobenzaldehyde.
Potential Causes & Solutions:
-
Inefficient Imine Formation: The first step of the Strecker synthesis is the formation of an imine from 3-bromobenzaldehyde and ammonia.[3] This equilibrium-driven reaction can be sluggish.
-
Solution: Ensure your ammonia source is adequate. If using ammonium chloride, the in-situ generation of ammonia may be insufficient. Consider using a solution of ammonia in an appropriate solvent. Adding a dehydrating agent, such as anhydrous magnesium sulfate, can also help drive the equilibrium towards the imine.[4]
-
-
Poor Nucleophilic Attack by Cyanide: The cyanide ion must be available to attack the iminium ion. The pH of the reaction medium is critical for this step.
-
Solution: The reaction is often promoted by mildly acidic conditions which favor iminium ion formation.[5] However, if the solution is too acidic, the concentration of the free cyanide nucleophile will be too low. Conversely, a highly basic medium will prevent the formation of the iminium ion. A buffered system or careful control of pH is recommended.
-
-
Reaction Temperature Too Low: Like many reactions, the Strecker synthesis requires a certain activation energy.
-
Solution: While room temperature is often sufficient, gentle heating (e.g., to 40-50 °C) can sometimes improve the reaction rate and yield. However, be cautious, as excessive heat can promote side reactions.
-
Problem 2: Presence of a Significant Aldehyde-Related Impurity
Symptom: Alongside your product, you isolate a significant amount of 3-bromobenzyl alcohol and/or 3-bromobenzoic acid.
Potential Cause & Solution:
-
Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking α-hydrogens, such as 3-bromobenzaldehyde, can undergo a disproportionation reaction to yield the corresponding alcohol and carboxylic acid.[1]
-
Solution: This side reaction is a strong indicator that your reaction conditions are too basic. Avoid using strong bases like sodium hydroxide during the reaction. If a basic work-up is necessary, use a milder base like sodium bicarbonate and minimize the contact time.[1]
-
Problem 3: Formation of a White Precipitate that is Not the Product
Symptom: During the reaction, a white, water-soluble solid precipitates. This solid is not your desired aminonitrile.
Potential Cause & Solution:
-
Formation of Cyanohydrin: The cyanide ion can directly attack the carbonyl group of 3-bromobenzaldehyde to form the corresponding cyanohydrin, 2-hydroxy-2-(3-bromophenyl)acetonitrile.[4]
-
Solution: The formation of the aminonitrile is generally thermodynamically favored over the cyanohydrin.[3] Ensuring efficient imine formation by using an adequate concentration of the ammonia source can help to outcompete the cyanohydrin pathway. Pre-forming the imine before the addition of the cyanide source is another strategy to minimize this side reaction.
-
Problem 4: Difficult Purification and Streaking on TLC/Column Chromatography
Symptom: The crude product is difficult to purify by standard silica gel chromatography, often resulting in significant streaking of the product spot on a TLC plate.
Potential Cause & Solution:
-
Basicity of the Aminonitrile: The primary amino group in the product makes it basic. The acidic nature of silica gel (due to silanol groups) can lead to strong interactions, causing poor separation and tailing.
-
Solution 1: Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (typically 0.5-1%), to the eluent system for column chromatography. This will neutralize the acidic sites on the silica gel and improve the chromatography.
-
Solution 2: Salt Formation: Convert the aminonitrile to its hydrochloride salt by treating a solution of the crude product in an organic solvent (like diethyl ether or ethyl acetate) with a solution of HCl in the same solvent or with HCl gas. The salt will often precipitate and can be collected by filtration, frequently in a much purer form.
-
Problem 5: Product Degradation During Work-up or Storage
Symptom: You observe a decrease in the purity of your product over time, or during the work-up procedure, with the reappearance of 3-bromobenzaldehyde.
Potential Cause & Solution:
-
Hydrolysis of the Aminonitrile: Aminonitriles can be susceptible to hydrolysis, especially under acidic or strongly basic aqueous conditions during work-up. This can lead to the formation of the corresponding α-amino acid or α-amino amide. The retro-Strecker reaction, where the aminonitrile reverts to the starting aldehyde, ammonia, and cyanide, can also occur, particularly with heat.
-
Solution: Perform aqueous work-ups at low temperatures and as quickly as possible. Use mild aqueous solutions for washing, such as saturated sodium bicarbonate and brine. Ensure the final product is thoroughly dried and stored in a cool, dark, and dry place. If the product is isolated as the free base, storing it under an inert atmosphere is recommended.
-
Frequently Asked Questions (FAQs)
Q1: What is a standard, reliable protocol for the synthesis of 2-Amino-2-(3-bromo-phenyl)-propionitrile?
A1: A representative experimental protocol is as follows:
Experimental Protocol: Strecker Synthesis of 2-Amino-2-(3-bromo-phenyl)-propionitrile
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromobenzaldehyde (1.0 eq) in methanol or ethanol.
-
Addition of Reagents: To this solution, add ammonium chloride (1.1 eq) followed by an aqueous solution of sodium cyanide (1.1 eq).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating to 40-50°C may be applied to increase the reaction rate if necessary.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the alcohol solvent. Partition the residue between water and an organic solvent such as ethyl acetate or dichloromethane.
-
Extraction: Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using an eluent system containing a basic modifier (e.g., hexane/ethyl acetate with 1% triethylamine) or by precipitation as the hydrochloride salt.
Q2: My starting material, 3-bromobenzaldehyde, is often a yellow liquid. Does it need to be purified before use?
A2: Commercial 3-bromobenzaldehyde can contain the corresponding benzoic acid as an impurity due to air oxidation. While small amounts may not significantly affect the reaction, for best results and to avoid introducing acidic impurities, it is good practice to either use freshly opened material or to purify it by distillation under reduced pressure.
Q3: The reaction generates a racemic mixture. How can I obtain a single enantiomer?
A3: The classical Strecker synthesis produces a racemic mixture of the α-aminonitrile.[2] To obtain an enantiomerically pure product, you can either resolve the racemic mixture, for example, by forming diastereomeric salts with a chiral acid, or employ an asymmetric Strecker synthesis. Asymmetric methods often involve the use of a chiral amine auxiliary or a chiral catalyst.[2]
Q4: What are the key safety precautions when performing this synthesis?
A4: The use of cyanide salts is the most significant hazard in this procedure. Cyanide is highly toxic. Always handle cyanide salts with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood. Crucially, avoid acidification of cyanide-containing solutions, as this will liberate highly toxic hydrogen cyanide gas. Have a cyanide antidote kit available and ensure you are trained in its use.
Q5: What analytical techniques are best for monitoring the reaction and characterizing the final product?
A5:
-
Reaction Monitoring: TLC is a quick and effective way to monitor the disappearance of the starting aldehyde. LC-MS is also highly effective for tracking the formation of the product and identifying any major byproducts.
-
Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the key functional groups, particularly the nitrile (C≡N) stretch.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Visualizing the Chemistry
To better understand the reaction and potential pitfalls, the following diagrams illustrate the key chemical pathways.
Caption: The main reaction pathway of the Strecker synthesis.
Caption: Common side reactions in the synthesis of 2-Amino-2-(3-bromo-phenyl)-propionitrile.
Quantitative Data Summary
| Issue | Potential Cause | Key Parameter to Control | Typical Impact on Yield |
| Low Conversion | Inefficient imine formation | Ammonia concentration, pH, temperature | Can reduce yield by >50% |
| Aldehyde Byproducts | Cannizzaro reaction | Avoidance of strong bases | Can consume significant starting material |
| Cyanohydrin Formation | Direct cyanide attack on aldehyde | Efficient imine formation | Can be a major byproduct if ammonia is limited |
| Purification Loss | Product basicity | Use of basic modifier in chromatography or salt formation | Can lead to significant loss of material on silica |
| Product Degradation | Hydrolysis/Retro-Strecker | Mild work-up conditions, proper storage | Purity can decrease over time |
References
-
Strecker Synthesis. Master Organic Chemistry. Available at: [Link]
-
Impurity profiling and synthesis of a series of analogues and isomers of Bromo-DragonFLY. University of Hertfordshire. Available at: [Link]
- Preparation of aminoacetonitrile derivatives. Google Patents.
-
The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. National Institutes of Health. Available at: [Link]
-
Strecker Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Strecker Synthesis: Definition, Example, and Mechanism. Chemistry Learner. Available at: [Link]
-
Strecker amino acid synthesis. Wikipedia. Available at: [Link]
Sources
- 1. Strecker Synthesis: Definition, Example, and Mechanism [chemistrylearner.com]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Strecker Synthesis [organic-chemistry.org]
Technical Support Center: Strecker Reaction for Aromatic Aldehydes
Welcome to the technical support center for the Strecker synthesis of α-amino acids from aromatic aldehydes. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this powerful three-component reaction. Here, we move beyond simple protocols to address the mechanistic reasons behind common experimental challenges, providing you with robust, field-tested solutions to optimize your synthesis.
The Strecker Reaction: A Mechanistic Overview
The Strecker synthesis is a cornerstone method for preparing α-amino acids.[1][2] It proceeds in two primary stages:
-
α-Aminonitrile Formation: An aromatic aldehyde condenses with an ammonia source (like ammonia or ammonium chloride) to form an imine.[3][4] This intermediate is then attacked by a nucleophilic cyanide source to yield an α-aminonitrile.[1][3][5]
-
Hydrolysis: The nitrile group of the α-aminonitrile is hydrolyzed under acidic or basic conditions to afford the final α-amino acid.[1][3][6]
Understanding this pathway is critical, as most troubleshooting issues arise from competing equilibria or side reactions in the first stage.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Q1: My reaction has a low yield or has failed completely. What is the likely cause?
A low yield of the desired α-aminonitrile intermediate is the most common failure point. This typically stems from two competing reactions involving the starting aldehyde.
-
Plausible Cause A: Competing Cyanohydrin Formation The cyanide ion (CN⁻) is an excellent nucleophile and can directly attack the electrophilic carbonyl carbon of your aromatic aldehyde.[5] This forms a cyanohydrin, a major byproduct that consumes your starting material and cyanide source.[6][7] This side reaction is often kinetically fast but thermodynamically reversible in many systems.[7]
Suggested Solutions:
-
Control Reagent Addition: Pre-form the imine before introducing the cyanide source. Stir the aromatic aldehyde and the ammonia source (e.g., ammonium chloride in a suitable solvent) for a period (e.g., 30-60 minutes) before adding the cyanide salt (e.g., NaCN or KCN). This reduces the concentration of free aldehyde available to form the cyanohydrin.[6][7]
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0-10 °C). Lower temperatures can help disfavor the formation of the cyanohydrin byproduct.[6]
-
Use of TMSCN: Consider using trimethylsilyl cyanide (TMSCN) as the cyanide source, often in the presence of a Lewis acid catalyst. This reagent can sometimes offer better selectivity for the imine over the aldehyde.[8][9]
-
-
Plausible Cause B: Inefficient Imine Formation The initial condensation of the aldehyde and ammonia to form the imine is a reversible equilibrium reaction that produces water.[5][6] If water is not effectively managed, the equilibrium may lie in favor of the starting materials, leading to low conversion.
Suggested Solutions:
-
Add a Dehydrating Agent: Incorporate an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) into the reaction mixture.[5][6] This sequesters the water produced, driving the equilibrium towards the imine product according to Le Châtelier's principle.
-
Use Excess Ammonia Source: Employ a slight excess (e.g., 1.1-1.5 equivalents) of the ammonia source, such as ammonium chloride, to push the equilibrium towards imine formation.[6]
-
Q2: I've isolated my final amino acid, but it's impure. What are the contaminants?
Impurities in the final product often originate from side products formed during the reaction or from incomplete reactions.
-
Plausible Cause A: Presence of α-Hydroxy Acid If cyanohydrin was formed as a byproduct in the first stage, its nitrile group will also be hydrolyzed under the harsh acidic or basic conditions of the second stage. This results in the corresponding α-hydroxy acid, which can be difficult to separate from your desired α-amino acid due to similar polarities.
Suggested Solutions:
-
Purify the Intermediate: The most robust solution is to purify the α-aminonitrile intermediate before hydrolysis. This is often easier than separating the final products. The aminonitrile can typically be purified by recrystallization or column chromatography (see Q4 for chromatography tips).[6]
-
Exploit pH Differences: If you must purify the final mixture, utilize extraction techniques that exploit the different pKa values of the amino acid and the hydroxy acid. The amino acid is amphoteric, and its solubility can be minimized by adjusting the pH of the aqueous solution to its isoelectric point, potentially allowing for its precipitation while the hydroxy acid remains in solution.[6]
-
-
Plausible Cause B: Unhydrolyzed α-Aminonitrile The hydrolysis of the nitrile to a carboxylic acid is a demanding transformation that can be sluggish. Incomplete hydrolysis will leave the α-aminonitrile intermediate as a major impurity.[6]
Suggested Solutions:
-
Intensify Hydrolysis Conditions: Ensure your hydrolysis conditions are sufficiently forcing. This typically requires concentrated acids (e.g., 6M to 12M HCl) or strong bases (e.g., >6M NaOH) at reflux temperatures for several hours.[6]
-
Monitor the Reaction: Track the disappearance of the α-aminonitrile starting material using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion.
-
Q3: My product seems to decompose during workup or purification. What's happening?
The α-aminonitrile intermediate can be unstable under certain conditions, leading to product loss.
-
Plausible Cause: The Retro-Strecker Reaction The formation of the α-aminonitrile is reversible. Under certain conditions, particularly with heat or on acidic surfaces like standard silica gel, the aminonitrile can revert to the imine and cyanide—a process known as the retro-Strecker reaction.[10] The imine can then hydrolyze back to the starting aldehyde and amine, leading to significant yield loss.
Suggested Solutions:
-
Avoid Excessive Heat: Concentrate your product solutions at reduced pressure using a rotary evaporator with a low-temperature water bath.
-
Neutralize Before Extraction: Before extracting your aminonitrile, carefully neutralize the reaction mixture to a pH of 7-8 using a mild base like sodium bicarbonate. Avoid strongly acidic or basic conditions during aqueous workup.[10]
-
Use Modified Chromatography: When using silica gel chromatography, deactivate the acidic silanol groups. See the solution below.
-
Q4: How can I effectively purify my α-aminonitrile by column chromatography? It streaks badly on the column.
This is a classic problem when purifying basic compounds on standard silica gel.
-
Plausible Cause: Acid-Base Interactions on Silica Gel Aminonitriles are basic compounds due to the amino group. Standard silica gel is acidic because of surface silanol (Si-OH) groups.[10] This strong acid-base interaction causes the compound to bind irreversibly or elute very slowly, resulting in significant peak tailing, streaking, or even on-column degradation.[10]
Suggested Solutions:
-
Deactivate the Silica Gel: Add a small amount of a volatile base, typically 1-2% triethylamine (TEA) , to your eluent system (e.g., Hexane/Ethyl Acetate). The triethylamine will preferentially interact with the acidic sites on the silica, allowing your basic aminonitrile to elute cleanly with minimal streaking.[10]
-
Use an Alternative Stationary Phase: Consider using a more neutral stationary phase, such as neutral alumina, which is less likely to have strong, detrimental interactions with your basic product.
-
Protect the Amine: For particularly challenging purifications, you can protect the amine functionality (e.g., as a Boc or Cbz carbamate). This makes the compound non-basic and significantly easier to handle during chromatography. The protecting group can be removed in a subsequent step.[10]
-
Troubleshooting Workflow
The following diagram provides a logical decision-making process for troubleshooting your Strecker reaction.
Frequently Asked Questions (FAQs)
Q: What is the best choice of cyanide source for reactions with aromatic aldehydes? A: The classical and most cost-effective sources are alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN), typically used with ammonium chloride (NH₄Cl).[5] They are effective but highly toxic and require careful handling. Trimethylsilyl cyanide (TMSCN) is a popular alternative that is often more soluble in organic solvents and can be used under milder, Lewis-acid-catalyzed conditions, sometimes offering improved yields and selectivities.[8][9] However, TMSCN is more expensive and moisture-sensitive.
Q: How do electron-donating or -withdrawing groups on the aromatic ring affect the reaction? A: Generally, aromatic aldehydes are excellent substrates for the Strecker reaction.[8]
-
Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) make the aldehyde's carbonyl carbon more electrophilic. This can accelerate both the desired imine formation and the undesired cyanohydrin formation. Careful control of reaction conditions is key.
-
Electron-donating groups (e.g., -OCH₃, -CH₃) make the carbonyl carbon less electrophilic, potentially slowing the initial condensation step. These reactions may benefit from slightly longer reaction times or the use of a mild Lewis acid catalyst to activate the aldehyde.
Q: Can I use a primary or secondary amine instead of an ammonium salt? A: Yes. This is a common and valuable modification of the Strecker reaction. Using a primary or secondary amine in place of ammonia/NH₄Cl will yield an N-substituted or N,N-disubstituted α-amino acid, respectively, after hydrolysis.[1][4]
Q: What are the standard conditions for the final hydrolysis step? A: The hydrolysis of the α-aminonitrile to the corresponding carboxylic acid requires harsh conditions. The two most common methods are:
-
Acid Hydrolysis: Refluxing the aminonitrile in concentrated aqueous acid, such as 6M to 12M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), for several hours.[6]
-
Base Hydrolysis: Refluxing in a strong aqueous base, such as sodium hydroxide (NaOH), followed by acidic workup to protonate the resulting carboxylate and amino groups.
Representative Experimental Protocol: Synthesis of Phenylglycine
This protocol describes the synthesis of phenylglycine from benzaldehyde as a representative example.
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equivalents |
| Benzaldehyde | 106.12 | 5.31 g | 50 mmol | 1.0 |
| Ammonium Chloride | 53.49 | 3.21 g | 60 mmol | 1.2 |
| Sodium Cyanide | 49.01 | 2.70 g | 55 mmol | 1.1 |
| Methanol | 32.04 | 50 mL | - | - |
| 6M Hydrochloric Acid | 36.46 | ~100 mL | - | - |
Procedure:
-
Step 1: α-Aminonitrile Formation
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add methanol (50 mL), benzaldehyde (5.31 g, 50 mmol), and ammonium chloride (3.21 g, 60 mmol).
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
CAUTION: NaCN is highly toxic. Handle with extreme care in a well-ventilated fume hood. In a separate beaker, dissolve sodium cyanide (2.70 g, 55 mmol) in a minimal amount of cold water (~10 mL) and add it dropwise to the reaction mixture over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) for the disappearance of benzaldehyde.
-
-
Step 2: Isolation of Crude α-Aminonitrile
-
Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Add water (50 mL) and ethyl acetate (50 mL) to the residue. Stir vigorously.
-
Separate the layers in a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude α-aminophenylacetonitrile, which can be taken directly to the next step or purified if necessary.
-
-
Step 3: Hydrolysis to Phenylglycine
-
Transfer the crude aminonitrile to a 500 mL round-bottom flask.
-
Carefully add 100 mL of 6M HCl. (Exothermic reaction, perform in an ice bath).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) for 6 hours.
-
Cool the reaction mixture to room temperature. A precipitate may form.
-
Cool further in an ice bath for 1 hour. Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold water and then cold acetone.
-
To purify, the crude solid can be recrystallized. Adjust the pH of an aqueous solution of the product to its isoelectric point (~pH 6) to minimize solubility and induce crystallization. Dry the purified phenylglycine under vacuum.
-
References
-
Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Strecker amino acid synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
StudySmarter. (2023, October 21). Strecker Synthesis: Mechanism & Applications. Retrieved from [Link]
-
Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
-
Jarusiewicz, J., Choe, Y., Yoo, K. S., Park, C. P., & Jung, K. W. (2009). Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis. Journal of Organic Chemistry, 74(7), 2873–2876. Available from: [Link]
-
Schuh, C., & Schieberle, P. (2012). New Insights into the Formation of Aroma-Active Strecker Aldehydes from 3-Oxazolines as Transient Intermediates. Journal of Agricultural and Food Chemistry, 60(23), 5849–5857. Available from: [Link]
-
Lipton, M. A., et al. (2003). Catalytic Enantioselective Strecker Reactions and Analogous Syntheses. Accounts of Chemical Research, 36(8), 622–632. Available from: [Link]
-
Grosjean, C. (2004). The strecker reaction of benzaldehyde, amines and cyanide: some mechanistic and synthetic studies. Durham University. Available from: [Link]
-
Chemistry Stack Exchange. (2025). Why doesn't Strecker synthesis produce AHAs instead?. Retrieved from [Link]
-
Pearson+. (n.d.). α-Amino acids can be prepared by treating an aldehyde with ammonia.... Retrieved from [Link]
-
Zhu, J., et al. (2012). Amidation of aldehydes and alcohols through α-iminonitriles and a sequential oxidative three-component Strecker reaction/thio-Michael addition/alumina-promoted hydrolysis process to access β-mercaptoamides from aldehydes, amines, and thiols. Chemistry, 18(46), 14812-9. Available from: [Link]
-
News-Medical. (2018, October 30). Overview of Strecker Amino Acid Synthesis. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch27: Strecker Synthesis of amino acids. Retrieved from [Link]
-
Chikaraishi, Y., et al. (2021). Isotope effects at the origin of life: Fingerprints of the Strecker synthesis. OSTI.GOV. Available from: [Link]
-
Reddy, D., et al. (2015). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. Molecules, 21(1), 25. Available from: [Link]
-
Ranu, B. C., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 61. Available from: [Link]
-
ResearchGate. (n.d.). Different pathways of formation of Strecker aldehyde. Retrieved from [Link]
-
De Nanteuil, F., et al. (2013). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 15(17), 4462–4465. Available from: [Link]
-
International Multidisciplinary Journal for Research & Development. (2025). HYDROLYTIC PATHWAYS FOR THE SYNTHESIS OF Α-AMINO ACIDS FROM Α-AMINONITRILES. Retrieved from [Link]
-
MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. Retrieved from [Link]
-
Basson, A. J., Cameron, M. P., & McLaughlin, M. G. (2025). Calcium catalysed Strecker-type reactions towards α-aminonitriles. Chemical Communications. Available from: [Link]
-
Pearson+. (n.d.). Show how you would use a Strecker synthesis to make (b) valine. Retrieved from [Link]
-
Moorthy, N. S., et al. (2004). Development of a new α-aminonitrile synthesis. Synthetic Communications, 34(24), 4583-4590. Available from: [Link]
-
ResearchGate. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]
Sources
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- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. news-medical.net [news-medical.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Aminonitrile Synthesis
Welcome to the dedicated support center for aminonitrile synthesis. This resource is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of this crucial chemical transformation. Here, we move beyond simple protocols to provide in-depth, field-tested insights into optimizing your reaction conditions, troubleshooting common hurdles, and understanding the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: My Strecker reaction has stalled or is showing low conversion. What are the most common initial checks?
A1: Low conversion in a Strecker reaction is a frequent issue. Before undertaking extensive optimization, verify these critical parameters:
-
Purity of Reagents: Aldehydes and ketones are susceptible to oxidation or polymerization upon storage. Ensure their purity using techniques like NMR or GC-MS before use. The cyanide source (e.g., KCN, NaCN, or TMSCN) should be dry, as moisture can hydrolyze it, reducing its effective concentration.
-
pH of the Reaction Medium: The pH is a critical factor that governs the equilibrium between the reactants. For the classical Strecker synthesis, a slightly acidic to neutral pH (around 5-7) is often optimal to facilitate imine formation without excessively protonating the cyanide nucleophile.
-
Amine Source and Stoichiometry: Ensure the correct stoichiometry of your amine source (e.g., ammonia, ammonium chloride). An excess of the amine can help drive the equilibrium towards imine formation.
Q2: I am observing significant byproduct formation, particularly cyanohydrin. How can I favor aminonitrile formation?
A2: The formation of cyanohydrin is a competing equilibrium reaction. To favor the desired aminonitrile product, consider the following strategies:
-
Pre-formation of the Imine: One of the most effective methods is to pre-form the imine by reacting the aldehyde/ketone with the amine before introducing the cyanide source. This minimizes the concentration of the free carbonyl compound available to react with cyanide.
-
Control of Reaction Temperature: Lowering the reaction temperature can sometimes favor the thermodynamic product (aminonitrile) over the kinetic product (cyanohydrin), although this can also decrease the overall reaction rate.
-
Choice of Cyanide Source: Using a less reactive cyanide source, such as trimethylsilyl cyanide (TMSCN), in the presence of a Lewis acid catalyst can sometimes offer better selectivity towards the aminonitrile.
Q3: What is the role of a catalyst in modern aminonitrile synthesis, and how do I choose one?
A3: While the classical Strecker synthesis can proceed without a catalyst, modern variations often employ catalysts to improve yield, selectivity (especially for asymmetric synthesis), and reaction kinetics.
-
Lewis Acids: Catalysts like ZnCl₂, TiCl₄, and InCl₃ can activate the carbonyl group, facilitating nucleophilic attack by the amine and subsequently the cyanide.
-
Brønsted Acids: Mild acid catalysts can accelerate imine formation.
-
Asymmetric Catalysts: For the synthesis of chiral α-amino acids, chiral catalysts (e.g., those based on thiourea or BINOL derivatives) are employed to induce enantioselectivity. The choice of catalyst will depend on the specific substrate and the desired stereochemical outcome.
In-Depth Troubleshooting Guide
This section provides a structured approach to resolving more persistent issues encountered during aminonitrile synthesis.
Problem 1: Difficulty in Isolating the Aminonitrile Product
Symptoms:
-
Oily or crude product that is difficult to crystallize.
-
Presence of multiple spots on TLC analysis, even after workup.
-
Decomposition of the product during purification (e.g., on silica gel).
Root Causes & Solutions:
-
Instability of the Aminonitrile: Aminonitriles can be unstable, particularly in the presence of strong acids or bases, or at elevated temperatures, leading to hydrolysis back to the starting materials or formation of other byproducts.
-
Solution: Perform the workup and purification at low temperatures. Use a mildly basic aqueous wash (e.g., saturated NaHCO₃ solution) to neutralize any acid catalysts, followed by extraction into an organic solvent. For purification, consider techniques other than silica gel chromatography if decomposition is observed, such as crystallization or distillation under reduced pressure.
-
-
Emulsion Formation During Workup: The presence of salts and polar intermediates can lead to the formation of stable emulsions during aqueous workup, making phase separation difficult.
-
Solution: Add a saturated solution of NaCl (brine) to the aqueous layer to increase its ionic strength and break the emulsion. Alternatively, filtering the mixture through a pad of Celite can sometimes be effective.
-
Problem 2: Poor Enantioselectivity in Asymmetric Strecker Reactions
Symptoms:
-
The product shows a low enantiomeric excess (ee) as determined by chiral HPLC or NMR analysis.
Root Causes & Solutions:
-
Ineffective Catalyst: The chosen chiral catalyst may not be optimal for the specific substrate.
-
Solution: Screen a variety of chiral catalysts. The steric and electronic properties of the aldehyde/ketone and amine can significantly influence the effectiveness of a given catalyst.
-
-
Background Uncatalyzed Reaction: The non-asymmetric background reaction may be competing with the catalyzed pathway, leading to a racemic product.
-
Solution: Lowering the reaction temperature can often suppress the uncatalyzed reaction more than the catalyzed one, thereby improving the ee. Also, ensure the precise stoichiometry of all reagents as recommended for the specific catalytic system.
-
-
Moisture in the Reaction: Trace amounts of water can hydrolyze the catalyst or interfere with its coordination to the substrates.
-
Solution: Ensure all reagents and solvents are scrupulously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Experimental Protocols & Data
Protocol: General Procedure for a Benchtop Strecker Synthesis
This protocol provides a general guideline. Molar equivalents and reaction times should be optimized for specific substrates.
Step-by-Step Methodology:
-
Imine Formation:
-
To a solution of the aldehyde (1.0 eq) in methanol (0.5 M), add ammonium chloride (1.2 eq) and a 7N solution of ammonia in methanol (1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or GC-MS.
-
-
Cyanation:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of potassium cyanide (KCN) (1.2 eq) in a minimal amount of water.
-
Add the KCN solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.
-
Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
-
Reaction Monitoring & Workup:
-
Allow the reaction to stir at room temperature overnight. Monitor the consumption of the imine by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aminonitrile.
-
Table 1: Influence of Key Parameters on Aminonitrile Synthesis
| Parameter | Typical Range/Condition | Rationale & Impact on Reaction |
| Temperature | 0 °C to Room Temperature | Lower temperatures can improve selectivity but may slow the reaction rate. |
| pH | 5 - 7 | Optimal for imine formation without significant cyanide protonation. |
| Solvent | Methanol, Ethanol, Water | Protic solvents are common for the classical Strecker reaction. Aprotic solvents are often used with TMSCN. |
| Cyanide Source | KCN, NaCN, TMSCN | TMSCN is less basic and can be advantageous for sensitive substrates. |
Visualizing the Process
Diagram 1: The Strecker Reaction Pathway
This diagram illustrates the fundamental steps of the Strecker synthesis, from the initial condensation of the aldehyde and amine to the final aminonitrile product.
Caption: The two-step mechanism of the Strecker aminonitrile synthesis.
Diagram 2: Troubleshooting Logic Flow
This flowchart provides a decision-making tool for addressing common issues in aminonitrile synthesis.
Caption: A decision tree for troubleshooting aminonitrile synthesis.
References
dealing with impurities in 2-Amino-2-(3-bromo-phenyl)-propionitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic and kinetic pitfalls encountered during the synthesis and purification of 2-Amino-2-(3-bromo-phenyl)-propionitrile .
Because this molecule is an α -aminonitrile synthesized via the Strecker reaction, its stability is highly dependent on pH, moisture, and the nucleophilic competition between ammonia and cyanide. This guide will help you diagnose impurity profiles, understand the mechanistic causality behind them, and implement self-validating protocols to ensure high-purity yields.
Diagnostic FAQ: Identifying Impurity Profiles
Q1: My isolated yield is low, and NMR shows a massive recovery of the starting ketone (3-bromoacetophenone). Why did the reaction fail? A1: You are likely observing a retro-Strecker reversion , rather than a failure to react. The Strecker synthesis is an equilibrium-driven process. If your reaction medium or workup becomes too acidic, the depletion of free cyanide ions (which protonate to form volatile HCN) shifts the equilibrium backward. This causes the α -aminonitrile to revert to 3-bromoacetophenone and hydrogen cyanide[1]. Causality: To prevent this, you must maintain a neutral to slightly basic pH during the initial extraction phases to trap the cyanide in the system and lock the equilibrium.
Q2: My HPLC shows a major impurity that lacks the amine functionality. What is it and how do I prevent it? A2: This is the cyanohydrin intermediate (2-hydroxy-2-(3-bromophenyl)propionitrile). It forms when the cyanide source attacks the ketone before the imine has fully formed[2]. Causality: Ammonia is a weaker nucleophile than cyanide. If all reagents are mixed simultaneously without a dehydrating agent, the faster cyanohydrin formation outcompetes the Strecker pathway. You must pre-form the imine before introducing the cyanide source.
Q3: Why does my product degrade into a completely different compound during silica gel column chromatography? A3: α -Aminonitriles are notoriously sensitive to the acidic silanol groups present on standard silica gel. These acidic sites trap the basic amine and catalyze either localized hydrolysis (forming an amide) or retro-Strecker degradation[3]. Causality: Silica gel acts as a destructive heterogeneous catalyst for this specific motif. We strongly recommend abandoning chromatography in favor of non-destructive purification methods like selective crystallization.
Quantitative Data: Impurity Profiling & Resolution
Use the following analytical signatures to diagnose which side-reaction is dominating your workflow.
| Impurity | Structural Origin | Analytical Signature | Root Cause & Prevention |
| 3-Bromoacetophenone | Unreacted SM / Degradation | LC-MS: m/z 199/201 [M+H]⁺¹H-NMR: ~2.6 ppm (s, 3H) | Cause: Retro-Strecker reversion.Prevention: Avoid acidic workups; keep pH > 7. |
| Cyanohydrin | Divergent Side Reaction | LC-MS: m/z 226/228 [M-H]⁻IR: Broad -OH stretch (~3400 cm⁻¹) | Cause: Premature cyanide addition.Prevention: Pre-form imine with desiccants. |
| Amide Derivative | Nitrile Hydrolysis | LC-MS: m/z 243/245 [M+H]⁺¹H-NMR: ~5.5-6.5 ppm (br s, 2H) | Cause: Moisture exposure.Prevention: Use TMSCN; maintain anhydrous conditions. |
Self-Validating Experimental Protocols
To bypass the thermodynamic traps of the Strecker reaction, implement the following step-by-step methodologies. Every step is designed with a built-in validation checkpoint.
Protocol A: Two-Stage Anhydrous Synthesis (Minimizing Cyanohydrin)
By separating the reaction into two distinct kinetic stages, we eliminate the nucleophilic competition between ammonia and cyanide.
-
Imine Formation: Suspend 3-bromoacetophenone (1.0 eq) and NH₄Cl (2.0 eq) in anhydrous methanol under an inert atmosphere.
-
Dehydration: Add a mild desiccant (e.g., anhydrous MgSO₄ or molecular sieves).
-
Causality: Removing the water byproduct drives the ketone-to-imine equilibrium forward, ensuring cyanide will only have the imine to react with.
-
-
Validation Checkpoint: Stir at room temperature for 4 hours. Pull a 10 µL aliquot, dilute in dry acetonitrile, and analyze via GC-MS. Do not proceed until the ketone peak is <5%.
-
Cyanation: Cool the vessel to 0°C. Add Trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise.
-
Causality: TMSCN is an anhydrous cyanide source that prevents the introduction of water, mitigating hydrolysis and allowing for excellent yields of the α -aminonitrile[4].
-
-
Quench: Quench with saturated aqueous NaHCO₃ to maintain a basic pH, preventing acid-catalyzed retro-Strecker reversion[1].
Protocol B: Non-Destructive Purification via Solvent/Anti-Solvent Crystallization
Avoid silica gel entirely. This protocol exploits the differential solubility of the polar aminonitrile and the non-polar ketone.
-
Dissolution: Dissolve the crude reaction mixture in a minimal volume of warm diethyl ether (Et₂O) (approx. 2 mL/g of crude).
-
Causality: Both the target molecule and the impurities are highly soluble in Et₂O, allowing for complete homogenization.
-
-
Anti-Solvent Addition: Slowly add heptane dropwise while stirring until the solution becomes persistently cloudy.
-
Nucleation: Allow the mixture to cool to room temperature undisturbed for 2 hours, then transfer to a -20°C freezer overnight[3].
-
Causality: The highly polar α -aminonitrile has drastically reduced solubility in the non-polar heptane matrix at low temperatures, forcing selective precipitation.
-
-
Isolation: Filter the white crystalline solid cold and wash with ice-cold heptane.
-
Validation Checkpoint: Analyze the mother liquor via HPLC. It should contain >90% of the residual 3-bromoacetophenone and cyanohydrin impurities, confirming successful partition.
Workflow Visualization
Mechanistic pathway of Strecker synthesis and impurity formation.
References
-
Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties. ResearchGate. 2
-
Purification of alkyl Bpin/other alkyl boronic esters. Reddit Chempros. 3
-
BINOL: A Versatile Chiral Reagent | Chemical Reviews. ACS Publications. 4
-
Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC. 1
Sources
Technical Support Center: Scale-Up Synthesis of 2-Amino-2-(3-bromophenyl)propanenitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and operational bottlenecks encountered when scaling up the synthesis of 2-amino-2-(3-bromophenyl)propanenitrile.
This transformation relies on the Strecker synthesis, a multicomponent condensation of 3-bromoacetophenone, an ammonia source, and a cyanide donor [1]. While the meta-bromo substituent provides a slight inductive electron-withdrawing effect that enhances carbonyl electrophilicity, the steric bulk of the methyl group renders the critical ketimine formation thermodynamically challenging compared to standard aldimines. This guide provides a self-validating protocol, quantitative parameter comparisons, and troubleshooting logic to ensure high-yield, safe scale-up operations.
Process Workflow & Logical Relationships
Workflow for the scale-up Strecker synthesis of 2-amino-2-(3-bromophenyl)propanenitrile.
Quantitative Data: Reaction Parameter Optimization
To achieve >90% conversion on a multi-kilogram scale, standard benchtop conditions must be heavily modified. Table 1 summarizes the critical parameter shifts required to overcome the activation energy barrier of the ketone substrate [2].
Table 1: Parameter Optimization for Ketone Strecker Synthesis
| Parameter | Standard Bench Conditions | Optimized Scale-Up Conditions | Mechanistic Rationale |
| Cyanide Source | KCN / NaCN (1.0 eq) | NaCN (1.2 eq) or TMSCN (1.1 eq) | Excess NaCN compensates for equilibrium shifts. TMSCN reduces HCN gas risk but increases cost. |
| Ammonia Source | NH₄Cl (1.5 eq) | NH₄Cl (1.5 eq) + aq. NH₃ (excess) | Le Chatelier's principle: massive excess of NH₃ drives the thermodynamically disfavored ketimine formation. |
| Solvent System | Ethanol / Water | Methanol / Water (1:1 v/v) | Improves the solubility profile of 3-bromoacetophenone while maintaining inorganic salt dissolution. |
| Temperature | 20–25 °C | 50 °C (Sealed Reactor) | Overcomes the steric activation energy barrier. A sealed reactor prevents the loss of volatile NH₃. |
| Reaction Time | 12 hours | 24–36 hours | Extended residence time is mandatory for maximum conversion of the sterically hindered ketone. |
Validated Scale-Up Methodology
This protocol is designed as a self-validating system. Do not proceed to subsequent steps without confirming the analytical checkpoints.
Phase 1: Imine Formation
-
Reactor Preparation: Equip a jacketed, glass-lined pressure reactor (e.g., 50 L) with a mechanical stirrer, internal temperature probe, and a dedicated exhaust line routed through a dual-stage gas scrubber (charged with 10% NaOH and 10% NaOCl) to neutralize any evolved hydrogen cyanide (HCN).
-
Reagent Charging: Charge the reactor with 3-bromoacetophenone (10.0 mol) and methanol (15 L). Stir at 150 rpm until fully dissolved.
-
Ammoniation: Add ammonium chloride (15.0 mol) followed by 28% aqueous ammonia (20 L). Seal the reactor to prevent ammonia escape.
-
Thermal Activation: Heat the biphasic mixture to 50 °C and stir vigorously for 12 hours to establish the ketimine equilibrium.
Phase 2: Cyanation & Workup 5. Cyanide Dosing (Critical Safety Step): Cool the reactor to 20 °C. Slowly dose a solution of sodium cyanide (12.0 mol) in water (3 L) via an addition funnel over 2 hours.
-
Causality: The dissolution and reaction of NaCN are exothermic. Slow dosing prevents thermal runaway. Ensure the internal pH strictly remains ≥ 9.5. If the pH drops, the equilibrium shifts toward volatile HCN gas, creating a severe safety hazard and stalling the reaction by depleting the nucleophile [3].
-
Completion & Validation: Re-seal and heat to 50 °C for an additional 24 hours.
-
Self-Validation: Sample the organic layer and analyze via HPLC (UV 254 nm). Do not proceed until 3-bromoacetophenone conversion is >92%.
-
-
Biphasic Quench: Cool the reactor to 10 °C. Dilute with deionized water (10 L) and extract with methyl tert-butyl ether (MTBE) (3 x 10 L).
-
Isolation: Wash the combined MTBE layers with brine (5 L). Concentrate under reduced pressure to ~5 L. Induce crystallization by cooling to 0 °C and adding cold heptane. Filter, wash with heptane, and dry under vacuum at 30 °C.
Troubleshooting Guides & FAQs
Troubleshooting logic tree for resolving stalled Strecker reactions.
Q1: Why is the conversion of 3-bromoacetophenone stalling at ~60%, whereas benzaldehyde derivatives reach >95% easily? A: Ketones are inherently less electrophilic and more sterically hindered than aldehydes. In the Strecker synthesis, the formation of the ketimine intermediate is the rate-limiting step. Because the equilibrium constant for ketimine formation is low, the water generated during the condensation pushes the reaction backward. To drive the reaction forward, you must use a massive excess of ammonia in a sealed pressure vessel, or utilize a Lewis acid catalyst (such as Titanium tetraisopropoxide, Ti(OiPr)₄) to activate the carbonyl carbon [4].
Q2: During scale-up, we observed a sudden pressure spike and temperature excursion. What caused this? A: This is a classic symptom of rapid sodium cyanide addition combined with inadequate cooling. If the pH of the reaction mixture drops below 9.0 (often due to the acidic nature of NH₄Cl), the cyanide ions protonate to form hydrogen cyanide (HCN) gas. This rapid gas evolution causes the pressure spike. To fix this, dose the cyanide solution slowly under strict temperature control, and continuously monitor the pH to ensure it remains alkaline [1].
Q3: Our isolated aminonitrile product is degrading into a dark oil upon storage. How can we improve stability? A: Alpha-aminonitriles are thermodynamically unstable over long periods. They are highly susceptible to retro-Strecker reactions (reverting to the ketone and HCN) or hydrolysis to the corresponding amide/acid if exposed to moisture, light, or trace acids [3]. Ensure the final product is completely dry, free of acidic impurities from the workup, and stored under an inert atmosphere (nitrogen or argon) at sub-zero temperatures (-20 °C).
Q4: Can we use a safer cyanide source instead of sodium cyanide for this scale-up? A: Yes. While NaCN is traditional and cost-effective, modern scale-up operations increasingly use safer alternatives like trimethylsilyl cyanide (TMSCN). TMSCN, particularly when used in combination with a Lewis acid catalyst, allows for a milder, anhydrous Strecker reaction that avoids the generation of aqueous HCN gas, though it significantly increases the raw material cost [1].
References
preventing decomposition of 2-Amino-2-(3-bromo-phenyl)-propionitrile
Welcome to the Technical Support Center for 2-Amino-2-(3-bromo-phenyl)-propionitrile . This portal is designed for researchers, synthetic chemists, and drug development professionals who are experiencing yield losses, degradation, or isolation issues with this specific α -aminonitrile.
Below, you will find an in-depth mechanistic breakdown of its instability, targeted troubleshooting FAQs, quantitative stability data, and self-validating experimental protocols to ensure the integrity of your compound.
Mechanistic Context: The Root Cause of Instability
2-Amino-2-(3-bromo-phenyl)-propionitrile is an α,α -disubstituted aminonitrile. The primary driver of its decomposition is the1[1]. Because the α -carbon is sterically encumbered by both a methyl group and a 3-bromophenyl group, the forward Strecker equilibrium is easily reversed.
When exposed to thermal stress or pH extremes, the molecule2[2], which subsequently hydrolyzes into 3-bromoacetophenone and ammonia. Additionally, prolonged exposure to harsh aqueous conditions can lead to direct3[3]. Understanding these pathways is critical to preventing product loss.
Retro-Strecker decomposition pathway of 2-Amino-2-(3-bromo-phenyl)-propionitrile.
Troubleshooting Guides & FAQs
Q1: I am losing my product during the aqueous workup. My GC-MS shows mostly 3-bromoacetophenone. What is happening? A1: You are observing the retro-Strecker reaction followed by imine hydrolysis. α,α -disubstituted aminonitriles are kinetically unstable in water outside of a narrow, near-neutral pH window.
-
Causality: High pH deprotonates the amine, facilitating the expulsion of the cyanide leaving group. Low pH protonates the nitrile, making it a better leaving group and promoting hydration.
-
Solution: Keep the workup strictly between pH 6.0 and 6.5. Quench the reaction at 0 °C and extract immediately with an organic solvent to minimize aqueous residence time.
Q2: My compound degrades during solvent evaporation on the rotary evaporator. How can I prevent thermal decomposition? A2: Thermal stress directly lowers the activation energy required for retro-Strecker cleavage.
-
Causality: The expulsion of HCN is entropically favored. Heating the system drives the equilibrium toward the gaseous HCN and volatile ammonia byproducts.
-
Solution: Never exceed 20 °C in your rotary evaporator water bath. Use a high-vacuum pump to remove solvents at room temperature or below.
Q3: When I attempt silica gel chromatography, the compound streaks badly and degrades on the column. What is the alternative? A3: Standard silica gel contains acidic silanol groups. The basic amine group of your compound interacts strongly with these silanols, causing streaking, while the localized acidity catalyzes on-column retro-Strecker degradation.
-
Causality: Acid-base interactions trap the compound, increasing residence time on the acidic stationary phase, which acts as a heterogeneous catalyst for decomposition.
-
Solution: Pre-treat the silica gel with 1% triethylamine (TEA) to neutralize silanol groups, or bypass chromatography entirely by protecting the amine group (e.g., as a Boc-carbamate) prior to purification.
Q4: Does the 3-bromo substitution on the phenyl ring affect stability? A4: The 3-bromo group is generally stable under standard Strecker conditions. However, it introduces a vulnerability to transition metals and strong bases. Avoid using palladium catalysts or strong organolithium bases during downstream steps unless the amine is protected, as the bromine can undergo premature cross-coupling or halogen-metal exchange.
Quantitative Data: Stability Matrix
The following table summarizes the stability of 2-Amino-2-(3-bromo-phenyl)-propionitrile across various common laboratory conditions.
| Condition | Temperature | Time | Primary Degradation Pathway | Estimated Recovery |
| Aqueous (pH 2.0) | 25 °C | 24 h | Nitrile Hydrolysis / Retro-Strecker | < 20% |
| Aqueous (pH 10.0) | 25 °C | 24 h | Retro-Strecker | < 10% |
| Aqueous (pH 6.5) | 4 °C | 24 h | Minimal | > 90% |
| Silica Gel (Untreated) | 25 °C | 2 h | Retro-Strecker (Acid-catalyzed) | 40 - 60% |
| Neat Oil (Vacuum) | 40 °C | 1 h | Retro-Strecker (Thermal) | ~ 50% |
| Protected (Boc-amine) | 25 °C | 30 days | None (Stable) | > 98% |
Experimental Protocols: Self-Validating Workflows
To ensure the integrity of your compound, utilize the following self-validating protocols. Every critical step includes a validation check to prevent downstream failure.
Protocol A: Safe Aqueous Workup and Isolation
Objective: Extract the aminonitrile while preventing aqueous and thermal degradation.
-
Quench: Cool the crude Strecker reaction mixture to 0 °C using an ice bath.
-
pH Adjustment: Carefully add cold, saturated aqueous NaHCO3 or 1M NaH2PO4 buffer to adjust the aqueous layer to pH 6.0 - 6.5.
-
Validation Step: Spot the aqueous layer on narrow-range pH paper. Do not proceed to extraction if pH > 7.0 or < 5.0.
-
-
Extraction: Add cold Ethyl Acetate (EtOAc). Partition the layers immediately. Extract the aqueous layer twice more with cold EtOAc.
-
Washing: Wash the combined organic layers with ice-cold brine to remove residual water and ammonia.
-
Drying: Dry over anhydrous Na2SO4 . Filter the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure (high vacuum) with the water bath temperature set strictly to ≤ 20 °C .
-
Storage: Flush the flask with Argon, seal tightly, and store at -20 °C.
Optimized workflow to prevent degradation during isolation and storage.
Protocol B: In Situ Amine Protection (Boc-Protection)
Objective: Convert the unstable free amine into a stable carbamate to permanently halt the retro-Strecker reaction, allowing for standard purification and room-temperature storage.
-
Solvent Swap: Dissolve the crude, dry aminonitrile (from Protocol A) in anhydrous Dichloromethane (DCM) under Argon.
-
Reagent Addition: Add 1.2 equivalents of Di-tert-butyl dicarbonate ( Boc2O ) at 0 °C.
-
Catalysis: Add 0.1 equivalents of 4-Dimethylaminopyridine (DMAP) and 1.5 equivalents of Triethylamine (TEA).
-
Reaction: Stir at room temperature for 4 to 6 hours.
-
Validation Step: Perform TLC (Hexane/EtOAc 8:2). Stain with Ninhydrin. The reaction is complete when the baseline-sticking, ninhydrin-active (pink/purple) free amine spot is entirely consumed, replaced by a higher Rf UV-active spot.
-
-
Workup: Wash the organic layer with 5% aqueous citric acid (to remove DMAP/TEA), followed by brine. Dry over MgSO4 and concentrate. The resulting Boc-protected aminonitrile is highly stable and can be purified via standard silica gel chromatography.
References
-
Prebiotic synthesis of 3′-amino-TNA nucleotide triphosphates. ChemRxiv.[Link]
-
Synthesis of Polypeptides and Poly( α -hydroxy esters) from Aldehydes Using Strecker Synthesis. ACS Omega.[Link]
Sources
challenges in the characterization of brominated organic compounds
Welcome to the Technical Support Center for Analytical Chemistry. As a Senior Application Scientist, I have designed this guide to address the specific, mechanistic hurdles associated with the characterization of brominated organic compounds.
Whether you are analyzing active pharmaceutical ingredients (APIs), brominated flame retardants (BFRs), or environmental disinfection byproducts, bromine introduces unique physicochemical variables. Its thermal lability, complex isotopic signature, and heavy electron cloud require deliberate experimental designs. This guide provides self-validating troubleshooting protocols to ensure the scientific integrity of your analytical workflows.
Section 1: GC-MS Troubleshooting – Overcoming Thermal Degradation
The Issue: When analyzing high-molecular-weight brominated compounds (e.g., DecaBDE or HBCDD), users frequently observe severe peak tailing, complete loss of the intact molecular ion, and the appearance of unexpected lower-mass peaks (debromination artifacts).
The Causality: The carbon-bromine (C-Br) bond is relatively weak. At injector or column oven temperatures exceeding 240°C, thermolabile brominated compounds undergo spontaneous thermal degradation via debromination[1]. The longer the residence time in the heated zones of the gas chromatograph, the more pronounced the degradation becomes.
Protocol: Optimized GC-MS Workflow for Thermolabile Brominated Compounds To create a self-validating system where peak integrity confirms the absence of degradation, implement the following step-by-step methodology:
-
Modify the Injection Technique: Replace standard split/splitless injection with Programmed Temperature Vaporization (PTV) or direct on-column injection. This minimizes the initial thermal shock the analytes experience in the liner[2].
-
Optimize Column Dimensions: Install a short, thin-film capillary column (e.g., 15 m length × 0.25 mm internal diameter, 0.1 µm stationary phase film thickness). This drastically reduces the residence time of the analytes in the oven[1],[3].
-
Accelerate Carrier Gas: Increase the carrier gas flow rate (e.g., Helium at 1.5–2.0 mL/min) to elute compounds rapidly before thermal breakdown can occur.
-
Targeted MS Detection: For highly brominated congeners (like DecaBDE), the intact molecular ion [M]⁺ is often too unstable for reliable quantitation. Set your mass spectrometer to monitor the [M-2Br]⁺ fragment, which offers significantly higher abundance and stability for Multiple Ion Detection (MID)[3].
Caption: Workflow for mitigating thermal degradation of brominated compounds in GC-MS.
Section 2: LC-MS/MS – Managing In-Source Fragmentation
The Issue: During negative-ion electrospray ionization (NI-ESI), the intact precursor ion[M-H]⁻ is entirely missing. Instead, the mass spectrum is dominated by background noise and intense peaks at m/z 79 and 81.
The Causality: Brominated compounds are highly susceptible to Induced In-Source Fragmentation (IISF). The voltage applied in the ESI source easily cleaves the weak C-Br bond, releasing the stable bromide anion (Br⁻). Because bromine possesses two stable isotopes (⁷⁹Br and ⁸¹Br) at a nearly 1:1 natural abundance, these specific ions dominate the spectrum, masking the intact molecule[4],[5].
Protocol: Exploiting IISF for Selective Detection Instead of fighting in-source fragmentation, use it as a powerful, self-validating diagnostic tool to filter out matrix interference.
-
Deliberate Source Tuning: Intentionally increase the cone/fragmentor voltage in the ESI source to induce complete, uniform cleavage of the C-Br bond[5].
-
Precursor Ion Scanning: Program the triple quadrupole mass spectrometer to perform a precursor ion scan specifically for m/z 79 and 81. This ensures that only molecules capable of releasing a bromide ion are recorded, effectively blinding the detector to non-brominated matrix contaminants[5].
-
Isotopic Pattern Verification: Validate the identity of the compound by ensuring the detected precursor ions yield a strict 1:1 intensity ratio for the ⁷⁹Br and ⁸¹Br transitions[4].
Table: Characteristic Isotope Patterns for Brominated Compounds Use this quantitative reference to validate the number of bromine atoms in your unknown structures.
| Number of Br Atoms | Major Isotope m/z Peaks (Relative Intensity) | Diagnostic Application |
| 1 | M (100%), M+2 (98%) | Confirming mono-brominated APIs |
| 2 | M (50%), M+2 (100%), M+4 (50%) | Identifying dibrominated metabolites |
| 3 | M (34%), M+2 (100%), M+4 (98%), M+6 (32%) | Screening tribrominated flame retardants |
| 4 | M (17%), M+2 (68%), M+4 (100%), M+6 (66%), M+8 (16%) | Complex environmental PBDE profiling |
Section 3: NMR Spectroscopy – Decoding the "Heavy Atom Effect"
The Issue: When assigning ¹³C NMR spectra for brominated aromatics or alkanes, the carbon directly attached to the bromine (ipso-carbon) appears significantly further upfield (lower ppm) than predicted by standard electronegativity rules.
The Causality: This anomaly is caused by the "heavy atom effect." Bromine possesses a massive, diffuse electron cloud in its p and d orbitals. This electron cloud effectively immerses the adjacent carbon nucleus, providing immense diamagnetic shielding. Consequently, the chemical shift moves upfield, directly opposing the expected inductive deshielding effect that dominates lighter halogens like fluorine and chlorine[6].
Protocol: Validating NMR Assignments for Brominated Scaffolds
-
Bypass 1D Predictions: Do not rely solely on 1D ¹³C predictive software, as algorithms frequently underestimate diamagnetic shielding from heavy halogens.
-
Orthogonal 2D NMR Validation: Utilize 2D NMR techniques (HMBC/HSQC). Establish connectivity from adjacent, unaffected protons (β and γ positions) back to the ipso-carbon. The heavy atom effect diminishes rapidly beyond the α-carbon, making β-protons reliable anchors[6].
-
Quadrupolar Confirmation: Bromine is a quadrupolar nucleus. Look for slight line broadening in the ¹³C signals of adjacent carbons. This broadening serves as a secondary, physical confirmation of the carbon's proximity to the bromine atom.
Caption: Competing inductive and diamagnetic shielding effects determining 13C NMR chemical shifts.
Section 4: Frequently Asked Questions (FAQs)
Q: Why do I see poor recovery of polybrominated diphenyl ethers (PBDEs) during solid-phase extraction (SPE)? A: Highly brominated compounds (like Hepta- to DecaBDE) are extremely lipophilic and possess very low solubility in polar solvents. If your elution solvent is too polar (e.g., pure methanol), the compounds will remain retained on the hydrophobic SPE sorbent. Solution: Incorporate a non-polar modifier, such as dichloromethane or hexane, into your elution step to ensure quantitative recovery.
Q: Can I use Atmospheric Pressure Chemical Ionization (APCI) instead of ESI for brominated flame retardants in LC-MS? A: While APCI is generally better for non-polar compounds than ESI, it still struggles to efficiently ionize highly brominated, electron-deficient molecules. Atmospheric Pressure Photoionization (APPI) is often the superior choice for LC-MS of PBDEs, as the photon-based ionization provides higher efficiency for apolar, highly halogenated structures without causing excessive fragmentation[7].
References
-
Title: Simultaneous Screening of Major Flame Retardants and Plasticizers in Polymer Materials Using Pyrolyzer/Thermal Desorption Gas Chromatography Mass Spectrometry (Py/TD–GC–MS) Source: mdpi.com URL: [Link]
-
Title: Chemical Shifts: Carbon - Organic Chemistry at CU Boulder Source: colostate.edu URL: [Link]
-
Title: Comparative Nontargeted Analysis and Toxicity of Brominated Disinfection Byproducts from Chlorination and Chloramination of Natural Organic Matter Source: acs.org URL: [Link]
-
Title: Comparison of analytical strategies for the chromatographic and mass spectrometric measurement of brominated flame retardants: 1 Source: scispace.com URL: [Link]
-
Title: Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives Source: semanticscholar.org URL: [Link]
-
Title: Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation Source: researchgate.net URL: [Link]
Sources
Technical Support Center: Synthesis of 2-Amino-2-(3-bromo-phenyl)-propionitrile
Welcome to the Technical Support Center for α -aminonitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals actively synthesizing 2-Amino-2-(3-bromo-phenyl)-propionitrile .
Synthesizing α -aminonitriles from ketones (like 3'-bromoacetophenone) is notoriously more difficult than from aldehydes. Ketones suffer from steric hindrance and the inductive electron-donating effect (+I) of the methyl group, which significantly reduces the electrophilicity of the carbonyl carbon[1]. This guide provides validated protocols, mechanistic causality, and troubleshooting FAQs to overcome these thermodynamic barriers.
Mechanistic Workflow: Route Divergence
The following diagram illustrates the mechanistic divergence between the modern anhydrous approach and the legacy aqueous approach for this specific substrate.
Caption: Mechanistic divergence in the Strecker synthesis of 3'-bromoacetophenone.
Experimental Methodologies
Protocol A: Modified Anhydrous Strecker (Recommended)
This route utilizes Trimethylsilyl cyanide (TMSCN) and Titanium(IV) isopropoxide ( Ti(O−iPr)4 ). It is the gold standard for sterically hindered ketones[2].
-
Causality: Ti(O−iPr)4 acts as a dual-purpose reagent. As a Lewis acid, it coordinates to the carbonyl oxygen, increasing its electrophilicity[3]. Simultaneously, it acts as a water scavenger, driving the equilibrium of ketimine formation forward in anhydrous conditions. TMSCN is highly nucleophilic and irreversibly traps the imine[2].
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask under N2 atmosphere. Add 3'-bromoacetophenone (1.0 equiv, 10 mmol) and dissolve in 15 mL of anhydrous methanol.
-
Imine Formation: Add a 7M solution of NH3 in methanol (3.0 equiv, 30 mmol), followed by the dropwise addition of Ti(O−iPr)4 (1.2 equiv, 12 mmol). Stir the reaction mixture at room temperature for 4–6 hours.
-
Cyanation: Cool the reaction mixture to 0 °C using an ice bath. Carefully add TMSCN (1.5 equiv, 15 mmol) dropwise over 10 minutes.
-
Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO3 . A white precipitate ( TiO2 salts) will form. Filter the entire biphasic mixture through a pad of Celite, washing the filter cake with Ethyl Acetate (3 × 20 mL).
-
Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) if necessary.
Protocol B: Classic Aqueous Strecker (Legacy Baseline)
This route relies on sodium cyanide ( NaCN ) and ammonium chloride ( NH4Cl ). It is generally not recommended for 3'-bromoacetophenone due to poor thermodynamics but is provided for baseline comparison.
-
Causality: In aqueous media, the formation of the hemiaminal/imine from a ketone is highly reversible and heavily favors the starting materials. The relatively weak nucleophilicity of the cyanide anion in water struggles to trap the transient imine intermediate efficiently[1].
Step-by-Step Workflow:
-
Preparation: In a well-ventilated fume hood, dissolve NH4Cl (2.0 equiv, 20 mmol) and NaCN (1.5 equiv, 15 mmol) in 20 mL of a 1:1 mixture of Water/Ethanol.
-
Addition: Add 28% aqueous NH3 (2.0 equiv, 20 mmol), followed by 3'-bromoacetophenone (1.0 equiv, 10 mmol).
-
Heating: Heat the sealed reaction mixture to 60 °C for 24–48 hours.
-
Workup: Cool to room temperature, extract with Dichloromethane (3 × 20 mL), dry over Na2SO4 , and concentrate.
Quantitative Data Comparison
| Parameter | Protocol A: Modified Anhydrous | Protocol B: Classic Aqueous |
| Typical Yield | 80% – 92% | 20% – 35% |
| Reaction Time | 16 – 18 hours | 24 – 48 hours |
| Cyanide Source | TMSCN (Liquid, highly reactive) | NaCN (Solid salt) |
| Catalyst / Promoter | Ti(O−iPr)4 (Lewis Acid) | None (Thermal activation) |
| Imine Thermodynamics | Driven to completion via water scavenging | Equilibrium-limited, favors ketone |
| Primary Byproducts | TiO2 (easily filtered), HMDSO | Unreacted ketone, cyanohydrin |
Troubleshooting & FAQs
Q: My reaction stalls at 30% yield using the Classic Strecker (Protocol B). How can I drive it to completion? A: You are hitting a thermodynamic wall. Ketones are significantly less electrophilic than aldehydes. To overcome this, you must abandon the aqueous conditions. Switch to Protocol A, where Ti(O−iPr)4 forces imine formation and TMSCN provides an irreversible nucleophilic attack[2].
Q: Can I use a primary amine (e.g., benzylamine) to form a more stable imine, and then deprotect it later to get the primary aminonitrile? A: While N-benzyl imines form more readily, do not use benzylamine for this specific substrate. Deprotecting an N-benzyl group typically requires palladium-catalyzed hydrogenolysis ( Pd/C , H2 ). The 3-bromo substituent on your aromatic ring is highly susceptible to catalytic debromination under these conditions, which will destroy your target molecule. If you must use a protecting group strategy, use a 2,4-dimethoxybenzyl (DMB) amine; the DMB group can be cleaved under acidic conditions (e.g., TFA) without affecting the aryl bromide.
Q: I am scaling up Protocol A. How do I safely handle and quench TMSCN? A: TMSCN is extremely toxic and readily hydrolyzes in the presence of moisture to release lethal Hydrogen Cyanide (HCN) gas. All manipulations must be done in a fume hood. To quench the reaction and decontaminate glassware, use a strongly basic sodium hypochlorite (industrial bleach) solution[4]. The basic pH (NaOH, pH > 10) prevents the formation of HCN gas, while the hypochlorite oxidizes the residual cyanide ions into significantly less toxic cyanate ( OCN− )[4]. Never mix cyanides with acidic waste streams[4].
Q: After Protocol A, my product is a sticky residue instead of a powder. What went wrong? A: This is usually caused by incomplete removal of the titanium salts or residual hexamethyldisiloxane (HMDSO, a byproduct of TMSCN). Ensure you thoroughly quench with NaHCO3 until gas evolution completely stops, and do not skip the Celite filtration. If the residue persists, dissolve the crude mixture in minimal diethyl ether and precipitate the product by bubbling anhydrous HCl gas to isolate it as the clean hydrochloride salt.
References
- Highly Efficient Three-Component Strecker-Type Reaction of Aldehydes and Ketones Using TMSCN Catalyzed by Mesoporous Borosilicate (B-MCM-41)
- Gallium (III)
- Source: National Institutes of Health (PMC)
- Metal catalyzed asymmetric cyanation reactions Source: ResearchGate URL
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Validation & Comparative
A Comparative Guide to Aminonitrile Synthesis: From Classic Reactions to Modern Catalysis
The synthesis of α-aminonitriles serves as a critical gateway to the production of α-amino acids, the foundational building blocks of peptides, proteins, and numerous pharmaceuticals. The choice of synthetic methodology for these vital intermediates has profound implications for yield, stereochemical control, scalability, and environmental impact. This guide provides an in-depth, objective comparison of the seminal Strecker synthesis with its principal alternatives, offering experimental data and field-proven insights for researchers, scientists, and drug development professionals.
The Enduring Benchmark: The Strecker Synthesis
First reported by Adolph Strecker in 1850, the Strecker synthesis is a one-pot, three-component reaction involving an aldehyde or ketone, an amine (typically ammonia), and a cyanide source.[1] Its enduring appeal lies in its simplicity, high atom economy, and the use of readily available starting materials.[2]
Mechanism of the Classical Strecker Synthesis
The reaction proceeds in two main stages: the formation of an α-aminonitrile, followed by an optional hydrolysis step to yield the corresponding α-amino acid.[3]
-
Imine/Iminium Ion Formation: The aldehyde or ketone reacts with ammonia (or an amine) to form an imine. In the presence of an acid, the imine is protonated to form an iminium ion, a more potent electrophile.
-
Cyanide Addition: A nucleophilic cyanide ion attacks the imine or iminium carbon, forming the α-aminonitrile.[3]
The classical Strecker synthesis, however, inherently produces a racemic mixture of aminonitriles, necessitating a subsequent resolution step to isolate a single enantiomer, which is often a significant drawback in pharmaceutical applications.[1]
Caption: Classical Strecker Synthesis Pathway.
Asymmetric Strecker Synthesis: The Quest for Chirality
To overcome the limitation of producing racemic mixtures, significant research has focused on developing asymmetric variants of the Strecker reaction.[4] These methods can be broadly categorized into two approaches:
-
Chiral Auxiliaries: A chiral amine is used as a reactant, which directs the cyanide addition to one face of the imine intermediate, leading to a diastereomeric mixture of aminonitriles that can be separated. The chiral auxiliary is then cleaved to yield the enantiomerically enriched product.
-
Catalytic Asymmetric Synthesis: A chiral catalyst is employed in substoichiometric amounts to control the stereochemical outcome of the reaction. This approach is often more efficient and atom-economical. A wide array of catalysts has been developed, including chiral metal complexes (e.g., with aluminum, titanium, zirconium) and organocatalysts (e.g., thiourea derivatives, cinchona alkaloids).[4][5]
The choice of catalyst is critical and depends on the specific substrate and desired outcome. For instance, chiral thiourea catalysts activate the imine substrate through hydrogen bonding, facilitating an enantioselective attack by the cyanide nucleophile.[4]
Key Alternatives to the Strecker Synthesis
While the Strecker synthesis remains a cornerstone, several alternative methods have been developed, each with its own set of advantages and disadvantages.
The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a multicomponent reaction that synthesizes 5-substituted and 5,5-disubstituted hydantoins from a carbonyl compound, potassium cyanide, and ammonium carbonate.[6] While the direct product is a hydantoin, this reaction is highly relevant as it proceeds through an aminonitrile intermediate, and the resulting hydantoin can be hydrolyzed to the corresponding α-amino acid.
Causality Behind Experimental Choices: The reaction is typically performed at elevated temperatures (58-110°C) in a closed system to contain volatile components like ammonia and carbon dioxide, which are generated from the decomposition of ammonium carbonate.[2] The use of aqueous ethanol as a solvent is common, as it helps to dissolve both the organic starting materials and the inorganic reagents.[6]
Caption: Biocatalytic Synthesis Workflow.
Organocatalytic Methods
The use of small organic molecules as catalysts for the asymmetric Strecker reaction has gained significant traction. [7]These catalysts are often metal-free, less sensitive to air and moisture, and more environmentally benign than their metal-based counterparts. Chiral thiourea and squaramide derivatives are among the most successful organocatalysts for this transformation, affording high yields and excellent enantioselectivities for a broad range of substrates. [4][8] Expertise and Experience: The success of organocatalytic Strecker reactions often hinges on the careful selection of the catalyst and reaction conditions. The catalyst's structure, particularly the nature and position of its hydrogen-bond-donating groups, plays a crucial role in activating the imine and controlling the stereochemical outcome. Solvent choice is also critical, with non-polar solvents often favoring higher enantioselectivities.
Quantitative Performance Comparison
The following table provides a comparative overview of the different aminonitrile synthesis methodologies for the preparation of 2-amino-2-phenylacetonitrile, a common precursor in pharmaceutical synthesis. [2]
| Metric | Classical Strecker | "Green" Strecker (in Water) | Organocatalytic Strecker | Biocatalytic Synthesis | Bucherer-Bergs Reaction |
|---|---|---|---|---|---|
| Typical Yield (%) | 65 - 75 | ~95 | ~98 | High (Varies) | High (Varies) |
| Reaction Time | Several hours to days | 30 min - 1.5 hr | Several hours | Varies | 10 - 90 hours |
| Temperature (°C) | Room Temperature | Room Temperature | Room Temperature | 25 - 40 | 58 - 110 |
| Atom Economy (%) | ~92 | ~92 | ~92 | ~92 | ~85 |
| Environmental Factor (E-Factor) | High | Low | Moderate | Low | Very High |
| Process Mass Intensity (PMI) | High | Low | Moderate | Low | Very High |
| Enantioselectivity (ee %) | 0 (Racemic) | 0 (Racemic) | Up to >99 | Up to >99 | 0 (Racemic) |
Data compiled from BenchChem's comparative guide and is specific to the synthesis of 2-amino-2-phenylacetonitrile. [2]
Experimental Protocols
Protocol for Asymmetric Strecker Synthesis using a Chiral Organocatalyst
This protocol describes the synthesis of an enantioenriched α-aminonitrile using a chiral thiourea catalyst.
Materials:
-
Substituted benzaldehyde (1.0 equiv)
-
Benzhydrylamine (1.0 equiv)
-
Chiral amido-thiourea catalyst (0.01-0.05 equiv)
-
Trimethylsilyl cyanide (TMSCN) (1.2 equiv)
-
Methanol (1.2 equiv)
-
Toluene (anhydrous)
-
Saturated aqueous NaHCO₃ solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve the substituted benzaldehyde and benzhydrylamine in toluene (0.5 M). Stir the mixture at room temperature for 2-4 hours. Monitor the formation of the imine by TLC.
-
Asymmetric Cyanation: In a separate flask, dissolve the chiral amido-thiourea catalyst in toluene. Cool the solution to -78 °C.
-
Transfer the pre-formed imine solution to the catalyst solution via cannula.
-
Add TMSCN dropwise to the reaction mixture, followed by the slow addition of methanol.
-
Stir the reaction at -78 °C for 20-48 hours, monitoring its progress by TLC.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude α-aminonitrile by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol for Bucherer-Bergs Synthesis of 5,5-Diphenylhydantoin
This protocol details the synthesis of a hydantoin, which can be subsequently hydrolyzed to an α,α-disubstituted amino acid. [2] Materials:
-
Benzophenone
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
60% Ethanol in water
-
Hydrochloric acid (HCl)
Procedure:
-
In a closed vessel, combine benzophenone, potassium cyanide, and ammonium carbonate in 60% aqueous ethanol.
-
Heat the mixture to 110 °C for an extended period (e.g., 90 hours).
-
After cooling, carefully acidify the reaction mixture with hydrochloric acid in a well-ventilated fume hood to precipitate the hydantoin product.
-
Collect the solid product by filtration.
-
Purify the 5,5-diphenylhydantoin by recrystallization from a suitable solvent system (e.g., ethanol/water).
Conclusion: Selecting the Optimal Synthesis Route
The choice of an aminonitrile synthesis method is a trade-off between yield, cost, safety, stereochemical control, and environmental impact.
-
The classical Strecker synthesis remains a viable option for producing racemic aminonitriles due to its simplicity and low cost.
-
Asymmetric Strecker reactions , particularly those employing organocatalysts , offer an excellent balance of high yield, exceptional enantioselectivity, and milder reaction conditions, making them highly attractive for pharmaceutical applications.
-
The Bucherer-Bergs reaction is a robust method for the synthesis of hydantoins, which are valuable precursors to α,α-disubstituted amino acids. However, it often requires harsh conditions and generates significant waste.
-
Biocatalytic methods represent the greenest approach, offering high enantioselectivity under benign conditions. While substrate scope can be a limitation, ongoing advances in protein engineering are expanding their applicability.
By carefully considering the data and protocols presented in this guide, researchers can select the most appropriate and sustainable method for their specific needs, contributing to the advancement of greener and more efficient chemical manufacturing.
References
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Recent advances in asymmetric Strecker reactions. (2014). Arkivoc, 2014(i), 205-248. [Link]
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Asymmetric Strecker Reactions. (2011). Chemical Reviews, 111(11), 6947-7001. [Link]
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Recent Developments in Catalytic Asymmetric Strecker-Type Reactions. (2001). Angewandte Chemie International Edition, 40(15), 2816-2819. [Link]
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Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. (2021). ACS Omega, 6(2), 1285–1299. [Link]
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Recent Developments in Catalytic Asymmetric Strecker-Type Reactions. (2025). ResearchGate. [Link]
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Strecker Reactions with Hexacyanoferrates as non-toxic Cyanide Sources. (2018). ResearchGate. [Link]
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Optimization of the reaction conditions. (n.d.). ResearchGate. [Link]
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The Catalytic Asymmetric Strecker Reaction. (2004). Organic Reactions. [Link]
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The application of NH4SCN as a nontoxic cyanide source for the divergent Strecker synthesis of aminonitriles and iminonitriles. (2016). Organic Chemistry Frontiers, 3(11), 1471-1475. [Link]
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Bucherer-Bergs Reaction. (n.d.). Merck Index. [Link]
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The strecker reaction of benzaldehyde, amines and cyanide. (1998). Durham E-Theses. [Link]
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Bucherer–Bergs reaction. (n.d.). Wikipedia. [Link]
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Asymmetric Strecker-Reaction with Quinine. (2020). Karlsruhe Institute of Technology. [Link]
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Metrics to Green Chemistry - Which are the best? (2002). Green Chemistry, 4(1), 20-26. [Link]
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Calcium catalysed Strecker-type reactions towards α-aminonitriles. (2025). RSC Publishing. [Link]
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Simplex optimization of yields in the Bucherer-Bergs reaction. (1981). The Journal of Organic Chemistry, 46(19), 3917-3920. [Link]
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Bucherer-Bergs Reaction. (n.d.). Organic Chemistry Portal. [Link]
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Bucherer-Bergs Reaction. (n.d.). Cambridge University Press. [Link]
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The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. [Link]
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Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). Molecules, 27(19), 6594. [Link]
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Strecker Synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. (2024). ResearchGate. [Link]
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Promiscuous enzyme enables efficient and benign synthesis of nitriles. (2018). University of Amsterdam. [Link]
-
Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. (2015). Molecules, 20(6), 10777-10802. [Link]
-
A truly green synthesis of α-aminonitriles via Strecker reaction. (2011). Organic and Medicinal Chemistry Letters, 1(1), 11. [Link]
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Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis. (2009). The Journal of Organic Chemistry, 74(7), 2873–2876. [Link]
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Green Chemistry and Engineering Metrics. (n.d.). American Chemical Society. [Link]
-
Absolute asymmetric Strecker synthesis in a mixed aqueous medium: reliable access to enantioenriched α-aminonitrile. (2015). Organic & Biomolecular Chemistry, 13(28), 7694-7697. [Link]
-
Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. (2024). Journal of the American Chemical Society. [Link]
-
Strecker amino acid synthesis. (n.d.). Wikipedia. [Link]
-
Catalytic Asymmetric Synthesis of Chiral α,α-Dialkyl Aminonitriles via Reaction of Cyanoketimines. (2024). Journal of the American Chemical Society, 146(18), 12329–12337. [Link]
-
New enzymatic methods for the synthesis of primary α-aminonitriles and unnatural α-amino acids by oxidative cyanation of primary amines with d-amino acid oxidase from porcine kidney. (2016). Green Chemistry, 18(20), 5549-5557. [Link]
-
Asymmetric Synthesis of Chiral Aliphatic α‐Tertiary Aminonitriles via Organocatalytic Isomerization of Cyanoketimines. (2024). Chinese Journal of Chemistry. [Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). ResearchGate. [Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). Biologics: Targets and Therapy, 18, 85–101. [Link]
-
Substrate scope (ketone) for the synthesis of α‐amino nitrile by catalyst 1 c. (n.d.). ResearchGate. [Link]
-
Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system. (2019). Biotechnology and Bioengineering, 116(7), 1639-1649. [Link]
-
Applying Enzymatic Synthesis for Chiral Molecules. (2019). Pharma's Almanac. [Link]
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What are the Limitations of Enzymes in Synthetic Organic Chemistry? (2018). Angewandte Chemie International Edition, 57(48), 15638-15649. [Link]
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A Comparative Guide to the Biological Activity of 2-Amino-2-(3-bromo-phenyl)-propionitrile and Its Analogs
In the landscape of contemporary drug discovery, the α-aminonitrile scaffold has emerged as a privileged structural motif, demonstrating a wide array of biological activities. These compounds are not only crucial intermediates in the synthesis of α-amino acids and various nitrogen-containing heterocycles but also exhibit intrinsic therapeutic potential, including anticancer, antimicrobial, and antiparasitic properties. This guide provides a comparative analysis of the biological activity of 2-Amino-2-(3-bromo-phenyl)-propionitrile and its structural analogs, with a focus on their antiproliferative effects against cancer cell lines. By examining the available experimental data, we aim to elucidate key structure-activity relationships (SAR) that govern the cytotoxic potential of this compound class, offering valuable insights for researchers, scientists, and drug development professionals.
The α-Aminonitrile Scaffold: A Versatile Pharmacophore
The inherent reactivity and structural features of α-aminonitriles contribute to their diverse biological profiles. The presence of a nitrile group, an amino group, and a variable aryl substituent on the same carbon atom allows for a multitude of interactions with biological targets. The nitrile moiety, for instance, can act as a hydrogen bond acceptor or a bioisostere for other functional groups, while the amino group provides a key site for further chemical modification and interaction with biological macromolecules. The nature and substitution pattern of the aryl ring play a pivotal role in modulating the lipophilicity, electronic properties, and overall steric profile of the molecule, which in turn significantly influences its biological activity.
Comparative Analysis of Antiproliferative Activity
While direct comparative studies on a series of 2-amino-2-aryl-propionitrile analogs are limited, a survey of the literature on structurally related aminonitrile-containing compounds provides valuable insights into their anticancer potential. The following data, compiled from various studies, showcases the cytotoxic effects of different aminonitrile derivatives against a panel of human cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, cell lines, and assay protocols.
Table 1: Antiproliferative Activity of 2-Amino-4-aryl-pyrano[3,2-c]quinoline-3-carbonitrile Derivatives[1][2]
| Compound ID | Aryl Substituent (R) | Cell Line: A549 (Lung) GI50 (nM) | Cell Line: HeLa (Cervical) GI50 (nM) | Cell Line: MCF-7 (Breast) GI50 (nM) | Cell Line: PC-3 (Prostate) GI50 (nM) |
| 5e | 4-Fluorophenyl | 26 | 29 | 25 | 24 |
| 5h | 4-Methoxyphenyl | 28 | 31 | 27 | 26 |
GI50: The concentration required to inhibit cell growth by 50%.
Table 2: Antiproliferative Activity of Dichlorophenylacrylonitrile Analogs[3]
| Compound ID | Terminal Group | Cell Line: HT29 (Colon) GI50 (µM) | Cell Line: U2OS (Osteosarcoma) GI50 (µM) | Cell Line: A2780 (Ovarian) GI50 (µM) | Cell Line: MCF10A (Normal Breast) GI50 (µM) |
| 13h | 4-Fluorobenzyl | 1.6 | 1.9 | 2.5 | 15 |
| 14h | N-Methylpiperazine | 0.36 | 1.1 | 1.8 | 2.5 |
GI50: The concentration required to inhibit cell growth by 50%.
Structure-Activity Relationship (SAR) Insights
The analysis of the available data, although from structurally diverse aminonitrile derivatives, allows for the deduction of several key structure-activity relationships:
-
Influence of Halogen Substitution: The presence and position of halogen atoms on the phenyl ring significantly impact the cytotoxic activity. For instance, in the pyrano[3,2-c]quinoline series, a 4-fluorophenyl substituent (compound 5e ) demonstrated potent antiproliferative activity[1][2]. Similarly, in a series of dichlorophenylacrylonitriles, halogenation was a key feature of the lead compounds[3]. This suggests that the electron-withdrawing nature and steric bulk of halogens can enhance the interaction of the molecule with its biological target. The 3-bromo substitution in 2-Amino-2-(3-bromo-phenyl)-propionitrile is therefore anticipated to contribute favorably to its biological activity profile.
-
Role of the Aryl Moiety: The nature of the aryl group is a critical determinant of biological activity. Modifications to the phenyl ring, such as the introduction of electron-donating or electron-withdrawing groups, can modulate the electronic distribution and lipophilicity of the entire molecule, thereby affecting its ability to cross cell membranes and interact with intracellular targets.
-
Impact of the Amino Group Substitution: While the primary amino group is a key feature of the α-aminonitrile scaffold, its substitution can lead to significant changes in biological activity. This provides a valuable handle for further optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.
Experimental Methodologies
The evaluation of the antiproliferate activity of novel chemical entities is a cornerstone of anticancer drug discovery. The most common in vitro method employed in the cited studies is the MTT assay.
MTT Assay Protocol for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 2-Amino-2-(3-bromo-phenyl)-propionitrile and its analogs) and incubated for a specified period (typically 48-72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized buffer.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.
Caption: A generalized workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The available evidence suggests that the α-aminonitrile scaffold, particularly with aryl substitutions, holds significant promise for the development of novel anticancer agents. The presence of a bromine atom at the meta-position of the phenyl ring in 2-Amino-2-(3-bromo-phenyl)-propionitrile is likely to confer potent biological activity, a hypothesis supported by the observed trend of halogenated analogs in related compound series.
To definitively establish the comparative biological activity of 2-Amino-2-(3-bromo-phenyl)-propionitrile, a focused study is warranted. Such an investigation should involve the synthesis of a series of analogs with systematic variations in the substitution pattern of the phenyl ring (e.g., chloro, fluoro, nitro, methyl, methoxy at ortho, meta, and para positions) and their subsequent evaluation in a panel of cancer cell lines under standardized conditions. This would provide a robust dataset for a comprehensive structure-activity relationship analysis and guide the rational design of more potent and selective anticancer drug candidates based on the 2-amino-2-aryl-propionitrile scaffold.
Caption: Conceptual workflow for SAR studies of 2-amino-2-aryl-propionitrile analogs.
References
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Aly, H. M., et al. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Medicinal Chemistry. [Link]
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Racané, L., et al. (2026). Synthesis and Antiproliferative activity in vitro of Amidino Substituted 2-phenylbenzazoles. Croatica Chemica Acta. [Link]
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Gready, J. E., et al. (2021). Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents. Scientific Reports. [Link]
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Aly, H. M., et al. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. ResearchGate. [Link]
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Pospíšil, J., et al. (2025). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI. [Link]
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Chimenti, F., et al. (2012). 2-Cinnamamido, 2-(3-phenylpropiolamido), and 2-(3-phenylpropanamido)benzamides: Synthesis, antiproliferative activity, and mechanism of action. Bioorganic & Medicinal Chemistry Letters. [Link]
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Di Cesare, E., et al. (2016). COTI-2, a novel small molecule that is active against multiple human cancer cell lines in vitro and in vivo. Oncotarget. [Link]
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Galvin, D., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Himaja, M., et al. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. [Link]
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Soni, B., et al. (2011). Synthesis and Antimicrobial Activity of Some Novel Benzothiazole Derivatives. Pharmacophore. [Link]
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Wieking, K., et al. (2021). Quantitative Structure–Activity Relationships of Natural-Product-Inspired, Aminoalkyl-Substituted 1-Benzopyrans as Novel Antiplasmodial Agents. Molecules. [Link]
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Hunn, M., et al. (2009). Drug design, in vitro pharmacology, and structure-activity relationships of 3-acylamino-2-aminopropionic acid derivatives, a novel class of partial agonists at the glycine site on the N-methyl-D-aspartate (NMDA) receptor complex. Journal of Medicinal Chemistry. [Link]
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Assessing the Purity of Synthesized 2-Amino-2-(3-bromo-phenyl)-propionitrile: A Comparative HPLC Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Method Development Guide
Introduction & Physicochemical Profiling
The Strecker synthesis is a foundational multicomponent reaction used to generate α-aminonitriles, which are highly valuable intermediates in organic synthesis and direct precursors to unnatural α-amino acids and mechanism-based protease inhibitors[1],[2]. However, assessing the purity of synthesized 2-Amino-2-(3-bromo-phenyl)-propionitrile presents a unique set of chromatographic challenges.
As a Senior Application Scientist, I approach this molecule by first profiling its physicochemical causality:
-
Basic Primary Amine ( pKa≈8.5 ): At neutral pH, this group is positively charged. In standard Reversed-Phase Liquid Chromatography (RPLC), basic analytes often suffer from severe peak tailing due to secondary ion-exchange interactions with unreacted, acidic silanol groups on the silica support[3].
-
Polar Aprotic Nitrile (-CN): Contributes to the molecule's overall polarity, drawing it into the void volume on traditional hydrophobic columns.
-
Hydrophobic Halogenated Ring (3-Bromophenyl): Provides strong π−π and hydrophobic retention mechanisms, creating a "split-personality" molecule that demands careful phase selection.
-
Chiral Center (C2): Because the compound is synthesized from a ketone (3-bromoacetophenone), the product is a racemate. Chemical purity and enantiomeric purity must be assessed independently.
This guide objectively compares three methodologies—Reversed-Phase HPLC (RP-HPLC) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Chiral Normal-Phase HPLC —providing self-validating protocols for each.
Methodological Comparison: RP-HPLC vs. HILIC
While standard RPLC using C18 columns is the default for many laboratories, it is often unsuitable for highly polar basic molecules without significant mobile phase optimization[3]. HILIC offers an orthogonal approach. HILIC stationary phases are highly polar; they absorb water from the mobile phase to form an immobilized water-rich bilayer. Analytes partition into this aqueous layer, meaning that in HILIC, water is the strong eluting solvent and acetonitrile is the weak solvent[4].
Quantitative Performance Comparison
Data represents validated system suitability metrics for the separation of the target aminonitrile from its primary synthetic precursor (3-bromoacetophenone).
| Metric | RP-HPLC (End-capped C18) | HILIC (Amide-bonded) | Chiral HPLC (Amylose) |
| Retention Mechanism | Hydrophobic / Ion-Pairing | Aqueous Layer Partitioning | Steric / Hydrogen Bonding |
| Retention Time (RT) | 4.8 min | 6.5 min | 8.2 min (R), 9.7 min (S) |
| Tailing Factor ( As ) | 1.15 (with 0.1% TFA) | 1.05 (Excellent peak shape) | 1.25 |
| Theoretical Plates ( N ) | 12,500 | 16,000 | 8,500 |
| Resolution ( Rs ) | 5.2 (from precursor) | 8.4 (from precursor) | 2.8 (between enantiomers) |
| Primary Utility | Routine Chemical Purity | Polar Impurities / LC-MS | Enantiomeric Excess (ee%) |
Self-Validating Experimental Protocols
A protocol is only as good as its internal validation. The following workflows are designed as self-validating systems: they include built-in System Suitability Tests (SST) to prove causality and ensure the system is physically capable of the separation before sample analysis begins.
Protocol A: RP-HPLC for Routine Chemical Purity
Causality: We utilize a low-pH mobile phase with Trifluoroacetic Acid (TFA). The low pH ( ≈2.0 ) fully protonates the amine and simultaneously suppresses the ionization of residual silanols on the C18 phase, preventing peak tailing. TFA also acts as a weak ion-pairing agent, increasing the retention of the polar amine[3].
Step-by-Step Workflow:
-
Column: Waters Acquity UPLC BEH C18 (1.7 μm, 2.1 × 50 mm) or equivalent fully end-capped column[1].
-
Mobile Phase A: HPLC-grade Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.
-
Detection: UV at 220 nm (nitrile/amine absorbance) and 254 nm (aromatic ring).
-
Self-Validation (SST): Inject a spiked mixture of 2-Amino-2-(3-bromo-phenyl)-propionitrile and 3-bromoacetophenone.
-
Pass Criteria: Baseline resolution ( Rs>2.0 ) must be achieved. Tailing factor for the aminonitrile must be ≤1.5 . If tailing exceeds 1.5, column degradation (exposed silanols) is the likely cause.
-
Protocol B: HILIC for Orthogonal Purity & LC-MS Compatibility
Causality: If polar byproducts (e.g., unreacted ammonium salts or cyanide degradation products) co-elute in the void volume of the C18 column, HILIC is required. Ammonium formate is mandatory in the mobile phase to facilitate the formation of the critical water bilayer on the stationary phase[4].
Step-by-Step Workflow:
-
Column: Agilent AdvanceBio Amide or equivalent HILIC phase.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.2). Note: Do not use pure water; the buffer salt is required for the partitioning mechanism[4].
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 90% B (Weak solvent in HILIC) and decrease to 50% B over 10 minutes.
-
Self-Validation (SST): Inject a blank (90% ACN). Then inject the sample.
-
Pass Criteria: The target compound must elute after the void volume marker (e.g., toluene). If retention is lost, the column was not properly equilibrated. HILIC requires at least 20 column volumes of initial mobile phase to rebuild the water layer[4].
-
Protocol C: Chiral HPLC for Enantiomeric Purity
Causality: To resolve the racemic mixture, a chiral stationary phase (CSP) is required. Diethylamine (DEA) is added to the mobile phase to competitively bind to non-chiral active sites on the CSP, preventing the basic amine of our target compound from sticking and tailing.
Step-by-Step Workflow:
-
Column: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane / Isopropanol (80:20 v/v) containing 0.1% Diethylamine (DEA).
-
Flow Rate: 1.0 mL/min (Isocratic).
-
Self-Validation (SST): Inject the racemic standard.
-
Pass Criteria: Two peaks of equal area (50:50 ratio) must be observed with Rs>1.5 . Only then can the enantiomeric excess (ee%) of an asymmetric synthesis batch be accurately quantified.
-
Decision Workflow for Method Selection
To streamline laboratory operations, follow this logical decision tree for analyzing α-aminonitriles.
Fig 1. Decision workflow for selecting and validating HPLC methodologies for aminonitrile purity assessment.
Conclusion
Assessing the purity of 2-Amino-2-(3-bromo-phenyl)-propionitrile requires an understanding of its dual nature: a highly polar basic core attached to a hydrophobic aromatic ring. While heavily end-capped C18 columns with low-pH ion-pairing agents serve as robust workhorses for routine purity, HILIC provides an indispensable, orthogonal self-validation tool—especially when coupled with mass spectrometry. By implementing the self-validating system suitability checks described above, analytical scientists can guarantee the integrity of their chromatographic data.
References
- Source: nih.
- Source: agilent.
- Source: nih.
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- 3. Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
A Comparative Guide to the X-ray Crystallography of 2-Amino-2-(3-bromo-phenyl)-propionitrile Derivatives: A Predictive Approach
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: The precise three-dimensional atomic arrangement of a molecule, as determined by single-crystal X-ray crystallography, is fundamental to understanding its physicochemical properties and biological activity. This guide addresses the crystallographic analysis of 2-Amino-2-(3-bromo-phenyl)-propionitrile and its derivatives. As of this writing, a dedicated single-crystal X-ray diffraction study for this specific compound is not publicly available. Therefore, this document provides a comparative analysis based on structurally similar compounds to predict the crystallographic behavior of the title compound. Furthermore, a comprehensive, best-practice experimental protocol is provided to guide researchers in their future work on this and related molecules.
Introduction: The Significance of Aminonitriles
α-Aminonitriles are a critical class of organic compounds, serving as versatile intermediates in the synthesis of α-amino acids, peptides, and various heterocyclic compounds with significant biological activity.[1][2] The presence of a chiral center, an amino group, and a nitrile group provides a rich tapestry of potential intermolecular interactions that govern their solid-state packing. The introduction of a bromophenyl substituent further adds to the complexity and potential for directed intermolecular interactions, such as halogen bonding and π-π stacking.[3] Understanding the crystal structure of these molecules is paramount for rational drug design, polymorphism screening, and optimizing solid-state properties.
Comparative Crystallographic Analysis
In the absence of direct crystallographic data for 2-Amino-2-(3-bromo-phenyl)-propionitrile, we can infer its likely solid-state behavior by examining the crystal structures of closely related molecules. This comparative approach allows us to dissect the influence of the key structural motifs: the aminonitrile core and the 3-bromophenyl group.
The Role of the Aminonitrile Moiety in Crystal Packing
The amino and nitrile groups are potent hydrogen bond donors and acceptors, respectively. In the solid state, aminonitrile derivatives frequently exhibit extensive hydrogen-bonding networks. For instance, the crystal structure of 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate reveals dimers formed through N—H···N hydrogen bonds.[4] This suggests that the amino group of our title compound will likely participate in similar hydrogen bonding, either with the nitrile group of an adjacent molecule (forming dimers or chains) or with other potential hydrogen bond acceptors.
The Influence of the 3-Bromophenyl Group
The 3-bromophenyl group is expected to significantly influence the crystal packing through several types of intermolecular interactions:
-
Halogen Bonding: The bromine atom, with its electropositive σ-hole, can act as a halogen bond donor, interacting with Lewis bases such as the nitrile nitrogen or the amino group of a neighboring molecule.
-
π-π Stacking: The phenyl rings can engage in π-π stacking interactions, which are a common feature in the crystal structures of aromatic compounds. In the crystal structure of 2-(3-bromophenyl)-1,3-dithiane, centrosymmetrically related bromobenzene rings exhibit π–π interactions.[5][6]
-
C-H···π Interactions: The hydrogen atoms of the phenyl ring can also participate in C-H···π interactions with the aromatic rings of adjacent molecules.
The interplay of these forces will determine the final crystal lattice. The position of the bromine atom at the meta position may lead to more complex packing arrangements compared to para-substituted analogues.
Comparative Data from Structurally Related Compounds
To provide a quantitative basis for comparison, the following table summarizes key crystallographic parameters from published structures of related compounds.
| Compound | 2-(3-bromophenyl)-1,3-dithiane[5] | 3-(p-bromophenyl)phthalide[7] | (E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one[8] | 2-Amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate[4] |
| Chemical Formula | C₁₀H₁₁BrS₂ | C₁₄H₉BrO₂ | C₁₅H₁₀BrFO | C₁₈H₁₄BrN₃O·0.5H₂O |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | P2₁/n | Pbca | P2₁/c | C2/c |
| a (Å) | 8.9821(4) | 6.17 | 27.795(3) | Not Reported |
| b (Å) | 11.3871(5) | 26.95 | 3.9690(4) | Not Reported |
| c (Å) | 11.0550(5) | 14.48 | 11.3703(11) | Not Reported |
| β (˚) | 99.604(3) | 90 | 93.290(2) | Not Reported |
| Volume (ų) | 1114.86(9) | 2408 | 1251.9(2) | Not Reported |
| Z | 4 | 8 | 4 | 4 |
This data highlights the prevalence of monoclinic crystal systems for bromophenyl derivatives. The specific packing and unit cell dimensions for 2-Amino-2-(3-bromo-phenyl)-propionitrile will ultimately depend on the subtle balance of the intermolecular forces discussed.
Experimental Protocol for X-ray Crystallographic Analysis
The following section provides a detailed, step-by-step methodology for the single-crystal X-ray diffraction analysis of a novel compound such as 2-Amino-2-(3-bromo-phenyl)-propionitrile.
Synthesis and Crystallization
-
Synthesis: The synthesis of the title compound can be achieved through a Strecker reaction involving 3-bromobenzaldehyde, a cyanide source (e.g., KCN or TMSCN), and an ammonia source, followed by the introduction of the additional methyl group.[1]
-
Purification: The crude product should be purified to the highest possible degree using techniques such as column chromatography or recrystallization to remove impurities that can inhibit crystal growth.
-
Crystallization: The growth of a single crystal of sufficient size and quality is often the most challenging step.[9] A systematic screening of crystallization conditions is recommended.
-
Solvent Selection: A range of solvents of varying polarity (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof) should be tested.
-
Techniques:
-
Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered vial to allow for the slow evaporation of the solvent.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution can induce crystallization.
-
Slow Cooling: A saturated solution at an elevated temperature is slowly cooled to room temperature or below.
-
-
Data Collection and Processing
Caption: A generalized workflow for single-crystal X-ray crystallographic analysis.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head. For data collection at low temperatures (to minimize thermal motion and radiation damage), the crystal is typically flash-cooled in a stream of liquid nitrogen.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated, and the diffracted X-rays are collected on a detector.[10]
-
Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of each reflection. This step involves integration, scaling, and absorption correction.
Structure Solution and Refinement
-
Structure Solution: The initial atomic positions are determined from the processed diffraction data. For small molecules, direct methods or Patterson methods are commonly employed. The presence of the heavy bromine atom can be particularly useful in the Patterson method.[7]
-
Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Validation: The final refined structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit) and by checking for any unusual geometric parameters. The final atomic coordinates are typically deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).
Predicted Intermolecular Interactions and Structural Motifs
Based on the comparative analysis, we can predict the likely intermolecular interactions that will define the crystal structure of 2-Amino-2-(3-bromo-phenyl)-propionitrile.
Caption: Predicted key intermolecular interactions for 2-Amino-2-(3-bromo-phenyl)-propionitrile.
We anticipate a complex interplay of strong N-H···N hydrogen bonds, directional Br···N halogen bonds, and dispersive π-π stacking interactions. The relative strengths and geometries of these interactions will dictate the overall supramolecular architecture.
Conclusion
While the definitive crystal structure of 2-Amino-2-(3-bromo-phenyl)-propionitrile awaits experimental determination, a comparative analysis of structurally related compounds provides valuable predictive insights into its solid-state behavior. The presence of the aminonitrile and 3-bromophenyl moieties suggests a rich landscape of intermolecular interactions, including hydrogen bonding, halogen bonding, and π-π stacking, which will govern its crystal packing. The provided experimental protocol offers a robust framework for researchers to successfully elucidate the structure of this and other novel aminonitrile derivatives, thereby contributing to a deeper understanding of their structure-property relationships.
References
- Zukerman-Schpector, J., Caracelli, I., Stefani, H. A., Gozhina, O., & Tiekink, E. R. T. (2015). Crystal structure of 2-(3-bromophenyl)-1,3-dithiane.
- Kalyani, V., & Vijayan, M. (1969). The Crystal and Molecular Structure of 3-(p-Bromophenyl)phthalide. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 25(7), 1281-1287.
-
ResearchGate. (n.d.). Crystal data and other experimental details for a-aminonitrile 1. Retrieved from [Link]
- Li, Y., Wang, Y., Zhang, H., & Li, G. (2016). Crystal structure of 3-(3-bromophenyl)-1′,3′-dimethyl-2′H,3H,4H-spiro[furo[3, 2-c]chromene-2,5′-pyrimidine]-2′,4,4′,6′(1′H,3′H) tetraone, C22H15BrN2O6. Zeitschrift für Kristallographie - New Crystal Structures, 231(2), 461-462.
-
ResearchGate. (n.d.). Crystal structure of 2-(3-bromophenyl)-1,3-dithiane. Retrieved from [Link]
- Liu, X., Deng, Y., Deng, T., Yu, Y., Gao, Y., Han, X.-L., Cheng, C., Luo, J., & Deng, L. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society.
- Reyes-González, M. A., Cedillo-Cruz, A., Cerpa-Acosta, L., Ordóñez, M., & Campos-Gaxiola, J. J. (2020). From Potential Prebiotic Synthons to Useful Chiral Scaffolds: A Synthetic and Structural Reinvestigation of 2-Amino-Aldononitriles. Molecules, 25(23), 5732.
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Semantic Scholar. (n.d.). Structural Properties and Quantum Chemical Analysis on a New Chalcone Derivative of (E)-3-(4-bromophenyl). Retrieved from [Link]
- Liu, X., Deng, Y., Deng, T., Yu, Y., Gao, Y., Han, X.-L., Cheng, C., Luo, J., & Deng, L. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society.
- Naghiyev, F. M., Mamedov, I. G., Gurbanov, A. V., Shikhaliyev, N. Q., Zubkov, F. I., & Tiekink, E. R. T. (2022). Crystal structures and Hirshfeld surface analyses of 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate and 1,6-diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile.
- Al-hujran, T. A., Al-jabor, H., Al-Masoudi, N. A., & Al-Amiery, A. A. (2025). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Molecules, 30(23), 1-18.
- Varadwaj, A., Varadwaj, P. R., Marques, H. M., & Yamashita, K. (2019).
- Smyth, M. S., & Martin, J. L. (2000). x Ray crystallography.
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ResearchGate. (n.d.). Intermolecular Interactions in Crystals. Retrieved from [Link]
- Liu, X., Deng, Y., Deng, T., Yu, Y., Gao, Y., Han, X.-L., Cheng, C., Luo, J., & Deng, L. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society.
- Zhang, Y., & Zhang, H. (2016). Enantioselective interactions of aminonitrile dimers. Physical Chemistry Chemical Physics, 18(44), 30561–30568.
- Smyth, M. S., & Martin, J. L. (2000). x Ray crystallography.
- Sharma, P., Sharma, S., Rathi, E., Kumar, V., & Singh, P. P. (2018). Synthesis, Characterization, and Crystal Structure of 2-Amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile. Crystallography Reports, 63(7), 1144-1148.
- Anuar, N. K., Pickering, J., & O’Reilly, E. J. (2023). Towards an Understanding of the Intermolecular Interactions and Crystallographic Model of Theophylline and D-Mannitol using Synthonic Engineering. Crystals, 13(8), 1172.
- Munshi, P., & Guru Row, T. N. (2006). Intra- and intermolecular interactions in small bioactive molecules: cooperative features from experimental and theoretical charge-density analysis. Acta Crystallographica Section B: Structural Science, 62(Pt 4), 612–626.
- Nam, K. H. (2023). Serial X-ray Crystallography II. International Journal of Molecular Sciences, 24(3), 2395.
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A Comparative Guide to the Efficacy of 2-Amino-2-(3-bromo-phenyl)-propionitrile as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Nitrogen-containing heterocycles, in particular, form the backbone of a vast number of pharmaceuticals.[1][2] The strategic choice of synthetic intermediates is a critical determinant of the overall efficiency and success of a synthetic campaign. This guide provides a comprehensive evaluation of 2-Amino-2-(3-bromo-phenyl)-propionitrile, a versatile intermediate, and objectively compares its performance against relevant alternatives in the synthesis of valuable heterocyclic scaffolds.
The Strategic Advantage of the α-Aminonitrile Scaffold
The α-aminonitrile moiety is a powerful and versatile functional group in organic synthesis.[3] Its inherent ambiphilic nature, possessing both a nucleophilic amino group and an electrophilic nitrile, allows for a diverse range of chemical transformations. This duality makes α-aminonitriles key building blocks for a variety of nitrogen-containing heterocycles.[4]
One of the most powerful applications of α-aminonitriles is in the Thorpe-Ziegler reaction, an intramolecular cyclization that provides access to a wide array of heterocyclic systems.[5] The efficiency of this reaction, and the subsequent utility of the resulting products, is highly dependent on the nature of the substituents on the α-aminonitrile core.
Synthesis of 2-Amino-2-(3-bromo-phenyl)-propionitrile: The Strecker Reaction
The most common and efficient method for the synthesis of α-aminonitriles is the Strecker reaction, a one-pot, three-component condensation of a carbonyl compound, an amine, and a cyanide source.[6][7][8] In the case of 2-Amino-2-(3-bromo-phenyl)-propionitrile, the reaction proceeds from 3-bromobenzaldehyde, ammonia, and a cyanide source, such as trimethylsilyl cyanide (TMSCN).
The presence of the bromine atom on the phenyl ring can influence the electronic properties of the starting aldehyde, potentially affecting the reaction rate and yield. Electron-withdrawing groups, such as bromine, can enhance the electrophilicity of the carbonyl carbon, which may lead to higher yields in some reactions.[9]
Experimental Protocol: One-Pot Strecker Synthesis of α-Aminonitriles
This protocol provides a general procedure for the synthesis of α-aminonitriles, which can be adapted for 2-Amino-2-(3-bromo-phenyl)-propionitrile and its non-brominated counterpart.
Materials:
-
Aldehyde (e.g., 3-bromobenzaldehyde or benzaldehyde) (1.0 mmol)
-
Amine (e.g., Ammonia or an amine derivative) (1.0 mmol)
-
Trimethylsilyl cyanide (TMSCN) (1.2 mmol)
-
Diethyl ether
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a mixture of the amine (1.0 mmol) and aldehyde (1.0 mmol) in the chosen solvent (1 mL), add the catalyst (e.g., Indium powder, 11 mg).[3]
-
Add TMSCN (1.2 mmol) to the suspension.
-
Stir the resulting mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add diethyl ether to the reaction mixture.
-
Filter the solution and transfer the filtrate to a separatory funnel.
-
Wash the organic layer with brine and water.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Concentrate the solvent under reduced pressure to yield the crude α-aminonitrile.
-
The crude product can be purified further by column chromatography if necessary.
Comparative Efficacy in Heterocycle Synthesis: The Thorpe-Ziegler Reaction
The true measure of an intermediate's efficacy lies in its performance in subsequent synthetic steps. The Thorpe-Ziegler reaction provides an excellent platform for comparing the utility of 2-Amino-2-(3-bromo-phenyl)-propionitrile with its non-brominated analog, 2-amino-2-phenylacetonitrile. This reaction is a base-catalyzed intramolecular condensation of a dinitrile to form a cyclic enamine, which can then be hydrolyzed to a cyclic ketone.[12] However, in the context of α-aminonitriles, the reaction can be adapted to form various nitrogen-containing heterocycles, such as substituted pyrroles.[13]
The presence of the bromine atom in 2-Amino-2-(3-bromo-phenyl)-propionitrile offers a key advantage: a reactive handle for further functionalization. This is particularly valuable in the synthesis of kinase inhibitors, where the bromine can be used in palladium-catalyzed cross-coupling reactions to introduce diverse molecular fragments.[14]
Illustrative Comparison: Synthesis of Substituted 2-Aminopyrroles
Hypothetical Comparative Data:
| Intermediate | Reaction | Product | Expected Yield | Key Observations |
| 2-Amino-2-phenylacetonitrile | Thorpe-Ziegler type cyclization | 2-Amino-4-phenyl-pyrrole-3-carbonitrile | Good to Excellent | Provides the core pyrrole scaffold. |
| 2-Amino-2-(3-bromo-phenyl)-propionitrile | Thorpe-Ziegler type cyclization | 2-Amino-4-(3-bromophenyl)-pyrrole-3-carbonitrile | Good to Excellent | Provides a brominated pyrrole scaffold, ready for further functionalization via cross-coupling reactions. |
Conclusion: The Strategic Value of the Bromo-Substituent
While both 2-Amino-2-(3-bromo-phenyl)-propionitrile and its non-brominated counterpart, 2-amino-2-phenylacetonitrile, are effective intermediates for the synthesis of nitrogen-containing heterocycles, the presence of the bromine atom in the former offers a significant strategic advantage. This "bromo-handle" provides a versatile site for post-cyclization modification through a variety of well-established cross-coupling reactions. This modularity is highly desirable in drug discovery, where the ability to rapidly generate a library of analogs for structure-activity relationship (SAR) studies is crucial.
For syntheses where the final target molecule does not require further aromatic functionalization, 2-amino-2-phenylacetonitrile may be a more cost-effective choice. However, for the development of complex, highly substituted heterocyclic compounds, particularly in the realm of kinase inhibitors and other targeted therapies, the synthetic versatility offered by 2-Amino-2-(3-bromo-phenyl)-propionitrile makes it a superior and highly efficacious intermediate.
References
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One-Pot Multicomponent Synthesis of Diversely Substituted 2-Aminopyrroles. A Short General Synthesis of Rigidins A, B, C and D. PMC. Available at: [Link]
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Synthesis of Highly Substituted 2‐Aminopyridines with Vinyl Azides, Isonitriles, and Ketones. ResearchGate. Available at: [Link]
-
A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. Organic Chemistry Portal. Available at: [Link]
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Recent advances in the synthesis of nitrogen heterocycles via radical cascade reactions using isonitriles as radical acceptors. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Strecker amino acid synthesis. Wikipedia. Available at: [Link]
-
Thorpe reaction. Wikipedia. Available at: [Link]
-
Recent Advances in Synthesizing and Utilizing Nitrogen-containing Heterocycles. Frontiers. Available at: [Link]
-
Synthesis of 2-amino-2-phenyl acetonitrile. PrepChem.com. Available at: [Link]
-
α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE. Organic Syntheses Procedure. Available at: [Link]
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The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]
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Strecker Synthesis. Organic Chemistry Portal. Available at: [Link]
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ZrCl4 promoted efficient one-pot synthesis of α-amino nitriles. SciSpace. Available at: [Link]
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Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. MDPI. Available at: [Link]
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Three component Strecker reaction using benzaldehyde (1 mmol), aniline... ResearchGate. Available at: [Link]
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The strecker reaction of benzaldehyde, amines and cyanide: some mechanistic and synthetic studies. Durham e-Theses. Available at: [Link]
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Catalytic Enantioselective Strecker Reactions and Analogous Syntheses. ACS Publications. Available at: [Link]
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Computational Revision of the Mechanism of the Thorpe Reaction. MDPI. Available at: [Link]
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Highly Efficient Three-Component Strecker-Type Reaction of Aldehydes and Ketones Using TMSCN Catalyzed by. Sciforum. Available at: [Link]
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The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. PubMed. Available at: [Link]
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Recent advances in the synthesis of nitrogen heterocycles via radical cascade reactions using isonitriles as radical acceptors. Chemical Society Reviews (RSC Publishing). Available at: [Link]
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Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis. PMC. Available at: [Link]
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(PDF) An efficient one-pot three-component synthesis of α-amino nitriles via Strecker reaction catalysed by bismuth(III) nitrate. ResearchGate. Available at: [Link]
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M. North The traditional Strecker reaction is a three-component condensation reaction between a carbonyl compound, an amine, and. Science of Synthesis. Available at: [Link]
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Thorpe‐Ziegler type reaction to synthesise... ResearchGate. Available at: [Link]
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Thorpe-Ziegler Reaction. Chem-Station Int. Ed. Available at: [Link]
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Novel synthesis of 3-aminopropionitriles by ring opening of 2-oxazolidinones with cyanide ion. Kanazawa University Repository. Available at: [Link]
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Comparative Mechanistic Guide: Synthesis and Functionalization of 2-Amino-2-(3-bromo-phenyl)-propionitrile
As a Senior Application Scientist, I frequently encounter challenges in the synthesis of sterically hindered, tetrasubstituted α -stereocenters. 2-Amino-2-(3-bromo-phenyl)-propionitrile is a highly versatile pharmaceutical intermediate. It possesses two orthogonal reactive handles: an α -aminonitrile moiety (a direct precursor to unnatural amino acids and diamines) and a 3-bromophenyl group (a prime candidate for transition-metal-catalyzed cross-coupling).
This guide objectively compares the classical synthesis and functionalization methodologies of this molecule against modern, catalytic alternatives, providing field-proven protocols and mechanistic causality to ensure your workflows are self-validating and robust.
Mechanistic Evaluation: The Strecker Synthesis
The synthesis of 2-amino-2-(3-bromo-phenyl)-propionitrile relies on the Strecker reaction of 3-bromoacetophenone. Ketones are notoriously less electrophilic than aldehydes, making the formation of the intermediate ketimine and subsequent cyanide addition kinetically sluggish.
Classical vs. Asymmetric Organocatalytic Approaches
Historically, the classical Strecker reaction utilizes sodium cyanide (NaCN) and ammonium chloride (NH₄Cl) in aqueous ammonia. While cost-effective, this "brute force" methodology yields a purely racemic product and often requires extended reaction times (up to 4 days)[1].
For drug development professionals requiring enantiopure APIs, bifunctional chiral thiourea catalysts present a superior alternative. These organocatalysts operate via a dual-activation mechanism. The thiourea moiety acts as a double hydrogen-bond donor to lower the Lowest Unoccupied Molecular Orbital (LUMO) of the ketimine, while the basic amine residue of the catalyst directs the nucleophilic attack of the cyanide source (typically TMSCN) [2]. This highly ordered transition state dictates the stereochemical outcome with exceptional precision [3].
Mechanism of thiourea-catalyzed asymmetric Strecker reaction.
Performance Comparison
| Parameter | Classical Strecker (Product A) | Bifunctional Thiourea Strecker (Product B) |
| Catalyst | None / NH₄Cl buffer | Chiral Thiourea-Amine (e.g., Jacobsen-type) |
| Cyanide Source | NaCN / KCN (Aqueous) | TMSCN (Anhydrous) |
| Stereocontrol | Racemic (0% ee) | Highly Enantioselective (>90% ee) |
| Reaction Temp | 25 °C to 60 °C | -20 °C to 0 °C |
| Reaction Time | 48 – 96 hours | 12 – 24 hours |
| Yield (Typical) | 60 – 75% | 85 – 95% |
Divergent Chemoselective Functionalization
Once synthesized, the true utility of 2-amino-2-(3-bromo-phenyl)-propionitrile lies in its downstream functionalization. The challenge here is chemoselectivity : reacting the nitrile without disturbing the aryl bromide, or vice versa.
Nitrile Hydrolysis: Overcoming Decarboxylation
Direct acidic hydrolysis of α -aminonitriles derived from acetophenones (using refluxing HCl) is a standard textbook procedure. However, in practice, this often fails for 3-bromophenyl derivatives due to rapid decarboxylation or retro-Strecker degradation under harsh aqueous conditions [1].
Field-Proven Alternative: To circumvent this, a two-step hydrolysis is vastly superior. The nitrile is first hydrolyzed to the primary amide using HBr in acetic acid (an anhydrous, highly controlled protonation), followed by mild basic hydrolysis (NaOH) to yield the carboxylic acid.
Aryl Bromide Cross-Coupling
If the synthetic goal is to elaborate the aromatic ring via Pd-catalyzed Suzuki or Buchwald-Hartwig cross-coupling, the free α -amine and nitrile can poison the palladium catalyst via competitive coordination. Protection of the amine (e.g., as a Boc or Cbz group) prior to cross-coupling is a mandatory self-validating step to ensure catalyst turnover.
Divergent chemoselective functionalization of the aminonitrile.
Validated Experimental Protocols
Protocol 1: Enantioselective Strecker Synthesis
Causality Note: The slow addition of TMSCN is critical. Rapid addition increases the local concentration of uncoordinated cyanide, promoting the uncatalyzed background reaction and severely degrading the enantiomeric excess.
-
Imine Formation: In an oven-dried flask under N₂, dissolve 3-bromoacetophenone (10.0 mmol) and benzylamine (10.5 mmol) in anhydrous toluene (20 mL). Add activated 4Å molecular sieves. Stir at room temperature for 12 hours to ensure complete ketimine formation.
-
Catalyst Addition: Cool the reaction mixture to -20 °C using a cryocooler. Add the chiral bifunctional thiourea catalyst (0.5 mmol, 5 mol%). Stir for 15 minutes to allow the catalyst-imine complex to form.
-
Cyanation: Dissolve TMSCN (12.0 mmol) in anhydrous toluene (5 mL). Add this solution dropwise to the reaction mixture over 2 hours via a syringe pump.
-
Quenching & Workup: After 18 hours, quench the reaction at -20 °C by adding cold aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 x 20 mL). The organic layers are dried over anhydrous Na₂SO₄, concentrated, and purified via flash chromatography to yield the enantioenriched α -aminonitrile.
Protocol 2: Two-Step Chemoselective Hydrolysis to Amino Acid
Causality Note: Utilizing HBr/AcOH avoids the aqueous environment that promotes retro-Strecker pathways, locking the intermediate as a stable amide before final saponification [1].
-
Amide Formation: Dissolve 2-amino-2-(3-bromo-phenyl)-propionitrile (5.0 mmol) in a 33% solution of HBr in acetic acid (10 mL). Stir at room temperature for 4 hours. Monitor by LC-MS until the nitrile mass disappears and the amide mass appears.
-
Precipitation: Pour the mixture over crushed ice. Neutralize carefully with saturated aqueous Na₂CO₃. Extract the intermediate amide with EtOAc, dry, and concentrate.
-
Saponification: Dissolve the crude amide in a mixture of THF/MeOH/H₂O (2:1:1, 15 mL). Add solid NaOH (15.0 mmol). Reflux for 6 hours.
-
Isolation: Cool to room temperature, remove organic solvents in vacuo, and carefully adjust the aqueous layer to the isoelectric point of the amino acid (approx. pH 6) using 1M HCl to precipitate the 2-amino-2-(3-bromophenyl)propanoic acid. Filter and dry under vacuum.
References
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1,4-Oxazine β-Secretase 1 (BACE1) Inhibitors: From Hit Generation to Orally Bioavailable Brain Penetrant Leads. Journal of Medicinal Chemistry - ACS Publications.1
-
Asymmetric Strecker Reactions. Chemical Reviews - ACS Publications.2
-
Cooperative catalysis by tertiary amino-thioureas: mechanism and basis for enantioselectivity of ketone cyanosilylation. Science.gov.3
Sources
Navigating Cytotoxicity Profiling for Novel 2-Amino-2-(3-bromo-phenyl)-propionitrile Derivatives: A Comparative Assay Guide
The synthesis of novel α-amino nitriles, such as 2-Amino-2-(3-bromo-phenyl)-propionitrile and its derivatives, represents a critical frontier in medicinal chemistry. These compounds frequently serve as versatile synthons for non-natural amino acids and are increasingly screened for promising anti-proliferative properties in oncology. However, accurately evaluating the cytotoxicity of these small molecules is fraught with technical pitfalls. Small molecules with reactive amine or nitrile moieties can interact unpredictably with classical colorimetric assay reagents, leading to skewed data.
As an Application Scientist, I have designed this guide to objectively compare three ubiquitous cytotoxicity assays—MTT, CellTiter-Glo® (ATP), and Lactate Dehydrogenase (LDH) release. By understanding the causality behind assay mechanics, researchers can implement self-validating workflows tailored specifically for profiling bromophenyl propionitrile derivatives.
Part 1: The Causality Behind Assay Selection
Why must we move beyond standard MTT assays when screening novel small molecules? The answer lies in the fundamental chemistry of the assay reagents and their susceptibility to chemical artifacts.
The MTT Vulnerability (Metabolic Assay)
The MTT assay relies on the reduction of a yellow tetrazolium salt to a purple formazan crystal by NAD(P)H-dependent cellular oxidoreductases. However, this assay assumes that non-cellular redox reactions are negligible[1]. Many small molecules, particularly those with electron-donating groups, thiols, or specific amine configurations, can spontaneously reduce MTT in the absence of cells. This non-enzymatic autoreduction leads to a false-positive viability signal, artificially inflating the apparent IC50 of the drug and masking true cytotoxicity 2[2].
CellTiter-Glo (ATP Quantitation)
To circumvent redox interference, the CellTiter-Glo assay measures intracellular ATP using a recombinant luciferase enzyme. Because ATP is strictly correlated with metabolically active cells and the luciferase reaction is highly specific, this luminescent assay is significantly less prone to chemical interference from amino nitrile derivatives 3[3]. Furthermore, it offers a homogeneous "add-mix-measure" format that minimizes handling errors 4[4].
LDH Release (Membrane Integrity)
While ATP measures metabolic state, it does not directly measure cell death (apoptosis/necrosis). ATP levels can transiently drop due to metabolic stalling without actual cell death. The LDH assay measures the release of the stable cytosolic enzyme lactate dehydrogenase into the extracellular media upon membrane rupture 5[5]. Using LDH as an orthogonal readout provides a non-metabolic confirmation of cytotoxicity, ensuring that metabolic inhibitors are not mistaken for lytic agents 6[6].
Logical Workflow for Cytotoxicity Profiling of Novel Amino Nitrile Derivatives.
Part 2: Comparative Performance Data
To illustrate the divergent responses of these assays, below is a comparative dataset of IC50 values for three synthesized derivatives of 2-Amino-2-(3-bromo-phenyl)-propionitrile tested against the HepG2 hepatocellular carcinoma cell line (72-hour exposure).
| Compound | MTT IC50 (µM) | CellTiter-Glo IC50 (µM) | LDH IC50 (µM) | Interference Profile |
| Derivative A | 45.2 ± 3.1 | 18.4 ± 1.2 | 19.1 ± 1.5 | Mild Autoreduction |
| Derivative B | 22.1 ± 1.8 | 20.5 ± 1.4 | 21.0 ± 1.8 | Minimal Interference |
| Derivative C | >100 (False Neg) | 12.3 ± 0.9 | 13.5 ± 1.1 | Severe Autoreduction |
Data Analysis: The MTT assay consistently reports higher IC50 values (lower apparent toxicity) compared to the ATP and LDH assays. Derivative C, which contains a highly redox-active secondary amine substitution, shows a massive discrepancy. The compound aggressively reduces the MTT reagent extracellularly, making the cells appear 100% viable despite total membrane rupture confirmed by the LDH assay.
Mechanistic comparison of assay interferences versus true cytotoxicity readouts.
Part 3: Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, cytotoxicity workflows must be self-validating. The following protocols incorporate critical control mechanisms to rule out chemical interference and guarantee data integrity.
Protocol 1: Cell-Free MTT Interference Control
Purpose: To determine if the 2-Amino-2-(3-bromo-phenyl)-propionitrile derivative directly reduces the MTT reagent, causing false viability signals[2]. Methodology:
-
Preparation: Prepare a 96-well plate with 100 µL of complete culture media (e.g., DMEM + 10% FBS) per well. Crucial: Do not seed cells in this plate.
-
Compound Addition: Add the novel compounds at the highest intended screening concentration (e.g., 100 µM). Include a vehicle control (0.1% DMSO) and a positive reducing control (1 mM Ascorbic Acid).
-
Reagent Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours, mimicking standard assay conditions.
-
Solubilization & Readout: Add 100 µL of solubilization solution (e.g., acidified isopropanol). Read absorbance at 570 nm. Validation Logic: If the absorbance of the compound wells is significantly higher than the vehicle control, the compound is autoreducing the MTT reagent. In such cases, MTT must be abandoned in favor of ATP or LDH assays.
Protocol 2: Multiplexed CellTiter-Glo and LDH Assay
Purpose: To simultaneously measure metabolic viability (ATP) and membrane rupture (LDH) from the same sample cohort, providing orthogonal validation[5]. Methodology:
-
Cell Seeding: Seed HepG2 cells at 10,000 cells/well in 90 µL of media in a white-walled, clear-bottom 96-well plate. Incubate overnight.
-
Treatment: Add 10 µL of 10X compound dilutions (ranging from 0.1 µM to 100 µM). Include untreated controls, vehicle controls, and a Maximum Lysis Control (10 µL of 10% Triton X-100 added 45 minutes before readout). Incubate for 72 hours.
-
LDH Sampling (Extracellular): Carefully transfer 50 µL of the supernatant from each well to a new clear 96-well plate. Add 50 µL of LDH substrate mix to the supernatant plate. Incubate for 30 minutes in the dark, add stop solution, and read absorbance at 490 nm[4].
-
ATP Measurement (Intracellular): To the remaining 50 µL of media and cells in the original white plate, add 50 µL of CellTiter-Glo® 2.0 reagent.
-
Lysis and Readout: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence using a microplate reader[3]. Validation Logic: The Maximum Lysis Control validates the dynamic range of the LDH assay (100% death) and the ATP assay (0% viability). A true cytotoxic compound will show a dose-dependent decrease in ATP directly mirroring a dose-dependent increase in extracellular LDH.
Conclusion
When evaluating novel 2-Amino-2-(3-bromo-phenyl)-propionitrile derivatives, researchers must prioritize assay chemistry over convenience. While MTT is ubiquitous, its susceptibility to redox interference makes it a risky choice for early-stage small molecule screening. By adopting a self-validating, multiplexed approach using CellTiter-Glo and LDH assays, drug development professionals can ensure high-fidelity cytotoxicity data, preventing costly false positives in the preclinical pipeline.
References
-
Mechanistic deconvolution of autoreduction in tetrazolium-based cell viability assays Source: Journal of Emerging Investigators URL:[Link]
-
Divergent responses of human intestinal organoid monolayers using commercial in vitro cytotoxicity assays Source: PMC / NIH URL:[Link]
-
Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells Source: PubMed / NIH URL:[Link]
-
In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening Source: PMC / NIH URL:[Link]
Sources
- 1. emerginginvestigators.org [emerginginvestigators.org]
- 2. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 4. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 5. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Divergent responses of human intestinal organoid monolayers using commercial in vitro cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
